Lead monoxide
Description
Properties
IUPAC Name |
oxolead | |
|---|---|---|
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InChI |
InChI=1S/O.Pb | |
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InChI Key |
YEXPOXQUZXUXJW-UHFFFAOYSA-N | |
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Canonical SMILES |
O=[Pb] | |
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Molecular Formula |
PbO, OPb | |
| Record name | LITHARGE | |
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| Record name | LEAD(II) OXIDE | |
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| Record name | lead(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_oxide | |
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DSSTOX Substance ID |
DTXSID601018731 | |
| Record name | Litharge (PbO) | |
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Molecular Weight |
223 g/mol | |
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Physical Description |
Litharge appears as odorless gray or yellow green or red-brown solid. Sinks in water. (USCG, 1999), Dry Powder; Other Solid, Red to yellow crystals; [ICSC] Practically insoluble in water (17 mg/L at 20 deg C); [ATSDR ToxProfiles], RED-TO-YELLOW CRYSTALS. | |
| Record name | LITHARGE | |
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| Record name | Lead oxide (PbO) | |
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| Record name | Lead(II) oxide | |
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| Record name | LEAD(II) OXIDE | |
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Boiling Point |
1472 °C, 1470 °C | |
| Record name | Lead(II) Oxide | |
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| Record name | LEAD(II) OXIDE | |
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Solubility |
In water: 0.0504 g/L at 25 °C (alpha form); 0.1065 g/L at 25 °C (beta form), Water: 0.017 g/L at 20 °C, Insoluble in water, alcohol; soluble in acetic acid, dilute nitric acid, warm soln of fixed alkali hydroxides, Soluble in ammonium chloride, Solubility in water: none | |
| Record name | Lead(II) Oxide | |
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| Record name | LEAD(II) OXIDE | |
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Density |
9.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 9.64 g/cu cm, Density: 9.53 g/cu cm (alpha); 9.6 g/cu cm (beta), 9.5 g/cm³ | |
| Record name | LITHARGE | |
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Vapor Pressure |
1 Pa at 724 °C; 10 Pa at 816 °C; 100 Pa at 928 °C; 1kPa at 1065 °C; 10 kPa at 1241 °C; 100 kPa at 1471 °C | |
| Record name | Lead(II) Oxide | |
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Color/Form |
Exists in 2 forms: red to reddish-yellow, tetragonal crystals at ordinary temperature; yellow, orthorhombic crystals, stable above 489 °C, Yellow orthorhombic crystals | |
CAS No. |
1317-36-8, 1314-27-8, 12059-89-1, 79120-33-5 | |
| Record name | LITHARGE | |
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| Record name | Lead oxide (PbO) | |
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Melting Point |
887 °C, MP: 897 °C, begins to sublime before melting, 888 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Lead Monoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of lead(II) monoxide (PbO), a compound with significant applications in various industrial and scientific fields. This document details the crystallographic properties of its two primary polymorphs, litharge (α-PbO) and massicot (β-PbO), outlines experimental protocols for their structural determination, and presents key quantitative data in a comparative format.
Introduction to the Polymorphs of Lead Monoxide
Lead(II) oxide, or this compound, is an inorganic compound that predominantly exists in two crystalline forms: the red, tetragonal litharge (α-PbO) and the yellow, orthorhombic massicot (β-PbO).[1][2] The arrangement of lead and oxygen atoms in these structures gives rise to distinct physical and chemical properties, making a thorough understanding of their crystallography crucial for their application. The stable form at room temperature is litharge, which transforms into massicot upon heating.[2]
Crystallographic Data of Litharge and Massicot
The determination of the precise crystal structures of litharge and massicot has been accomplished through techniques such as X-ray diffraction (XRD) and neutron diffraction, with Rietveld refinement being a key analytical method.[3][4] Neutron diffraction studies, in particular, provide highly accurate data on the atomic positions due to the scattering properties of neutrons. The key crystallographic data for both polymorphs are summarized below.
Table 1: Crystallographic Data for Litharge (α-PbO) and Massicot (β-PbO)
| Parameter | Litharge (α-PbO) | Massicot (β-PbO) |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | P4/nmm | Pbcm |
| Lattice Parameters | a = 3.972 Å, c = 5.023 Å | a = 5.493 Å, b = 5.895 Å, c = 4.754 Å |
| Atomic Coordinates (Pb) | (0.25, 0.25, 0.235) | (0.230, 0.012, 0.250) |
| Atomic Coordinates (O) | (0.75, 0.25, 0.000) | (0.135, 0.408, 0.250) |
| Pb-O Bond Lengths | All 2.32 Å | 2.24 Å, 2.27 Å, 2 x 2.46 Å |
Data sourced from high-temperature neutron powder diffraction studies.[3][5]
Experimental Protocols for Crystal Structure Analysis
The accurate determination of the crystal structure of this compound polymorphs relies on meticulous experimental procedures. The following sections outline the typical protocols for sample preparation, data collection, and analysis.
Sample Preparation for Powder Diffraction
A crucial first step in powder diffraction is the preparation of a suitable sample to ensure high-quality data.
-
Grinding: The this compound sample, whether in bulk or as synthesized, is first ground into a fine powder. This is typically done using an agate mortar and pestle to minimize contamination.[6] Grinding under a liquid medium like ethanol can help to reduce lattice strain and prevent agglomeration.[6] The goal is to achieve a particle size that is small enough to ensure a random orientation of the crystallites.
-
Sieving: To obtain a narrow particle size distribution, the ground powder can be passed through a series of sieves. This step is important for minimizing preferred orientation effects in the diffraction pattern.
-
Sample Mounting: The fine powder is then carefully packed into a sample holder. For X-ray diffraction, a back-loading technique is often employed to create a flat, smooth surface, which is crucial for accurate peak position and intensity measurements.[7] For neutron diffraction, the powder is typically loaded into a vanadium can, which has a low neutron scattering cross-section.
Data Collection: X-ray and Neutron Diffraction
Both X-ray and neutron diffraction are powerful techniques for crystal structure analysis.
-
X-ray Diffraction (XRD): A laboratory or synchrotron X-ray source is used to generate a monochromatic X-ray beam that is directed at the prepared sample. The diffracted X-rays are detected at various angles (2θ) to produce a diffraction pattern.
-
Neutron Diffraction: For more precise determination of oxygen atom positions, neutron diffraction is the preferred method. A beam of monochromatic neutrons is directed at the sample, and the scattered neutrons are collected by a detector. High-temperature neutron diffraction can be used to study phase transitions.[1][3]
Data Analysis: The Rietveld Refinement Method
The Rietveld method is a powerful technique for refining crystal structure models by fitting a calculated diffraction pattern to the experimental data.[4][8]
-
Initial Model: The refinement process starts with an initial model of the crystal structure, including the space group, approximate lattice parameters, and atomic positions.
-
Background Subtraction: The background scattering in the diffraction pattern is modeled and subtracted.
-
Peak Profile Fitting: The shapes of the diffraction peaks are modeled using mathematical functions (e.g., Gaussian, Lorentzian).
-
Refinement of Parameters: A least-squares algorithm is used to iteratively refine various parameters, including lattice parameters, atomic positions, and thermal displacement parameters, until the calculated pattern shows the best possible fit to the experimental data.[4]
Phase Transition: Litharge to Massicot
Litharge is the stable phase of this compound at room temperature. Upon heating, it undergoes a phase transition to massicot. This transition is reversible, though massicot can be metastable upon cooling.[3]
Table 2: Thermodynamic Data for the Litharge to Massicot Phase Transition
| Parameter | Value |
| Transition Temperature Range | 850 - 925 K (577 - 652 °C) |
| Equal Abundance Temperature | 885 K (612 °C) |
Data from high-temperature neutron powder diffraction.[1][3]
The structural transformation from the tetragonal litharge to the orthorhombic massicot involves a significant rearrangement of the atoms. The layered structure of litharge becomes more corrugated in massicot.[3] This requires the breaking and reforming of Pb-O bonds, which explains the energy barrier for the reverse transition and the metastability of massicot at lower temperatures.[1]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Phase transition relationship between litharge and massicot.
References
- 1. Crystallography of the litharge to massicot phase transformation from neutron powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 5. hpcf-files.umbc.edu [hpcf-files.umbc.edu]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. imf.ucmerced.edu [imf.ucmerced.edu]
- 8. pubs.acs.org [pubs.acs.org]
"physical and chemical properties of lead monoxide"
An In-depth Technical Guide to the Physical and Chemical Properties of Lead Monoxide
Introduction
Lead(II) oxide, commonly known as this compound (PbO), is an inorganic compound with the molecular formula PbO. It is a crucial material in various industrial applications, including the manufacturing of lead-based glass, ceramics, pigments, and as a component in lead-acid batteries.[1][2] this compound exists in two primary polymorphic forms: litharge (α-PbO), which has a tetragonal crystal structure, and massicot (β-PbO), characterized by an orthorhombic crystal structure.[1][3] The properties and applications of this compound are intrinsically linked to these crystalline forms. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its structures and reactions.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. These properties can vary slightly depending on the polymorphic form and particle size.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | PbO | [1] |
| Molar Mass | 223.20 g/mol | [1] |
| Appearance | Red or reddish-yellow powder (Litharge, α-PbO) Yellow or orange powder (Massicot, β-PbO) | [1][3] |
| Density | 9.53 g/cm³ | [1] |
| Melting Point | 888 °C (1,630 °F; 1,161 K) | [1] |
| Boiling Point | 1,477 °C (2,691 °F; 1,750 K) | [1] |
| Solubility in Water | α-PbO: 0.0504 g/L (at 25 °C) β-PbO: 0.1065 g/L (at 25 °C) | [1][4] |
| Solubility in other solvents | Insoluble in ethanol. Soluble in acetone, nitric acid, acetic acid, and alkali solutions.[4][5][6] | |
| Crystal Structure | α-PbO (Litharge): Tetragonal β-PbO (Massicot): Orthorhombic | [1][3] |
| Refractive Index | 2.51, 2.61, 2.71 | [7] |
| Mohs Hardness | 2 (α-form) | [8] |
Allotropes and Crystal Structure
This compound's two polymorphs, litharge and massicot, are distinguished by their crystal structures, which in turn influences their physical properties.[1][3]
-
α-PbO (Litharge) : This is the stable form at temperatures below 489 °C.[4][8] It possesses a tetragonal crystal structure with the space group P4/nmm.[9][10] In this structure, the lead atom is coordinated with four oxygen atoms in a pyramidal arrangement.[1] The Pb-O bond lengths are all equal, at approximately 2.33 - 2.35 Å.[9][10]
-
β-PbO (Massicot) : Stable above 489 °C, massicot has an orthorhombic crystal structure.[3][11] While also featuring a pyramidal four-coordinate lead center, the Pb-O bond lengths in massicot are not equal; two are shorter, and two are longer.[1]
The transition between these two forms is reversible and dependent on controlled heating and cooling.[1] The color of the powder can be an indicator of the form, with litharge typically being red or orange and massicot yellow, but this is not always a reliable determinant.[1][3]
Chemical Properties
This compound is an amphoteric compound, meaning it reacts with both acids and strong bases.[4][12]
-
Reaction with Acids : It dissolves in acids to form lead(II) salts. For example, with nitric acid, it forms lead(II) nitrate.
-
PbO + 2 HNO₃ → Pb(NO₃)₂ + H₂O
-
-
Reaction with Alkalis : In strong alkali solutions, it dissolves to form plumbite salts, containing the plumbite ion ([PbO₂]²⁻).[4][12]
-
PbO + 2 NaOH → Na₂PbO₂ + H₂O
-
-
Thermal Decomposition : When heated in the air between 300-450 °C, this compound can be oxidized to lead tetroxide (Pb₃O₄), also known as red lead.[5] Upon further heating to higher temperatures, it reverts to this compound.[5][13]
-
6 PbO + O₂ ⇌ 2 Pb₃O₄ (at ~450-480 °C)
-
-
Reduction : this compound can be reduced to metallic lead by heating with a reducing agent like carbon monoxide at high temperatures (around 1200 °C).[1]
-
PbO + CO → Pb + CO₂
-
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound, both on an industrial and laboratory scale.
1. Thermal Oxidation of Lead Metal (Barton Pot Method) This industrial method produces a mixture of α-PbO and β-PbO.[1]
-
Objective : To produce this compound by direct oxidation of molten lead.
-
Methodology :
-
Melt refined lead metal.
-
Introduce droplets of the molten lead into a heated vessel (the "Barton pot") at approximately 450 °C.[1]
-
Force a stream of air through the vessel. The air oxidizes the lead droplets and carries the resulting this compound powder out of the pot.[1]
-
Collect the PbO powder in a separation system, such as cyclonic separators.[1]
-
-
Reaction : 2 Pb + O₂ → 2 PbO
2. Laboratory Preparation by Heating Lead Carbonate This method can be used to produce the yellow massicot form.[3]
-
Objective : To synthesize β-PbO by thermal decomposition of white lead (lead carbonate).
-
Methodology :
-
Reaction : PbCO₃ → PbO + CO₂
Characterization by X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phases (litharge vs. massicot) of a this compound sample.
-
Objective : To determine the crystal structure and phase composition of a PbO sample.
-
Methodology :
-
Sample Preparation : Grind the this compound sample into a fine, homogeneous powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.
-
Instrument Setup : Use a powder diffractometer equipped with a copper X-ray source (Cu-Kα radiation, λ ≈ 1.54 Å) is typically used.[14]
-
Data Collection :
-
Data Analysis :
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks.
-
Compare the positions (2θ values) and relative intensities of these peaks to standard diffraction patterns for α-PbO and β-PbO from a database (e.g., the Powder Diffraction File - PDF).
-
The major characteristic peaks for α-PbO are typically found at 2θ values of approximately 28.6° and 31.8°.[15]
-
-
Thermodynamic Data
Table 2: Standard Molar Thermodynamic Properties (at 298.15 K, 100 kPa)
| Polymorph | Standard Molar Enthalpy of Formation (ΔfH°), kJ/mol | Standard Molar Entropy (S°), J/(mol·K) |
| α-PbO (Litharge) | -219.0 | 67.8 |
| β-PbO (Massicot) | -217.3 | 69.4 |
Data sourced from multiple consistent search results.
The small difference in the enthalpy of formation between the two forms is consistent with the phase transition that occurs between them. The enthalpy change for the transformation from the red to the yellow form is approximately +1.6 kJ/mol.[1]
Conclusion
This compound is a well-characterized inorganic compound with two distinct polymorphs, litharge and massicot, that dictate its physical and chemical behavior. Its amphoteric nature, thermal properties, and specific crystal structures are fundamental to its widespread use in various scientific and industrial fields. The experimental protocols outlined provide a basis for the synthesis and characterization of this important material, enabling further research and development.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Lead Oxide: Properties And Application Of Lead Oxide [pciplindia.com]
- 3. naturalpigments.com [naturalpigments.com]
- 4. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chembk.com]
- 6. quora.com [quora.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. This compound | 1317-36-8 [chemicalbook.com]
- 9. mp-19921: PbO (tetragonal, P4/nmm, 129) [legacy.materialsproject.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. Lead(II) oxide - Sciencemadness Wiki [sciencemadness.org]
- 13. echemi.com [echemi.com]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Lead(II) Oxide: A Comprehensive Technical Guide to its Identifiers, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lead(II) oxide (PbO), a compound of significant industrial importance and toxicological concern. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and the molecular pathways affected by its toxicity, offering a critical resource for professionals in research and drug development.
Chemical Identifiers and Nomenclature
Lead(II) oxide, commonly known as lead monoxide, is an inorganic compound with the chemical formula PbO. It is crucial to accurately identify this compound in research and regulatory contexts. The primary identifier is its CAS number, which is internationally recognized.
| Identifier Type | Identifier | Reference(s) |
| CAS Number | 1317-36-8 | [1][2][3][4][5][6][7][8] |
| EC Number | 215-267-0 | [2][6][9][10] |
| PubChem CID | 14827 | [2][3][11] |
| UN Number | 2291 | [2][5][10][12][13] |
| RTECS Number | OG1750000 | [7][12][14] |
| InChI Key | YEXPOXQUZXUXJW-UHFFFAOYSA-N | [3][7][9] |
| Synonyms | Litharge, Massicot, Plumbous oxide, C.I. 77577 | [1][2][3][14][15] |
Physicochemical Properties
Lead(II) oxide exists in two primary polymorphic forms: litharge (α-PbO) and massicot (β-PbO).[3][14] Litharge is the stable form at lower temperatures and has a tetragonal crystal structure, while massicot is stable at higher temperatures and possesses an orthorhombic crystal structure.[3][14] The transition temperature between the two forms is approximately 489 °C.[1] The color of the compound can vary from yellow to reddish-yellow, depending on the polymorphic form and particle size.[2][14]
| Property | Value | Reference(s) |
| Molecular Formula | PbO | [1][3][4][5][6][7][9][14] |
| Molar Mass | 223.20 g/mol | [3][9][14] |
| Melting Point | 888 °C (1630 °F; 1161 K) | [1][4][7][9][14] |
| Boiling Point | 1477 °C (2691 °F; 1750 K) | [4][14] |
| Density | 9.53 g/cm³ | [1][4][14] |
| Solubility in water | Insoluble (α-PbO: 0.0504 g/L at 25 °C; β-PbO: 0.1065 g/L at 25 °C) | [14] |
| Crystal Structure | α-PbO: Tetragonal; β-PbO: Orthorhombic | [14][16] |
Synthesis of Lead(II) Oxide
Industrial Production
The large-scale production of lead(II) oxide is typically achieved through the thermal oxidation of metallic lead. In one common method, molten lead is atomized and oxidized in a furnace, yielding a mixture of α- and β-PbO.[3] Another industrial process involves the roasting of lead sulfide (galena) ores at high temperatures.[3]
Laboratory Synthesis: Thermal Decomposition of Lead Nitrate
A common laboratory-scale synthesis involves the thermal decomposition of lead(II) nitrate.
Experimental Protocol:
-
Starting Material: Lead(II) nitrate (Pb(NO₃)₂).
-
Apparatus: A crucible, Bunsen burner or furnace, and a well-ventilated fume hood are essential due to the release of toxic nitrogen dioxide gas.
-
Procedure:
-
Place a measured quantity of lead(II) nitrate into the crucible.
-
Heat the crucible gently at first, then increase the temperature to around 400-470 °C. The white lead nitrate powder will begin to decompose, producing a yellow-orange solid (this compound) and releasing brown nitrogen dioxide gas and oxygen.
-
The reaction is: 2Pb(NO₃)₂(s) → 2PbO(s) + 4NO₂(g) + O₂(g)
-
Continue heating until the evolution of brown fumes ceases, indicating the completion of the reaction.
-
Allow the crucible to cool to room temperature within the fume hood.
-
The resulting product is lead(II) oxide. The final polymorphic form (litharge or massicot) will depend on the cooling rate. Slow cooling favors the formation of the red litharge form.[1]
-
-
Purification: The product is generally of high purity, but can be washed with distilled water to remove any unreacted lead nitrate and then dried.
Green Synthesis Approaches
Recent research has explored more environmentally friendly "green" synthesis methods for producing lead(II) oxide nanoparticles. These methods often utilize plant extracts as reducing and capping agents.
Experimental Protocol (General):
-
Plant Extract Preparation: A specific plant material (e.g., Mangifera indica leaf extract) is collected, washed, dried, and powdered. The powder is then boiled in deionized water to create an aqueous extract, which is subsequently filtered.[2]
-
Nanoparticle Synthesis: A solution of a lead salt (e.g., lead(II) chloride, PbCl₂) is prepared. The plant extract is added to the lead salt solution under constant stirring. A color change in the solution indicates the formation of lead oxide nanoparticles.[2]
-
Isolation: The synthesized nanoparticles are separated from the solution by centrifugation, washed to remove impurities, and then dried for further characterization and use.[2]
Toxicological Significance in Drug Development
Lead and its compounds, including lead(II) oxide, are potent toxins with no known beneficial biological function. For drug development professionals, understanding the mechanisms of lead toxicity is critical for assessing the safety of drug candidates, excipients, and manufacturing processes to prevent lead contamination.
Mechanisms of Toxicity
The toxicity of lead is multifactorial, primarily stemming from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), and to induce oxidative stress.
Key Signaling Pathways Disrupted by Lead:
-
Induction of Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals. This occurs through various mechanisms, including the disruption of mitochondrial electron transport. The increased ROS leads to lipid peroxidation, protein damage, and DNA damage, ultimately contributing to cell death.[1][7][10][12][15]
-
Depletion of Antioxidants: Lead has a high affinity for sulfhydryl groups and can directly bind to and inactivate glutathione (GSH), a critical intracellular antioxidant.[1] This depletion of the cellular antioxidant defense system exacerbates the oxidative stress induced by lead.
-
Inhibition of Heme Synthesis: Lead is a potent inhibitor of several enzymes in the heme synthesis pathway. A key target is δ-aminolevulinic acid dehydratase (ALAD), a zinc-dependent enzyme.[4][7][10][17] Lead displaces zinc from the enzyme's active site, leading to its inhibition and the accumulation of the substrate δ-aminolevulinic acid (ALA).[4] ALA itself can auto-oxidize, further contributing to ROS production.
-
Calcium Mimicry and Disruption of Cellular Signaling: Due to its similar ionic radius and charge, lead can mimic calcium and interfere with a vast array of calcium-dependent cellular processes.[4][6][10] This includes the disruption of neurotransmitter release, interference with second messenger systems, and alteration of protein kinase C activity, all of which are critical for neuronal function.[10]
Conclusion
Lead(II) oxide is a well-characterized inorganic compound with distinct physical and chemical properties. Its synthesis is achievable through various methods, including both industrial-scale thermal oxidation and laboratory-scale decomposition reactions. For professionals in the pharmaceutical and life sciences, a thorough understanding of its identifiers is paramount for safety and regulatory compliance. Furthermore, the profound and multifaceted toxicological effects of lead, particularly its ability to induce oxidative stress and disrupt essential enzymatic and signaling pathways, underscore the critical importance of stringent controls to prevent its presence in therapeutic products and the research environment. This guide serves as a foundational resource for navigating the technical and safety considerations associated with this compound.
References
- 1. Lead Toxicity: Background, Epidemiology, Etiology [emedicine.medscape.com]
- 2. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 4. Pathways – Lead Poisoning [sites.tufts.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. MOLECULAR MECHANISMS OF LEAD NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lead(II) oxide - SYNTHETIKA [synthetikaeu.com]
- 10. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Nrf2 Signaling in Lead-induced Toxicity - Arabnezhad - Current Medicinal Chemistry [rjpbr.com]
- 12. Mechanisms of lead-induced poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lead(II) oxide - Sciencemadness Wiki [sciencemadness.org]
- 17. m.youtube.com [m.youtube.com]
A Technical Guide to the Synthesis of Lead Monoxide Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthesis methods for producing lead monoxide (PbO) powder. This compound, with its two primary polymorphs, the tetragonal red α-PbO (litharge) and the orthorhombic yellow β-PbO (massicot), is a material of significant interest across various scientific and industrial fields, including in the development of pharmaceuticals and advanced materials. This document details various synthesis methodologies, from traditional industrial processes to advanced nanoscale synthesis techniques, providing detailed experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable method for their specific applications.
Overview of Synthesis Methods
The choice of synthesis method for this compound powder is dictated by the desired properties of the final product, such as particle size, morphology, crystalline phase, and purity. This guide covers a range of techniques, each offering distinct advantages. The primary methods discussed are:
-
Co-Precipitation: A versatile and widely used method for synthesizing nanoparticles with controlled size and shape.
-
Sol-Gel Synthesis: A wet-chemical technique that allows for the production of highly pure and homogeneous nanoparticles at relatively low temperatures.
-
Ball Milling: A top-down mechanical method for producing fine powders through the repeated fracture and cold welding of particles.
-
Combustion Synthesis: A rapid, energy-efficient process that utilizes a self-sustaining exothermic reaction to produce fine, often crystalline, powders.
-
Spray Pyrolysis: A continuous process for producing fine powders and thin films by atomizing a precursor solution into a heated environment.
-
Hydrothermal Synthesis: A method that employs high-temperature and high-pressure water to facilitate the crystallization of materials.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods, allowing for a direct comparison of the resulting this compound powder properties.
Table 1: Co-Precipitation Synthesis of PbO Nanoparticles
| Precursor (Lead Source) | Precipitating Agent | Temperature (°C) | Resulting Phase | Average Particle Size (nm) | Reference |
| Lead (II) Acetate (1.2 M) | Sodium Hydroxide (19 M) | 90 | α-PbO | 17.72 ± 5.6 | [1] |
| Lead Nitrate (0.1 M) | Sodium Hydroxide (0.8 M) | Not Specified | α-PbO and β-PbO | 29-35 | [2][3] |
| Lead (II) Acetate | Sodium Hydroxide | 90 | α-PbO | Not Specified | [4] |
Table 2: Sol-Gel Synthesis of PbO Nanopowder
| Precursor (Lead Source) | Stabilizer/Gelling Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |
| Lead Acetate | Citric Acid | 500 | 50-120 | [5][6] |
| Lead Acetate | Polyvinyl Alcohol (PVA) | 300-500 | 63 | [7] |
Table 3: Ball Milling Synthesis of PbO Nanoparticles
| Milling Time (minutes) | β-PbO Phase (%) | α-PbO Phase (%) | Average Particle Size (nm) | Reference |
| 0 (Bulk) | 97.78 | 2.21 | >1000 | [1] |
| 15 | - | - | 100.87 | [1] |
| 30 | - | - | 78.17 | [1] |
| 60 | - | - | 52.56 | [1] |
| 120 | 1.42 | 98.57 | 58.36 | [1] |
Table 4: Combustion Synthesis of PbO Nanopowder
| Fuel (Glycine) to Oxidant (Nitrate) Molar Ratio | Ash Composition | Yield (%) | Average Particle Size (nm) | Reference |
| 1.3 | 41% PbO + 59% Pb₃O₄ | 73.4 | Not Specified | [8] |
| 1.7 | 73% PbO + 27% Pb₃O₄ | 85.6 | 60 | [8][9] |
Table 5: Spray Pyrolysis Synthesis of PbO
| Precursor | Substrate Temperature (°C) | Resulting Phase(s) | Average Crystallite Size (nm) | Reference |
| Lead Acetate | 225 | α-PbO | Not Specified | [7] |
| Lead Acetate | 325 | α-PbO | Not Specified | [7] |
| Lead Acetate | >375 | α-PbO and β-PbO | Not Specified | [7] |
| Lead Nitrate | 250 | α-PbO | 25.62 | [10] |
| Lead Acetate | 700 | α-PbO and β-PbO | Not Specified | [5] |
Table 6: Hydrothermal Synthesis of PbO Nanostructures
| Precursor | Capping Agent/Medium | Temperature (°C) | Time (h) | Resulting Morphology | Dimensions (nm) | Reference |
| Lead Nitrate | Citrate | Not Specified | Not Specified | Nanorods | Diameter: 40-120, Length: up to 500 | [11] |
| Not Specified | Polyethylene Glycol | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Not Specified | Ethylenediamine Tetraacetic Acid | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthesis methods.
Co-Precipitation Method
This method involves the precipitation of a solid lead compound from a solution, which is then typically calcined to form this compound.
Experimental Protocol: [1][2][3][4][10]
-
Precursor Solution Preparation: Prepare an aqueous solution of a lead (II) salt, such as lead (II) acetate (Pb(CH₃COO)₂) or lead nitrate (Pb(NO₃)₂). A typical concentration is around 1.2 M for lead acetate.[1]
-
Precipitating Agent Preparation: Prepare an aqueous solution of a precipitating agent, typically a strong base like sodium hydroxide (NaOH). A high concentration, such as 19 M, is often used.[1]
-
Precipitation: Heat the lead precursor solution to a specific temperature, for example, 90°C.[1][4] Vigorously stir the heated solution and rapidly add the precipitating agent. The solution will typically undergo color changes, indicating the formation of the precipitate. For enhanced size distribution, a sonic bath can be used during the reaction instead of magnetic stirring.[1]
-
Aging and Separation: Allow the precipitate to settle. Decant the supernatant liquid.
-
Washing: Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Drying/Calcination: Dry the washed precipitate in an oven, for instance, at 90°C overnight.[4] In some protocols, a subsequent calcination step at a higher temperature (e.g., 600°C) is performed to ensure the complete conversion to this compound and to control crystallinity.[3]
Sol-Gel Synthesis
The sol-gel process involves the transition of a solution (sol) into a gel-like network, which is then dried and calcined to produce the final oxide powder.
Experimental Protocol: [5][6][7]
-
Sol Preparation: Dissolve a lead precursor, such as lead acetate, in a suitable solvent system, which can be a mixture of water and ethanol.
-
Gelling Agent Addition: Add a gelling or stabilizing agent, such as citric acid or polyvinyl alcohol (PVA), to the sol.[5][6][7]
-
Gel Formation: Heat the mixture while stirring. For example, heat a lead acetate and PVA solution at 80°C until a transparent solution is formed, which then turns into a viscous gel upon further heating to evaporate the solvent.[7]
-
Drying: Dry the gel to remove the remaining solvent.
-
Calcination: Calcine the dried gel in a furnace at a specific temperature (e.g., 300-500°C) for a set duration (e.g., 3 hours) to obtain the this compound nanopowder.[7]
Ball Milling
This top-down approach reduces the size of bulk this compound or its precursors through mechanical attrition.
Experimental Protocol: [1]
-
Material and Media Preparation: Place the starting material (e.g., commercial β-PbO powder) and milling balls (e.g., zirconium oxide) into a milling jar. A typical ball-to-powder weight ratio is 10:1.[1]
-
Milling: Operate the planetary ball mill at a set rotational speed (e.g., 400 rpm) for a predetermined duration.[1] The milling time is a critical parameter that influences the final particle size and can induce phase transformations.
-
Powder Collection: After milling, separate the powdered sample from the milling media.
Combustion Synthesis
This method utilizes a highly exothermic reaction between an oxidizer (like a metal nitrate) and a fuel (like glycine) to produce fine oxide powders.
-
Precursor Solution: Prepare an aqueous solution containing a lead salt (e.g., lead nitrate) as the oxidant and an organic fuel (e.g., glycine).
-
Heating and Ignition: Heat the precursor solution on a hot plate. As the water evaporates, the mixture will form a viscous gel. Upon further heating, the gel will auto-ignite, producing a voluminous, foamy ash.
-
Powder Collection: The resulting ash is the this compound powder, which can be collected after cooling. The powder may be subsequently ball-milled to break up agglomerates.
Spray Pyrolysis
In this technique, a precursor solution is atomized into fine droplets and passed through a high-temperature zone, where the solvent evaporates and the precursors decompose to form the desired oxide particles.
Experimental Protocol: [5][10]
-
Precursor Solution Preparation: Prepare a homogeneous solution by dissolving a lead precursor, such as lead acetate or lead nitrate, in deionized water. Concentrations can range from 0.01 M to 0.09 M.[10]
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass or a specific metal) on which the powder will be deposited or collected.
-
Spraying: Atomize the precursor solution using a nozzle and a carrier gas (e.g., compressed nitrogen) at a specific flow rate (e.g., 20 ml/min) into a preheated furnace or onto a heated substrate.[10] The substrate temperature is a critical parameter, typically ranging from 250°C to 700°C.[5][10]
-
Pyrolysis and Deposition: As the droplets travel through the hot zone, the solvent evaporates, and the lead salt decomposes to form this compound particles, which are then deposited on the substrate or collected as a powder.
-
Collection: The deposited powder can be scraped from the substrate or collected from a collection chamber.
Hydrothermal Synthesis
This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.
Experimental Protocol: [11][12]
-
Precursor Solution: Prepare an aqueous solution of a lead salt, such as lead nitrate.
-
Additive Addition: In some cases, a mineralizer or a capping agent (e.g., citrate, polyethylene glycol) is added to the solution to control the particle size and morphology.[11][12] A basic solution (e.g., NaOH) is often added to facilitate the precipitation of lead hydroxide.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 100-200°C) for a certain duration (e.g., several hours).[13]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the precipitate by filtration or centrifugation, wash it several times with deionized water and ethanol, and then dry it in an oven.
Conclusion
This technical guide has provided a detailed overview of several key methods for the synthesis of this compound powder. The choice of the most appropriate method depends on the specific requirements of the intended application, including desired particle size, crystallinity, purity, and production scale. The provided experimental protocols, quantitative data tables, and workflow diagrams are intended to serve as a valuable resource for researchers and scientists in the fields of materials science, chemistry, and drug development, enabling them to produce this compound powders with tailored properties for their research and development needs. It is important to note that all handling of lead compounds should be conducted with appropriate safety precautions due to their toxicity.
References
- 1. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 2. chalcogen.ro [chalcogen.ro]
- 3. scispace.com [scispace.com]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijcps.org [ijcps.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and Characterization of Bio-Template Assisted Lead Oxide Nanoparticles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
An In-depth Technical Guide to the Lead Monoxide Polymorphs: Litharge and Massicot
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary polymorphs of lead(II) oxide (PbO): the low-temperature tetragonal phase, litharge (α-PbO), and the high-temperature orthorhombic phase, massicot (β-PbO). This document details their crystal structures, physicochemical properties, and the thermodynamics of their phase transition. Furthermore, it provides detailed experimental protocols for their synthesis and characterization and explores their relevance in pharmaceutical research and development.
Introduction to Lead Monoxide Polymorphs
Lead(II) oxide is a significant inorganic compound that exists in two main crystalline forms, litharge and massicot.[1] These polymorphs share the same chemical formula (PbO) but differ in their crystal structures, leading to distinct physical and chemical properties.[2] Litharge is the stable form at lower temperatures, typically appearing as a red or reddish-yellow powder, while massicot is the stable form above approximately 488 °C and is characterized by its yellow color.[3][4] The transition between these two forms is a key aspect of their chemistry and has implications for their various applications.
Physicochemical Properties
A summary of the key quantitative properties of litharge and massicot is presented in the tables below for easy comparison.
Table 1: Crystallographic and Physical Properties of Litharge and Massicot
| Property | Litharge (α-PbO) | Massicot (β-PbO) |
| Crystal System | Tetragonal[5] | Orthorhombic[6] |
| Space Group | P4/nmm[5] | Pbcm[7] |
| Lattice Parameters | a = 3.97 Å, c = 5.02 Å | a = 5.49 Å, b = 4.75 Å, c = 5.89 Å |
| Color | Red, reddish-yellow[4] | Yellow[4] |
| Density | ~9.53 g/cm³ | ~9.64 g/cm³[6] |
| Mohs Hardness | 2[5] | 2[6] |
| Melting Point | 888 °C (decomposes) | 888 °C (decomposes) |
| Band Gap | 1.9 - 2.2 eV | ~2.7 eV[8] |
Table 2: Thermodynamic and Solubility Data
| Property | Litharge (α-PbO) | Massicot (β-PbO) |
| Thermodynamic Stability | Stable at temperatures below ~488 °C[3] | Stable at temperatures above ~488 °C[3] |
| Solubility in Water | Sparingly soluble | Sparingly soluble |
| Solubility in Acids | Soluble | Soluble |
| Solubility in Alkalis | Soluble | Soluble |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of litharge and massicot.
Synthesis Protocols
3.1.1. Synthesis of Litharge (α-PbO) Nanoparticles
This protocol describes a wet chemical precipitation method for the synthesis of litharge nanoparticles.[9]
-
Precursor Materials:
-
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
-
Procedure:
-
Prepare a 1.0 M aqueous solution of lead(II) acetate.
-
Prepare a 19 M aqueous solution of sodium hydroxide.
-
Heat 60 mL of the lead(II) acetate solution to 90 °C.
-
Vigorously stir 50 mL of the sodium hydroxide solution in a beaker.
-
Rapidly add the hot lead(II) acetate solution to the stirred sodium hydroxide solution. The solution will turn cloudy, then peach-colored, and finally a deep orange-red, indicating the formation of litharge.
-
Cease stirring and allow the precipitate to settle.
-
Decant the supernatant.
-
Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water.
-
Dry the resulting powder overnight in an oven at 90 °C.
-
3.1.2. Synthesis of Massicot (β-PbO) Microcrystals
Massicot is typically formed by the thermal treatment of lead compounds. One common method involves the controlled heating of lead carbonate.
-
Precursor Material:
-
Lead(II) carbonate (PbCO₃)
-
-
Procedure:
-
Place a sample of lead(II) carbonate in a ceramic crucible.
-
Heat the crucible in a furnace to a temperature above 488 °C (e.g., 600 °C).
-
Maintain this temperature for a sufficient duration to ensure complete conversion to massicot. The exact time will depend on the sample size and furnace specifications.
-
Carefully cool the sample to room temperature.
-
Characterization Protocols
3.2.1. X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phase of the synthesized lead oxide.
-
Instrument: Powder X-ray diffractometer
-
Radiation Source: Cu-Kα (λ = 1.5406 Å)[10]
-
Scan Range (2θ): 10° to 90°[9]
-
Step Size: 0.02°[10]
-
Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for litharge (JCPDS card no. 05-0561) and massicot (JCPDS card no. 38-1477) to confirm the polymorph.[11]
3.2.2. Raman Spectroscopy
Raman spectroscopy is a powerful tool for distinguishing between the two polymorphs due to their different vibrational modes.
-
Instrument: Raman spectrometer with a microscope
-
Laser Excitation Wavelengths: Common sources include 488.0 nm, 514.5 nm, 632.8 nm, and 1064 nm.[12] The choice of laser is critical, as higher energy lasers (shorter wavelengths) can induce a phase transition from litharge to massicot.[7]
-
Laser Power: The laser power should be kept low (typically < 1 mW on the sample) to avoid laser-induced degradation or phase transformation.[4]
-
Analysis: The Raman spectra of litharge and massicot exhibit distinct peaks. For example, litharge has a characteristic strong peak around 148 cm⁻¹, while massicot shows a prominent peak at approximately 290 cm⁻¹.
3.2.3. Differential Scanning Calorimetry (DSC)
DSC is used to study the phase transition between litharge and massicot.[13]
-
Instrument: Differential Scanning Calorimeter
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is sealed in an aluminum or platinum pan.
-
Heating Rate: A controlled heating rate, for example, 10 °C/min, is applied.[14]
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Analysis: The DSC thermogram will show an endothermic peak corresponding to the phase transition from litharge to massicot at approximately 488 °C.[3]
Visualizations
Crystal Structures
References
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Raman spectroscopy as a means for the identification of plattnerite (PbO), of lead pigments and of their degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arxiv.org [arxiv.org]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 12. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 13. Differential Scanning Calorimetry (DSC) | Faculty of Mathematics and Physics [mff.cuni.cz]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
A Comprehensive Technical Guide to the Solubility of Lead Monoxide
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of lead monoxide (PbO) is critical for various applications, from chemical synthesis to toxicological studies. This guide provides an in-depth analysis of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and visualizations of the chemical dissolution pathways.
Core Concept: Amphoterism and Crystal Form
This compound is an amphoteric compound, meaning it can react with both acids and bases.[1][2] This property is central to its solubility characteristics. Furthermore, PbO exists in two primary crystalline forms, or polymorphs: the red, tetragonal α-PbO (litharge) and the yellow, orthorhombic β-PbO (massicot).[3][4] The alpha form is stable at ordinary temperatures and transforms to the beta form upon heating to 489°C.[4] These two forms exhibit different solubilities in water.[3]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent, temperature, and the crystalline form of the PbO. The following tables summarize the available quantitative data for various solvents.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent | Temperature (°C) | Crystalline Form | Solubility |
| Water | 20 | α-PbO (litharge) | 17 mg/L[5] |
| Water | 25 | α-PbO (litharge) | 0.0504 g/L[3] |
| Water | 25 | β-PbO (massicot) | 0.1065 g/L[3] |
Table 2: Solubility of this compound in Alkaline Solutions
| Solvent | Temperature (°C) | Concentration | Solubility |
| Sodium Hydroxide (NaOH) | Room Temperature | 1 N | 0.035 g-mol/L (red form)[6] |
| Sodium Hydroxide (NaOH) | Room Temperature | 1 N | 0.039 g-mol/L (reddish-brown and yellow forms)[6] |
| Sodium Hydroxide (NaOH) | Not Specified | 10% | Increases greatly with temperature[7] |
| Sodium Hydroxide (NaOH) | Not Specified | 15% | Increases greatly with temperature[7] |
| Sodium Hydroxide (NaOH) | Not Specified | 20% | Increases greatly with temperature[7] |
| Sodium Hydroxide (NaOH) | Not Specified | 25% | Increases greatly with temperature[7] |
| Sodium Hydroxide (NaOH) | Not Specified | 30% | Increases greatly with temperature[7] |
| Sodium Hydroxide (NaOH) | Not Specified | 35% | Increases greatly with temperature[7] |
| Aqueous Morpholine, Ammonia, Sodium Hydroxide | 38 | Not Specified | ~0.4 mmol/kg[8] |
| Aqueous Morpholine, Ammonia, Sodium Hydroxide | 260 | Not Specified | ~4.5 mmol/kg[8] |
Table 3: Solubility of this compound in Acidic Solutions
This compound is generally soluble in dilute nitric acid and acetic acid.[2][3] However, its reaction with other acids can be limited by the formation of insoluble lead salts. For instance, in sulfuric acid, the formation of a passivating layer of lead(II) sulfate (PbSO₄) prevents further dissolution.[9] Similarly, the reaction with hydrochloric acid is slow.[9] The reaction with concentrated nitric acid can also lead to the formation of a passivating lead oxide layer, hindering the reaction.[10]
Table 4: Solubility of this compound in Organic Solvents
This compound is generally considered insoluble in alcohols such as ethanol.[3][5] There is limited quantitative data available for a broader range of organic solvents.
Table 5: Solubility of this compound in Molten Salts
| Solvent | Temperature Range (K) | Solubility Equation (ms = mole fraction) |
| Molten NaOH | 673–873 | ln(ms) = 12.174 - 13,490 / T[11][12] |
| Molten NaOH–30%Na₂CO₃ | 673–873 | ln(ms) = 15.536 - 16,680 / T[11][12] |
Experimental Protocols
Accurate determination of this compound solubility requires precise experimental procedures. The following are detailed methodologies for key experimental approaches.
Protocol 1: Isothermal Saturation Method for Aqueous and Organic Solvents
This method is used to determine the equilibrium solubility of a compound in a solvent at a constant temperature.
Materials:
-
This compound (α or β form)
-
Solvent of interest (e.g., deionized water, specific acid or base solution, organic solvent)
-
Constant temperature water bath or incubator
-
Stirring mechanism (e.g., magnetic stirrer and stir bars, orbital shaker)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)
-
Analytical instrumentation for lead quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or titration equipment)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vessel. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vessel in a constant temperature bath and agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of dissolved this compound remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. Filtration using a membrane filter (e.g., 0.22 µm) is recommended for complete removal of solid particles.
-
Analysis: Analyze the concentration of lead in the filtered solution using a calibrated analytical technique such as AAS or ICP-MS. For acidic or basic solutions, titration methods can also be employed. For example, a dissolved sample in dilute acetic acid can be titrated with a standardized EDTA solution.[13]
-
Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mol/L, or mg/kg).
Protocol 2: Potentiometric Titration for Metal Oxide Surface Properties
This method is useful for understanding the acid-base properties of the this compound surface in aqueous solutions, which influences its solubility.[14]
Materials:
-
This compound
-
Aqueous electrolyte solution (e.g., NaCl, KNO₃)
-
Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions
-
Potentiometer with a pH electrode
-
Stirred reaction vessel
Procedure:
-
Suspension Preparation: Prepare a suspension of a known amount of this compound in a specific volume of the electrolyte solution.
-
Titration: While stirring the suspension, incrementally add the standardized acid or base solution.
-
pH Measurement: After each addition, allow the system to equilibrate and record the pH.
-
Data Analysis: Plot the amount of added acid or base against the measured pH. The resulting titration curve can be used to determine the point of zero charge (PZC) of the this compound and to quantify the surface hydroxyl groups that participate in the dissolution process.
Chemical Dissolution Pathways
The amphoteric nature of this compound dictates its dissolution in both acidic and basic environments.
Dissolution in Acids
In acidic solutions, this compound acts as a base, reacting with the acid to form a lead(II) salt and water. For example, with nitric acid, the reaction is:
PbO(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l)[15]
Dissolution in Bases
In basic solutions, this compound acts as an acid, forming plumbite ions. For instance, with sodium hydroxide, the reaction is:
PbO(s) + 2NaOH(aq) → Na₂PbO₂(aq) + H₂O(l)
The plumbite ion can exist in different forms, such as [Pb(OH)₃]⁻ in aqueous solutions.[8]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the amphoteric dissolution pathways of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Lead(II) oxide - Sciencemadness Wiki [sciencemadness.org]
- 2. quora.com [quora.com]
- 3. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 1317-36-8,this compound | lookchem [lookchem.com]
- 5. This compound | 1317-36-8 [chemicalbook.com]
- 6. ia600607.us.archive.org [ia600607.us.archive.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Litharge (a-PbO) in Alkaline Media at Elevated Temperatures - UNT Digital Library [digital.library.unt.edu]
- 9. Lead: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of acid–base properties on metal oxide surfaces in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 15. brainly.in [brainly.in]
Thermodynamic Properties of Lead Monoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of lead(II) oxide (PbO), a compound with significant applications in various industrial and research fields. The guide focuses on the two primary polymorphs of PbO: the red, tetragonal form known as litharge (α-PbO), and the yellow, orthorhombic form, massicot (β-PbO). All thermodynamic data is presented at the standard state of 298.15 K (25 °C) and 1 bar pressure unless otherwise specified.
Core Thermodynamic Data
The thermodynamic stability and reactivity of lead monoxide are dictated by fundamental properties such as its enthalpy of formation, Gibbs free energy of formation, and entropy. These values are crucial for predicting the behavior of PbO in chemical reactions and for process optimization.
Standard Molar Thermodynamic Properties at 298.15 K
The following table summarizes the key thermodynamic parameters for the litharge and massicot polymorphs of this compound. Litharge is the thermodynamically more stable form at room temperature.[1]
| Property | Symbol | Litharge (α-PbO) | Massicot (β-PbO) | Units |
| Standard Molar Enthalpy of Formation | ΔH°f | -219.3 | -218.062 | kJ/mol |
| Standard Molar Gibbs Free Energy of Formation | ΔG°f | -189.1[2] | -188.642 | kJ/mol |
| Standard Molar Entropy | S° | 66.1[2] | 68.7 | J/(mol·K) |
| Molar Heat Capacity (at constant pressure) | C_p | 45.81[2] | 45.77 | J/(mol·K) |
Physical and Phase Transition Properties
The physical characteristics and the energetics of the phase transition between litharge and massicot are essential for material processing and application.
| Property | Symbol/Condition | Value | Units |
| Molar Mass | 223.2 | g/mol | |
| Melting Point | 886[2] | °C | |
| Boiling Point | 1535[2] | °C | |
| Density (at 20°C) | ρ | 9.51 (Litharge)[2] | g/cm³ |
| Phase Transition Temperature (Litharge to Massicot) | T_trans | ~488-583 | °C |
| Enthalpy of Transition (Litharge → Massicot) | ΔH_trans | 1.6[3] | kJ/mol |
Polymorphism and Phase Transitions
Lead(II) oxide exists in two primary crystalline forms: the tetragonal litharge (α-PbO) and the orthorhombic massicot (β-PbO).[3] Litharge is the stable form at lower temperatures, while massicot is the high-temperature stable polymorph.[4] The transition from litharge to massicot is reversible and typically occurs in the temperature range of 488-583°C.[5] However, the exact transition temperature can be influenced by factors such as pressure and particle size. The kinetics of the transformation from litharge to massicot are faster than the reverse reaction, which can result in massicot being metastable at room temperature after cooling.[5]
The structural difference between the two polymorphs lies in the arrangement of the lead and oxygen atoms. Both feature a layered structure with pyramidal four-coordinate lead centers, indicative of a stereochemically active lone pair of electrons on the Pb²⁺ ion.[3] In litharge, the layers are flatter, whereas in massicot, the layers are more corrugated.[6]
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies for key experimental procedures.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔH°f) of this compound can be determined indirectly using bomb calorimetry by applying Hess's Law. This involves measuring the heat of reaction for the combustion of lead metal and the reaction of this compound with a suitable reagent.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity lead metal is placed in a crucible. For a separate experiment, a precisely weighed sample of this compound is used.
-
Bomb Assembly: The crucible is placed inside a high-strength, sealed steel container, known as the "bomb." A fuse wire is attached to the electrodes within the bomb, positioned to ignite the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.[7]
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion is calculated from the temperature change of the water and the heat capacity of the calorimeter system. This allows for the determination of the enthalpy of combustion of lead. A similar set of reactions is performed to determine the enthalpy of reaction for this compound, which can then be used with the enthalpy of formation of other reactants and products to calculate the enthalpy of formation of PbO.
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing the thermal signatures of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 K/min).
-
Measurement: The DSC instrument heats both the sample and reference pans while measuring the difference in heat flow required to maintain them at the same temperature.
-
Data Analysis:
-
Heat Capacity (C_p): The heat capacity is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.
-
Phase Transition: A phase transition, such as the litharge to massicot transformation, will appear as an endothermic peak on the DSC curve. The area under the peak is proportional to the enthalpy of the transition (ΔH_trans), and the onset temperature of the peak corresponds to the transition temperature (T_trans).
-
This technical guide provides a foundational understanding of the thermodynamic properties of this compound. For more detailed, temperature-dependent data and advanced applications, consulting the NIST-JANAF Thermochemical Tables and other specialized databases is recommended.
References
- 1. worldoftest.com [worldoftest.com]
- 2. researchgate.net [researchgate.net]
- 3. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 4. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
"phase transition temperature of lead monoxide"
An In-depth Technical Guide to the Phase Transition of Lead Monoxide
Introduction
Lead(II) oxide (PbO), commonly known as this compound, is a crucial inorganic compound with significant applications in industrial glass, ceramics, battery manufacturing, and pigments. It primarily exists in two polymorphic forms: the red, tetragonal α-PbO (litharge) and the yellow, orthorhombic β-PbO (massicot). The transition between these phases is a key parameter influencing the material's properties and performance in various applications. This guide provides a comprehensive overview of the phase transition temperature of this compound, detailing the thermodynamic properties, experimental methodologies for its determination, and the structural relationships between its polymorphs.
Polymorphs of this compound
This compound's thermal behavior is dominated by the existence of its two primary crystalline forms at atmospheric pressure.
-
α-PbO (Litharge): This is the low-temperature, stable form of this compound. It has a red or reddish-yellow appearance and a tetragonal crystal structure, belonging to the P4/nmm space group. In this structure, lead and oxygen atoms are arranged in layers.
-
β-PbO (Massicot): This is the high-temperature polymorph. It is yellow and possesses an orthorhombic crystal structure (space group Pbcm). The structure of massicot is characterized by deeply corrugated layers of lead and oxygen atoms.
Under high pressure, an additional phase, γ-PbO, has been observed to exist between the stability fields of litharge and massicot.
Phase Transition Characteristics
The transformation from the α-PbO (litharge) phase to the β-PbO (massicot) phase is an endothermic process that occurs upon heating. While the transition is reversible, the conversion of the metastable massicot back to litharge upon cooling is kinetically very slow, allowing massicot to exist at ambient temperatures for extended periods.
Quantitative Data: Transition Temperatures and Enthalpy
The reported temperature for the litharge-to-massicot phase transition varies across the literature, which can be attributed to different experimental conditions, sample purity, and particle size. The thermodynamic data associated with this transition is summarized below.
Table 1: Reported Phase Transition Temperatures of this compound (α-PbO → β-PbO)
| Transition Temperature (°C) | Transition Temperature (K) | Method/Source Reference |
| ~488 | ~761 | General Reference |
| 486 | 759 | General Reference |
| 489 | 762 | Experimental Property Database |
| 475 - 585 | 748 - 858 | Literature Review |
| 577 - 652 | 850 - 925 | Neutron Powder Diffraction |
Table 2: Enthalpy of Transition for α-PbO → β-PbO
| Enthalpy of Transition (ΔH) | Notes |
| 1.6 kJ/mol | Enthalpy change for PbO(red) → PbO(yellow) |
| 0.418 kJ/mol | Described as a small thermal effect |
| 57 cal/mol (~0.238 kJ/mol) | Calculated at 27 °C under ball-milling conditions |
Experimental Protocols for Determination
The characterization of the phase transition in this compound relies on several key thermoanalytical and crystallographic techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.
-
Principle: A sample of PbO and an inert reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic peak on the DSC curve indicates the phase transition from α-PbO to β-PbO, from which the transition temperature and enthalpy can be determined.
-
Methodology:
-
A small, precisely weighed sample of α-PbO powder (typically 5-10 mg) is placed in an aluminum or platinum crucible. An empty, sealed crucible is used as a reference.
-
The sample and reference are placed in the DSC furnace.
-
The furnace is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected transition, for instance, up to 650 °C.
-
The heat flow is recorded as a function of temperature. The onset temperature of the endothermic peak is typically reported as the transition temperature.
-
The area under the peak is integrated to calculate the enthalpy of transition (ΔH).
-
X-Ray Diffraction (XRD)
X-ray Diffraction is used to identify the crystalline phases present in a sample and to track structural changes as a function of temperature.
-
Principle: Each crystalline polymorph (α-PbO and β-PbO) produces a unique diffraction pattern. By collecting XRD patterns at various temperatures, the point at which the pattern of α-PbO transforms into that of β-PbO can be precisely identified.
-
Methodology:
-
A powdered PbO sample is mounted on a sample holder within a high-temperature diffraction chamber.
-
An initial XRD pattern is recorded at room temperature to confirm the starting phase (α-PbO). A typical scan range is 20-70° 2θ with a copper X-ray source (Cu-Kα).
-
The sample is then heated in controlled increments (e.g., 25 °C steps) towards and through the transition temperature range.
-
At each temperature step, after allowing the sample to thermally equilibrate, an XRD pattern is collected.
-
The transition is identified by the disappearance of characteristic peaks of the α-phase and the emergence of characteristic peaks of the β-phase. Rietveld analysis can be performed on the diffraction data to determine the lattice parameters and relative abundance of each phase at each temperature.
-
Neutron Powder Diffraction
Similar to XRD, neutron diffraction provides detailed crystallographic information. It is particularly sensitive to the positions of lighter atoms like oxygen.
-
Principle: A beam of neutrons is diffracted by the crystalline sample, providing detailed information about the atomic structure.
-
Methodology:
-
A PbO sample is placed in a high-temperature furnace within the neutron beamline.
-
Neutron diffraction data is collected over a wide range of temperatures, for example, from ambient up to 925 K and then during cooling.
-
Full-matrix Rietveld analysis of the collected data allows for the precise determination of unit-cell dimensions, atomic coordinates, and the weight fraction of each phase as a function of temperature. This method was used to determine that the α and β phases coexist in equal abundance at 885 K.
-
Visualization of Workflows and Phase Relationships
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of the phase transition in this compound.
Caption: Experimental workflow for PbO phase transition analysis.
PbO Polymorph Phase Relationship
The relationship between the α (litharge) and β (massicot) phases of PbO as a function of temperature is a fundamental aspect of its material science.
Caption: Phase relationship between α-PbO and β-PbO.
Conclusion
The phase transition of this compound from its tetragonal α-phase (litharge) to its orthorhombic β-phase (massicot) is a critical thermal event that occurs at approximately 488 °C, though the exact temperature can vary. This transition is characterized by a small endothermic enthalpy change. Understanding this transformation is essential for controlling the properties of PbO-containing materials during synthesis and application. The use of analytical techniques such as Differential Scanning Calorimetry and high-temperature X-ray Diffraction is indispensable for accurately characterizing the transition temperature, enthalpy, and the crystallographic changes that define the behavior of this versatile industrial compound.
"electronic band structure of lead monoxide"
An In-depth Technical Guide on the Electronic Band Structure of Lead Monoxide
Introduction
Lead(II) oxide (PbO), a significant semiconductor material, exists in two primary polymorphic forms: the red tetragonal α-PbO (litharge) and the yellow orthorhombic β-PbO (massicot).[1][2] The litharge form is stable at lower temperatures, while massicot is stable at higher temperatures, with a phase transition occurring at approximately 490°C.[2] The distinct crystal structures of these polymorphs give rise to different electronic properties, making a thorough understanding of their electronic band structure crucial for applications in pigments, batteries, gas sensors, ceramics, and industrial glass.[1][2] This guide provides a detailed examination of the electronic band structure of both α-PbO and β-PbO, outlining the experimental and computational methodologies used for its characterization and presenting key quantitative data.
Crystal and Electronic Structure
The electronic properties of this compound are intrinsically linked to its crystal structure. Both polymorphs feature a layered structure with a pyramidal four-coordinate lead center, which indicates the presence of a stereochemically active lone pair of electrons.[1] In the tetragonal litharge (α-PbO), the Pb-O layers form flat sheets.[3] Conversely, the orthorhombic massicot (β-PbO) structure contains corrugated sheets.[3] This structural difference, particularly in the arrangement of the Pb-O layers, directly influences the electronic band structure and the resulting material properties.
The valence band (VB) is primarily composed of hybridized Pb 6s and O 2p orbitals, while the conduction band (CB) is mainly formed by Pb 6p states.[4][5] A common misconception is that the Pb 6s² lone pair is electronically inert; however, studies have shown significant hybridization between Pb 6s and O 2p orbitals, indicating the participation of these electrons in chemical bonding.[4][5] The top of the valence band is dominated by these hybridized states, and the bottom of the conduction band is composed of antibonding Pb 6p states.
Lead is a heavy element, and therefore spin-orbit coupling (SOC) has a notable effect on its electronic structure.[6][7] SOC can induce splitting of the energy bands, particularly affecting the states with significant Pb 6p character near the band edges, which can alter the band gap energy.[6][8]
Quantitative Data Summary
The key structural and electronic parameters for the two polymorphs of PbO are summarized in the tables below for easy comparison.
Table 1: Crystal Structure Parameters of α-PbO (Litharge) and β-PbO (Massicot)
| Parameter | α-PbO (Litharge) | β-PbO (Massicot) |
| Crystal System | Tetragonal | Orthorhombic |
| Space Group | P4/nmm | Pbcm |
| Lattice Constants | a = 4.00 Å, c = 5.26 Å | a = 5.49 Å, b = 4.75 Å, c = 5.89 Å |
| Pb-O Bond Lengths | All 2.33 Å | 2.24 Å, 2.27 Å, 2 x 2.46 Å |
| Key Feature | Flat sheets of Pb-O layers | Corrugated sheets of Pb-O layers |
Note: Lattice constants can vary slightly depending on the experimental or computational method used. The values presented are representative.[3][9]
Table 2: Electronic Band Gap of α-PbO and β-PbO
| Polymorph | Band Gap Type | Experimental Band Gap (eV) | Computational (DFT-GGA) Band Gap (eV) |
| α-PbO (Litharge) | Indirect | 1.9 - 2.2 | 1.16 - 1.46 |
| β-PbO (Massicot) | Indirect | 2.5 - 2.7 | 1.97 |
Note: Experimental band gaps are often larger than those predicted by standard DFT-GGA calculations due to the underestimation inherent in the method. The indirect nature of the band gap means the valence band maximum and conduction band minimum occur at different points in the Brillouin zone.[2][3][9][10][11]
Experimental and Computational Protocols
The determination of the electronic band structure of this compound relies on a combination of advanced experimental techniques and theoretical calculations.
Experimental Protocols
A variety of spectroscopic methods are employed to probe the occupied and unoccupied electronic states of PbO.
-
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): These techniques are used to investigate the valence band structure and determine properties like the ionization potential.[4][12] In these methods, photons of a known energy irradiate the sample, causing the emission of photoelectrons. By analyzing the kinetic energy of these electrons, the binding energy of the electronic states in the valence band can be determined.[12]
-
Inverse Photoemission Spectroscopy (IPES): This technique is complementary to XPS/UPS and is used to probe the unoccupied electronic states, i.e., the conduction band.[12] A beam of low-energy electrons is directed at the sample, and the photons emitted as the electrons fill unoccupied states are detected. This allows for the direct measurement of the electron affinity.[12]
-
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES): These are powerful tools for examining the element-projected partial density of states.[4][10] XAS probes the unoccupied states (conduction band) by exciting a core electron to an empty state, while XES investigates the occupied states (valence band) by observing the photons emitted when a core hole is filled by an electron from the valence band.[10][13]
-
UV-Visible Spectroscopy: This is a common method to estimate the optical band gap of semiconductor materials. The absorption of light as a function of wavelength is measured, and the band gap is determined by analyzing the absorption edge.[14]
Computational Protocols
First-principles calculations, particularly those based on Density Functional Theory (DFT), are the primary computational tools for investigating the electronic structure of PbO.
-
Density Functional Theory (DFT): DFT is used to calculate the ground-state electronic structure, total energies, and other properties of materials.[15] The calculations typically involve:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is widely used.[9][15] However, hybrid functionals are sometimes employed to obtain more accurate band gap values.[16]
-
Basis Sets and Pseudopotentials: Plane-wave basis sets are commonly used in conjunction with pseudopotentials (like Projector-Augmented Wave - PAW) to describe the interaction between the valence electrons and the ionic cores.[9][15] For a heavy element like lead, relativistic effects must be included in the pseudopotential.[8]
-
k-point Sampling: The Brillouin zone is sampled using a grid of k-points (e.g., a Monkhorst-Pack mesh) to accurately integrate over the electronic states.[15]
-
Structural Optimization: Before calculating the electronic properties, the crystal structure (lattice parameters and atomic positions) is typically relaxed to find the minimum energy configuration.[15]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electronic band structure of this compound.
Caption: Formation of the electronic band structure in PbO from atomic orbitals.
References
- 1. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. hpcf-files.umbc.edu [hpcf-files.umbc.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. A Probe of Valence and Conduction Band Electronic Structure of Lead Oxide Films for Photodetectors (Journal Article) | OSTI.GOV [osti.gov]
- 11. osti.gov [osti.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Optical Properties of Lead Monoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core optical properties of lead monoxide (PbO), with a particular focus on its refractive index. This compound, a significant inorganic compound, exists in two primary crystalline forms: the tetragonal α-PbO (litharge) and the orthorhombic β-PbO (massicot).[1][2] These polymorphs exhibit distinct optical characteristics that are crucial for various applications, including the manufacturing of optical glass, ceramics, and electronic devices.[3][4] This document compiles and presents key data, experimental methodologies, and logical workflows to serve as a vital resource for professionals in research and development.
Core Optical Properties of this compound
This compound is distinguished by its high refractive index and significant dispersion, making it a valuable material for manipulating light.[5][6] Its optical properties are intrinsically linked to its crystalline structure, stoichiometry, and the method of preparation, such as in the form of thin films or bulk crystals.
Crystalline Phases and Their Optical Distinctions
This compound's two main polymorphs, litharge and massicot, possess different crystal structures which in turn affect their optical properties.[7] Litharge is the stable form at room temperature, while massicot is stable at temperatures above 490°C.[8]
Natural samples have been observed where a central portion of a crystal is litharge, with the border being massicot, suggesting a potential inversion from litharge to massicot.[9] In thin film preparations, the "yellow variant" is generally obtained by evaporating PbO onto a substrate at room temperature, while the "red variant" is formed on a heated substrate.[11]
Quantitative Optical Data
The following tables summarize the key quantitative optical properties of this compound, compiled from various experimental studies.
Refractive Index
The refractive index of this compound is one of its most notable features, being significantly high. This property is essential for applications in lenses, prisms, and other optical components.[3] The refractive index varies with the crystalline form and the wavelength of light.
Table 1: Refractive Index of this compound Polymorphs
| Crystalline Form | Refractive Index (n) | Birefringence | Optical Character | Source |
| Litharge (Orthorhombic) | β ≈ 2.61 ± 0.04 | Very Strong | Biaxial (+) | [9] |
| Massicot (Tetragonal) | ω ≈ 2.64 ± 0.02 | Very Strong | Uniaxial (-) | [9] |
| Evaporated Film (yellow) | nD ≈ 2.55 | - | - | [5][6] |
Table 2: Wavelength-Dependent Refractive Index of Evaporated PbO Thin Films
| Wavelength (nm) | Refractive Index (n) - Yellow Variant | Refractive Index (n) - Red Variant |
| 350 | ~3.5 | - |
| 400 | ~3.1 | ~3.3 |
| 500 | ~2.8 | ~2.9 |
| 600 | ~2.7 | ~2.8 |
| 700 | ~2.6 | ~2.7 |
| Infrared | ~2.6 | - |
| Data extrapolated from graphical representations in source[11]. |
Band Gap Energy
The band gap energy (Eg) is a critical parameter for semiconductor applications, including photodetectors.[12] The band gap of this compound is influenced by its crystalline phase and dimensionality (e.g., bulk vs. 2D nanostructures).
Table 3: Band Gap Energies of this compound
| Form | Band Gap Energy (eV) | Notes | Source |
| α-PbO (Tetragonal) | 1.9 - 2.2 | Suitable for photovoltaic applications. | [8] |
| α-PbO (Tetragonal) | 1.90 and 2.75 | Indicating two band transitions. | [13] |
| β-PbO (Orthorhombic) | 2.7 | - | [8] |
| β-PbO (Orthorhombic) | 2.67 | - | [13] |
| Thin Film (PVD) | 2.35 | - | [14] |
| Thin Film (undoped) | 2.87 | Varies with doping. | [15] |
| 2D Nanosheets (10 layers) | 2.73 | Band gap is layer-dependent. | [12] |
| 2D Nanosheets (30 layers) | 2.50 | Band gap is layer-dependent. | [12] |
Experimental Protocols for Optical Characterization
The determination of the optical properties of this compound involves several key experimental techniques.
Thin Film Deposition
A common method for preparing PbO samples for optical characterization is through the deposition of thin films onto a substrate.
-
Physical Vapor Deposition (PVD): This technique involves heating high-purity lead (Pb) powder in a molybdenum boat under high vacuum (e.g., 5 x 10⁻⁵ mbar).[14] The vaporized material then condenses on a substrate, such as a glass slide, to form a thin film.
-
Evaporation in Oxygen Atmosphere: To obtain films with low optical absorption in the visible range, evaporation can be carried out in a low-pressure oxygen atmosphere.[5][11] The substrate temperature is a critical parameter: room temperature for the yellow variant (massicot) and elevated temperatures (e.g., 195-215°C) for the red variant (litharge).[11]
Measurement of Optical Properties
-
Spectrophotometry: The reflectance (R) and transmittance (T) of the PbO thin films are measured using a spectrophotometer (e.g., Zeiss spectrophotometer) over a specific wavelength range (e.g., ultraviolet, visible, and near-infrared).[11] These measurements are then used to calculate the refractive index (n) and the absorption coefficient (k).
-
Ellipsometry: This non-invasive technique measures the change in polarization of light upon reflection from the surface of the material.[16][17] By analyzing this change, the refractive index and thickness of thin films can be determined with high precision.[18]
Logical Workflows and Diagrams
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the study of this compound's optical properties.
Caption: Experimental workflow for the optical characterization of this compound.
Caption: Relationship between PbO crystalline phase and its optical properties.
Conclusion
The optical properties of this compound, particularly its high refractive index and tunable band gap, make it a material of significant interest for a wide range of applications. Understanding the distinct characteristics of its litharge and massicot phases, and the methodologies to characterize them, is paramount for researchers and professionals in materials science and related fields. This guide provides a foundational overview of these aspects, serving as a comprehensive resource for further research and development.
References
- 1. Massicot and Litharge | ILLUMINATED [fitzmuseum.cam.ac.uk]
- 2. Massicot - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 7 applications of Lead Oxide In Different Industry [pciplindia.com]
- 5. Optical Properties of Evaporated this compound Films [opg.optica.org]
- 6. OPG [opg.optica.org]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. Lead - Wikipedia [en.wikipedia.org]
- 11. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. homes.nano.aau.dk [homes.nano.aau.dk]
- 17. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ipfdd.de [ipfdd.de]
A Technical Guide to the Natural Occurrence and Mineral Forms of Lead Monoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence and mineralogy of lead(II) oxide (PbO). It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require detailed information on the properties and characterization of this compound. This document outlines the formation, physical and crystallographic properties, and detailed experimental protocols for the identification and analysis of the primary mineral forms of lead monoxide: litharge and massicot.
Natural Occurrence and Formation
This compound (PbO) is found in nature in two distinct mineral forms, litharge and massicot. These are secondary minerals, meaning they are not formed during the original crystallization of the host rock but rather through the alteration of primary lead minerals.[1][2] The most common primary lead ore is galena (lead sulfide, PbS).[3][4]
The formation of litharge and massicot typically occurs in the oxidation zones of lead ore deposits.[1][5] These zones are located near the Earth's surface where the primary ore minerals are exposed to weathering and oxidation processes.[6] The transformation of galena to this compound can be initiated by atmospheric oxygen and water. This process can be summarized by the following general reaction:
2PbS + 3O₂ → 2PbO + 2SO₂
The specific mineral form of PbO that develops, either litharge or massicot, is dependent on the temperature and pressure conditions during its formation. Litharge is the tetragonal polymorph and is stable at lower temperatures, while massicot is the orthorhombic polymorph and is stable at higher temperatures, with a transition temperature of approximately 488°C.[7] However, massicot can persist as a metastable phase at lower temperatures.[8]
In addition to natural weathering, this compound minerals can also be formed through anthropogenic activities such as mining and smelting operations.[9][10] Industrial processing of lead and its ores can create conditions suitable for the formation of both litharge and massicot.[9]
Mineral Forms of this compound: Litharge and Massicot
Litharge and massicot are dimorphs of lead(II) oxide, meaning they share the same chemical formula (PbO) but differ in their crystal structure.[1][5] This difference in crystal structure results in distinct physical and optical properties.
Litharge is the tetragonal form of PbO and is typically red or reddish-yellow in color.[1][7][11] It often forms as greasy-appearing crusts, coatings, and encrustations.[1][12]
Massicot is the orthorhombic form of PbO and is typically yellow to reddish-yellow.[9][13] It is commonly found as earthy, scaly masses.[5][9]
The presence of one or both of these minerals can be indicative of the degree of oxidation within a lead ore body.[5][14]
Quantitative Data
The key physical and crystallographic properties of litharge and massicot are summarized in the tables below for easy comparison.
Table 1: Physical Properties of Litharge and Massicot
| Property | Litharge | Massicot |
| Chemical Formula | PbO | PbO |
| Color | Red, Reddish-Yellow | Yellow, Reddish-Yellow |
| Lustre | Greasy, Dull | Greasy, Earthy to Dull |
| Mohs Hardness | 2 | 2 |
| Specific Gravity | 9.14 - 9.35 g/cm³[1][11] | 9.6 - 9.7 g/cm³[5] |
| Cleavage | {110} Distinct[11] | {100} Distinct, {010} Distinct[13] |
| Fracture | Uneven | Flexible |
| Streak | Light Yellow | Light Yellow |
Table 2: Crystallographic and Optical Properties of Litharge and Massicot
| Property | Litharge | Massicot |
| Crystal System | Tetragonal[1] | Orthorhombic[9] |
| Space Group | P4/nmm | Pbma |
| Optical Class | Biaxial (+) | Biaxial (+) |
| Refractive Indices | a=2.51, b=2.61, g=2.71 | a=2.51, b=2.61, g=2.71[13] |
Experimental Protocols for Characterization
The definitive identification and characterization of litharge and massicot require instrumental analysis. The following sections provide detailed methodologies for the key experimental techniques used for this purpose.
X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for distinguishing between the two polymorphs of PbO due to their different crystal structures.
3.1.1. Sample Preparation
-
Grinding: A representative sample of the mineral is finely ground to a talc-like powder (<10 μm) using an agate mortar and pestle. This is crucial to ensure a sufficient number of randomly oriented crystallites for accurate analysis.[2] Grinding under a liquid medium like ethanol can minimize structural damage.[2]
-
Mounting: The resulting powder is then mounted onto a sample holder. This can be achieved by back-filling a cavity mount or preparing a slurry with a few drops of a volatile solvent (e.g., ethanol) on a zero-background sample holder (e.g., a silicon wafer) and allowing it to dry. The surface of the powder must be smooth and level with the holder.
3.1.2. Instrumental Parameters
-
Instrument: A powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Operating Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Type: Continuous scan.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2° per minute.
3.1.3. Data Analysis
The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Litharge and massicot have distinct diffraction patterns that allow for their unambiguous identification.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)
SEM provides high-magnification images of the mineral's morphology and texture, while EDS allows for elemental analysis to confirm the presence of lead and oxygen.
3.2.1. Sample Preparation
-
Mounting: For morphological analysis of powders, a small amount of the sample can be mounted on an aluminum stub using double-sided carbon tape. For cross-sectional analysis and to view the relationship with other minerals, the sample can be mounted in an epoxy resin block.
-
Polishing: The epoxy-mounted sample is then ground and polished to a smooth, flat surface, typically down to a 1 µm or finer finish using diamond suspensions.[8] This is essential for quantitative EDS analysis.
-
Coating: As lead oxides are non-conductive, the sample surface must be coated with a thin layer of a conductive material, such as carbon or gold, to prevent charging under the electron beam.[15] A carbon coat is generally preferred for EDS analysis as it does not interfere with the major elemental peaks of interest.
3.2.2. Instrumental Parameters
-
Instrument: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.
-
Accelerating Voltage: 15-20 kV is typically sufficient for exciting the Lα X-ray line of lead.
-
Beam Current: A low beam current should be used to minimize sample damage.
-
Working Distance: An optimal working distance (e.g., 10-15 mm) should be set for both imaging and EDS analysis.
-
Detectors: Both secondary electron (SE) and backscattered electron (BSE) detectors can be used. BSE imaging is particularly useful for distinguishing phases with different average atomic numbers.
3.2.3. Data Analysis
SEM images will reveal the morphology of the this compound crystals. EDS spectra will show peaks corresponding to lead (Pb) and oxygen (O), confirming the elemental composition. Quantitative analysis can be performed to determine the atomic percentages of Pb and O, which should be close to a 1:1 ratio for PbO.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can differentiate between litharge and massicot based on their distinct vibrational modes.
3.3.1. Sample Preparation
Generally, no specific sample preparation is required for Raman analysis of solid mineral samples.[16] The sample can be placed directly on the microscope stage.
3.3.2. Instrumental Parameters
-
Instrument: A Raman microscope.
-
Laser Excitation Wavelength: A 532 nm or 633 nm laser is commonly used.
-
Laser Power: A low laser power (e.g., <1 mW) should be used to avoid laser-induced degradation of the sample.[2]
-
Objective Lens: A 50x or 100x objective is typically used to focus the laser on the sample.
-
Acquisition Time and Accumulations: A suitable acquisition time and number of accumulations should be chosen to obtain a good signal-to-noise ratio.
3.3.3. Data Analysis
The resulting Raman spectrum will show characteristic peaks for either litharge or massicot. These spectra can be compared to reference spectra for positive identification. The two polymorphs have distinct Raman bands that allow for their differentiation.
Logical Relationships and Formation Pathway
The formation of this compound minerals is intrinsically linked to the weathering of primary lead ores. The following diagram illustrates the logical relationship in the formation pathway from the primary ore, galena, to the two secondary mineral forms of this compound, litharge and massicot.
This guide provides a foundational understanding of the natural occurrence and mineral forms of this compound, supported by detailed quantitative data and experimental protocols for their characterization. This information is critical for researchers and professionals who require a thorough knowledge of these materials for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. physics.montana.edu [physics.montana.edu]
- 8. Crystallography of the litharge to massicot phase transformation from neutron powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JEOL USA blog | A Quick Guide to EDS Elemental Analysis [jeolusa.com]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Massicot and Litharge | ILLUMINATED [fitzmuseum.cam.ac.uk]
- 14. bostonchemicaldata.com [bostonchemicaldata.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
"historical applications of lead monoxide in science"
An In-depth Technical Guide to the Historical Applications of Lead Monoxide in Science
Introduction
Lead(II) oxide, or this compound (PbO), is an inorganic compound that exists in two primary polymorphic forms: litharge (α-PbO), which has a tetragonal crystal structure and is red or reddish-yellow, and massicot (β-PbO), which has an orthorhombic crystal structure and is yellow.[1][2] Historically, these compounds were often not distinguished and were referred to collectively by terms such as litharge.[3] Produced through the oxidation of metallic lead, this compound has been a pivotal material in the development of various scientific and technological fields for millennia.[3][4] Its unique properties, including a low melting point, high density, and ability to act as a powerful flux, made it indispensable in early chemistry, metallurgy, and materials science. This guide provides a technical overview of the core historical applications of this compound in science, detailing the experimental protocols used and presenting quantitative data where available, aimed at researchers, scientists, and drug development professionals.
Application in Glass and Ceramic Science
One of the most significant historical applications of this compound was in the production of glass and ceramic glazes. Its inclusion dramatically alters the properties of the silicate matrix.
Role as a Flux and Property Modifier: In glassmaking, PbO acts as a flux, lowering the working temperature and viscosity of the glass.[5][6] This made the glass easier to melt and shape, a crucial advantage for early glassmakers working with less advanced furnaces.[5] Furthermore, the addition of this compound increases the refractive index and dispersion of the glass, resulting in a brilliant, sparkling appearance, a quality highly valued in what became known as lead crystal.[5][7][8] In ceramics, PbO was a key ingredient in glazes, creating a smooth, impervious, and glossy surface upon firing.[7][8] Lead-based glazes were known for their wide firing range and ability to produce vibrant colors.[8]
Historical Data on this compound in Glass: The use of lead in glass dates back to ancient times, with some of the earliest examples found in Mesopotamia.[5][7] Its use became more widespread and deliberate in later periods.
| Artifact/Period | Description | This compound (PbO) Content (%) | Source(s) |
| Nippur Fragment | Blue glass fragment from Mesopotamia | 3.66% | [7] |
| Han-Period China | Cast glass imitating jade | High, but variable | [7] |
| Roman Wares (1st c. BC - 1st c. AD) | Pottery glaze | 45 - 60% | [7] |
| Roman Cameo Glass (1st c. AD) | White glass of the Portland Vase body | 12% | [9] |
| Roman Cameo Glass (1st c. AD) | White glass of the Auldjo Jug | 22% | [9] |
| Medieval European Objects | High-lead glass (rings, beads, etc.) | 60 - 80% | [9] |
| Modern Lead Crystal | Minimum requirement for "lead crystal" label | ≥ 24% | [7] |
Experimental Protocol: Preparation of a Simple Historical Lead Glaze
This protocol outlines a generalized method for creating a lead-based ceramic glaze, based on historical principles.
Materials:
-
This compound (Litharge or Massicot) powder
-
Fine silica sand (silicon dioxide, SiO₂)
-
Clay (as a source of alumina and for suspension)
-
Water
-
Ceramic vessel (bisque-fired)
-
Mortar and pestle
-
Kiln
Methodology:
-
Formulation: A typical high-lead glaze formulation from the Roman period might consist of 45-60% this compound by weight, with the remainder being primarily silica and small amounts of alumina from clay.[7] For this protocol, a ratio of 2 parts this compound to 1 part silica sand by weight will be used. A small amount of clay (approx. 5% of total dry weight) is added to help keep the glaze suspended in water.
-
Grinding and Mixing: The this compound, silica sand, and clay are measured and placed into a mortar. The components are ground together with a pestle to a very fine, homogenous powder. Thorough mixing is critical for a uniform melt.
-
Creating the Slurry: The dry powder mixture is slowly added to water while stirring continuously until a slurry with the consistency of heavy cream is formed.
-
Application: The bisque-fired ceramic vessel is dipped into the slurry or the slurry is poured over its surface to achieve an even coating.
-
Drying: The coated vessel is allowed to air dry completely.
-
Firing: The vessel is placed in a kiln and fired at a relatively low temperature. Lead glazes are effective at temperatures between 800°C and 900°C.[5] The kiln is slowly heated to the target temperature, held for a period to allow the glaze to melt and form a smooth, glassy layer, and then slowly cooled.
Safety Precaution: All procedures involving lead compounds must be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, due to the high toxicity of lead.
Visualization: Historical Lead Glass Manufacturing Workflow
Caption: Workflow for historical lead glass production.
Role in Metallurgy: The Cupellation Process
This compound was central to the ancient metallurgical process of cupellation, used to separate noble metals like silver and gold from base metals such as lead.[3] This process was a cornerstone of ancient refining and assaying.
Chemical Principles: The process relies on the principle that when a lead-silver alloy is heated in a current of air, the lead readily oxidizes to this compound (litharge), while the silver remains unoxidized.[10] At the temperatures used (960°C to 1000°C), the resulting litharge is molten and can be absorbed into a porous ceramic vessel (a cupel), leaving behind a button of pure silver.[10]
Experimental Protocol: Silver Refining via Cupellation
This protocol describes the laboratory-scale separation of silver from a lead-silver alloy.
Materials:
-
Lead-silver alloy (e.g., argentiferous galena that has been smelted)
-
Cupel (a porous crucible made of bone ash, magnesia, or other refractory material)
-
Muffle furnace with air supply
-
Tongs and safety equipment
Methodology:
-
Furnace Preparation: The muffle furnace is preheated to approximately 1000°C. A steady stream of air must be supplied to the furnace to ensure an oxidizing environment.
-
Charging the Cupel: The lead-silver alloy is placed into the cupel, and the cupel is placed into the preheated furnace using long tongs.
-
Melting and Oxidation: The alloy quickly melts. The surface of the molten metal will appear turbulent and dark as the lead oxidizes to form molten litharge (PbO).[10]
-
Litharge Absorption: The molten litharge is absorbed into the porous walls of the cupel by capillary action.[10] Some litharge may also be volatilized. This process continues until nearly all the lead has been oxidized and removed.
-
The "Brightening" or "Blick": As the last film of lead oxide is removed, the surface of the remaining molten metal suddenly flashes with a silvery sheen. This phenomenon, known as the "brightening" or "blick," indicates that the separation is complete and only pure silver remains.
-
Cooling and Recovery: The cupel is carefully removed from the furnace and allowed to cool. Once cooled, a bead or button of pure silver can be recovered from the cupel. The cupel itself will be saturated with the absorbed this compound.
Visualization: Cupellation Workflow for Silver Refining
Caption: The workflow of the cupellation process.
This compound in Alchemy and Early Chemistry
In the proto-scientific field of alchemy, lead and its compounds were of immense philosophical importance. Lead was considered a prime matter, a substance with the potential for transformation.[11][12] The color change observed when heating lead to form its red oxide (litharge) was seen as a sign of its potential to hold a "soul" or "life force," a key step in the magnum opus of transmuting a base metal into gold.[11][12]
While the transmutation itself was not achieved, experiments with lead compounds created impressive chemical demonstrations. One such reaction, the "Golden Rain" experiment, uses a lead salt and may have served as an inspiration or allegory for alchemical transformation.[13]
Experimental Protocol: Synthesis of Lead(II) Acetate and the "Golden Rain" Reaction
This protocol details the historical synthesis of lead(II) acetate (also known as "sugar of lead") from lead via this compound, followed by the precipitation of lead(II) iodide.
Part A: Synthesis of Lead(II) Acetate
-
Oxidation of Lead: Metallic lead shavings are heated strongly in the presence of air (e.g., in a crucible) to form this compound (PbO), a yellow-orange powder.
-
2Pb(s) + O₂(g) → 2PbO(s)
-
-
Dissolution in Acetic Acid: The synthesized this compound is then dissolved in a solution of acetic acid (historically from vinegar). The mixture is heated gently to facilitate the reaction.[14][15]
-
PbO(s) + 2CH₃COOH(aq) → Pb(CH₃COO)₂(aq) + H₂O(l)
-
-
Filtration and Crystallization: The resulting solution is filtered to remove any unreacted PbO. The clear filtrate is then allowed to cool slowly or is gently evaporated to crystallize the lead(II) acetate.
Part B: The "Golden Rain" Reaction
-
Preparation of Solutions: Two separate aqueous solutions are prepared: one of the synthesized lead(II) acetate and another of potassium iodide (historically, this could have been derived from the ash of seaweed).[13]
-
Precipitation: The two clear solutions are mixed. An immediate bright yellow precipitate of lead(II) iodide is formed.
-
Pb(CH₃COO)₂(aq) + 2KI(aq) → PbI₂(s) + 2KCH₃COO(aq)
-
-
Demonstration: The mixture is heated until the precipitate dissolves completely. Upon slow, undisturbed cooling, the lead(II) iodide recrystallizes as shimmering, golden hexagonal platelets that slowly fall through the solution, creating the "golden rain" effect.
Visualization: Alchemical Logic of Transmutation
Caption: The alchemical view of lead's transformation.
Other Historical Scientific Applications
Beyond these core areas, this compound found use in several other scientific and technical contexts.
-
Pigment Production: As massicot and litharge, this compound was used as a yellow pigment by artists from the 15th through the 18th centuries.[14] It was prepared either by gently heating lead carbonate to around 300°C or by roasting metallic lead in the air.[14][15]
-
Plumber's Cement: A mixture of litharge and glycerol forms a hard, waterproof cement that expands slightly as it sets.[14][16] This was historically used by plumbers to seal cast iron pipe joints.[16] The setting process is a complex chemical reaction, not merely a physical drying.
-
Drier in Oil: this compound was used as a siccative or drier in oil-based paints and varnishes.[14] It acts as a catalyst, accelerating the oxidative polymerization of the drying oils, which causes the paint film to harden.
-
Early Electrochemistry: In the 19th century, lead oxides became fundamental to the development of the lead-acid battery, the first commercially successful rechargeable battery. This compound is a key material used in the production of the lead paste applied to the battery's plates.[4][17][18]
References
- 1. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 2. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Litharge - Wikipedia [en.wikipedia.org]
- 4. Lead Oxide: Properties And Application Of Lead Oxide [pciplindia.com]
- 5. hugocarter.co.uk [hugocarter.co.uk]
- 6. Lead(II) oxide | chemical compound | Britannica [britannica.com]
- 7. Lead glass - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. The Glassmakers Lead Oxide Page [theglassmakers.co.uk]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Lead and mercury each as prime matter in alchemy [wisdomlib.org]
- 13. youtube.com [youtube.com]
- 14. cameo.mfa.org [cameo.mfa.org]
- 15. cameo.mfa.org [cameo.mfa.org]
- 16. Lead(II) oxide - Sciencemadness Wiki [sciencemadness.org]
- 17. A Brief History of Lead Properties, Uses and Characteristics [thoughtco.com]
- 18. 7 applications of Lead Oxide In Different Industry [pciplindia.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lead Monoxide Nanoparticles
These application notes provide detailed protocols for the synthesis of lead monoxide (PbO) nanoparticles tailored for researchers, scientists, and drug development professionals. The following sections offer a comparative overview of different synthesis methodologies, detailed step-by-step experimental procedures, and visualizations of the synthesis workflow and parameter dependencies.
Introduction
This compound (PbO) nanoparticles are of significant interest due to their unique electronic, optical, and chemical properties, which lend them to a wide range of applications, including in batteries, pigments, gas sensors, and ceramics. The synthesis method employed plays a crucial role in determining the size, morphology, and crystalline phase of the resulting nanoparticles, which in turn dictates their functional properties. This document outlines three distinct and reproducible protocols for the synthesis of PbO nanoparticles: a green synthesis approach using plant extracts, a sol-gel method, and a co-precipitation technique.
Comparative Data of Synthesis Protocols
The choice of synthesis protocol significantly impacts the characteristics of the resulting this compound nanoparticles. The following table summarizes the key quantitative parameters and outcomes for the detailed protocols provided in this document, allowing for an at-a-glance comparison to aid in method selection based on desired nanoparticle properties and available laboratory resources.
| Parameter | Green Synthesis (Mangifera indica) | Sol-Gel Synthesis | Co-Precipitation |
| Lead Precursor | Lead(II) Chloride (PbCl₂) | Lead(II) Acetate [Pb(C₂H₃O₂)₂] | Lead(II) Acetate Trihydrate [Pb(C₂H₃O₂)₂·3H₂O] |
| Precursor Concentration | 6 x 10⁻³ M | Not specified | 0.8 M to 1.2 M |
| Solvent | Deionized Water | Deionized Water | Deionized Water |
| Reducing/Capping Agent | Mangifera indica leaf extract | Citric Acid (C₆H₈O₇·H₂O) | Sodium Hydroxide (NaOH) |
| Agent Concentration | 20 g biomass in 200 mL water | Molar ratio of citric acid to lead acetate is a key parameter | 14.5 M to 19 M |
| Reaction Temperature | Room Temperature | Not specified for initial reaction | 90 °C |
| Calcination Temperature | Not applicable | 500 °C | Not applicable |
| Reaction/Calcination Time | Not specified | Not specified | Not specified |
| pH | Not specified | Not specified | Not specified |
| Resulting Particle Size | 0.6 - 85 nm[1] | 50 - 120 nm[2] | 17.72 ± 5.6 nm[3] |
| Morphology | Not specified | Nanoparticles or thick plate-like structures[2] | Quasi-spherical |
| Crystalline Phase | Not specified | α-PbO and β-PbO[2] | α-PbO |
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of this compound nanoparticles via green synthesis, sol-gel, and co-precipitation methods.
Protocol 1: Green Synthesis using Mangifera indica Leaf Extract
This protocol describes an environmentally friendly method for synthesizing this compound nanoparticles using an aqueous extract of Mangifera indica (mango) leaves as a reducing and capping agent.[1][4]
Materials:
-
Mangifera indica leaves
-
Lead(II) Chloride (PbCl₂)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Preparation of Mangifera indica Leaf Extract:
-
Collect fresh Mangifera indica leaves and wash them thoroughly with deionized water.
-
Dry the leaves at room temperature (25-30°C) and then grind them into a fine powder.
-
Add 20 g of the powdered leaf biomass to 200 mL of deionized water in a beaker.
-
Stir the mixture constantly while heating to boiling for 30 minutes.
-
Allow the mixture to cool to room temperature and then filter it to obtain the aqueous plant extract.[4]
-
-
Synthesis of PbO Nanoparticles:
-
Prepare a 6 x 10⁻³ M solution of PbCl₂ in 50 mL of deionized water.
-
To the PbCl₂ solution, add the prepared Mangifera indica leaf extract and stir the mixture at room temperature.[4]
-
Observe the color change of the solution from greenish to blackish, indicating the formation of this compound nanoparticles.[4]
-
Continuously monitor the formation of nanoparticles using a UV-Visible spectrophotometer by observing the surface plasmon resonance peak.
-
-
Purification of PbO Nanoparticles:
-
Once the reaction is complete, centrifuge the solution at 5,000 rpm for 15 minutes to pellet the nanoparticles.[4]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water.
-
Repeat the centrifugation and washing steps two to three times to remove any unreacted precursors and phytochemicals.
-
Dry the purified PbO nanoparticles in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: Sol-Gel Synthesis
This protocol outlines the synthesis of this compound nanoparticles using a sol-gel method with lead acetate and citric acid as the precursor and stabilizer, respectively.[2]
Materials:
-
Lead(II) Acetate [Pb(C₂H₃O₂)₂]
-
Citric Acid (C₆H₇O₈·H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Hot plate
-
Drying oven
-
Muffle furnace
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of lead(II) acetate.
-
Prepare an aqueous solution of citric acid.
-
-
Sol-Gel Formation:
-
Mix the lead(II) acetate and citric acid solutions. The molar ratio of citric acid to lead acetate is a critical parameter that can be varied to control the nanoparticle characteristics.
-
Heat the mixture while stirring to form a transparent "sol".
-
Continue heating to evaporate the solvent, leading to the formation of a viscous "gel".
-
-
Drying and Calcination:
-
Dry the obtained gel in an oven to remove the remaining solvent. The drying conditions can influence the final morphology of the nanoparticles.[2]
-
Calcine the dried gel in a muffle furnace at 500°C. This high-temperature treatment leads to the decomposition of the organic components and the formation of this compound nanoparticles.[5]
-
-
Characterization:
-
The resulting powder can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase and scanning electron microscopy (SEM) to observe the morphology and size of the nanoparticles.
-
Protocol 3: Co-Precipitation Method
This protocol details the synthesis of this compound nanoparticles via a co-precipitation reaction between lead acetate and sodium hydroxide.[3]
Materials:
-
Lead(II) Acetate Trihydrate [Pb(C₂H₃O₂)₂·3H₂O]
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer with hot plate
-
Filtration or centrifugation apparatus
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1.2 M aqueous solution of lead(II) acetate trihydrate in 60 mL of deionized water.
-
Heat the lead(II) acetate solution to 90°C.
-
Prepare a 19 M aqueous solution of sodium hydroxide in 50 mL of deionized water.
-
-
Precipitation Reaction:
-
Under vigorous stirring, pour the hot lead(II) acetate solution directly into the sodium hydroxide solution.
-
A precipitate will form immediately. Continue stirring for a designated period to ensure a complete reaction.
-
-
Purification of Nanoparticles:
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water to remove any unreacted salts and byproducts.
-
Dry the purified nanoparticles in an oven at a suitable temperature.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for nanoparticle synthesis and the logical relationships between synthesis parameters and the resulting nanoparticle characteristics.
Caption: General experimental workflow for this compound nanoparticle synthesis.
Caption: Influence of synthesis parameters on nanoparticle properties.
References
- 1. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iust.ac.ir [iust.ac.ir]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxide-Based Materials in Solid-State Battery Research
A Note on Lead Monoxide (PbO): Extensive research into the contemporary use of this compound (PbO) specifically within modern solid-state battery research (e.g., for lithium-ion or other advanced battery chemistries) did not yield significant recent scholarly articles or detailed experimental protocols. The available literature primarily discusses PbO in the context of lead-acid batteries or as a potential anode material for conventional liquid-electrolyte lithium-ion batteries[1]. An older study from 1958 described a PbO solid electrolyte in a voltaic cell, but this does not reflect the current state of solid-state battery research[2]. Therefore, these application notes will focus on the broader and more extensively researched category of oxide-based materials in solid-state batteries, providing a framework that could be adapted for the investigation of novel materials like PbO.
Introduction to Oxide-Based Solid-State Electrolytes
Oxide-based solid electrolytes are a promising class of materials for all-solid-state batteries (ASSBs) due to their high chemical stability, mechanical robustness, and wide electrochemical stability windows[3][4]. Materials like lithium lanthanum zirconium oxide (LLZO), lithium lanthanum titanate (LLTO), and lithium aluminum titanium phosphate (LATP) are among the most studied[4][5]. These inorganic solid electrolytes offer significant safety advantages over traditional liquid electrolytes by eliminating flammable organic solvents[3][6]. However, challenges remain, including lower ionic conductivity compared to liquid counterparts and high interfacial resistance with electrodes[7][8].
Composite solid electrolytes (CSEs), which combine polymers with inorganic oxide fillers, are being explored to leverage the advantages of both material types. These composites can offer improved ionic conductivity, better interfacial contact, and enhanced mechanical flexibility[8][9][10].
Quantitative Data on Oxide-Based Solid-State Electrolytes
The performance of solid-state electrolytes is evaluated based on several key metrics. The following table summarizes typical performance data for various oxide-based and composite solid electrolytes from the literature.
| Electrolyte Material/System | Ionic Conductivity (S cm⁻¹) | Li-ion Transference Number (t_Li⁺) | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| Li₇La₃Zr₂O₁₂ (LLZO) | 10⁻³ – 10⁻⁴ | ~1 | Wide | [4] |
| LATP/PVDF-HFP Composite | 2.3 × 10⁻⁴ (at room temp.) | Not specified | Not specified | [10] |
| PVDF-HFP/LiTFSI/Plasticizer CSE | 4.23 × 10⁻⁴ (at 25 °C) | Not specified | Up to 4.76 | [10] |
| LGO/LiTFSI/SN Composite | 1.24 × 10⁻³ (at 45 °C) | 0.67 | Not specified | [10] |
| PEO-based Composite with LLZO | Not specified | Not specified | Enhanced | [8] |
Experimental Protocols
Protocol for Synthesis of a Composite Solid Electrolyte (CSE)
This protocol is a generalized method for preparing a polymer-in-ceramic composite solid electrolyte, based on common techniques described in the literature[8].
Materials:
-
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Succinitrile (SN) as a solid plasticizer
-
Al-doped Li₇La₃Zr₂O₁₂ (Al-LLZO) powder
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Slurry Preparation:
-
Dissolve a specific weight of PVDF-HFP and SN in DMF.
-
Separately, add LiTFSI and Al-LLZO powder to the solution to form a slurry. The weight percentage of the ceramic filler is a key variable to be optimized. For example, a 5.1 wt% of Al-LLZO can be used[8].
-
Stir the mixture at room temperature until a homogeneous slurry is obtained.
-
-
Casting:
-
Cast the slurry onto a glass substrate using a doctor blade to ensure a uniform thickness.
-
-
Drying:
-
Dry the cast film in a vacuum oven at a specified temperature (e.g., 60 °C) for a sufficient time (e.g., 12 hours) to remove the DMF solvent completely[8].
-
-
Electrolyte Film Handling:
-
Peel the resulting free-standing composite electrolyte film from the glass substrate inside a glovebox with an inert atmosphere to prevent moisture contamination.
-
Protocol for Fabrication of an All-Solid-State Battery Cell
This protocol outlines the assembly of a coin cell for electrochemical testing, a common practice in battery research[11].
Materials:
-
Composite Solid Electrolyte (CSE) film
-
Cathode material (e.g., LiCoO₂, NCM811)
-
Lithium metal foil (anode)
-
Coin cell components (spacers, springs, casings)
Procedure:
-
Electrode Preparation:
-
The cathode is typically a composite material containing the active material, a solid electrolyte powder, and a conductive additive. These components are mixed and cast as a slurry, similar to the electrolyte preparation.
-
-
Cell Assembly (in an Argon-filled glovebox):
-
Cut the CSE film into a circular disc of appropriate size.
-
Place the cathode disc in the coin cell casing.
-
Place the CSE disc on top of the cathode.
-
Place a lithium metal disc on top of the CSE.
-
Add spacers and a spring to ensure good contact between the components.
-
Crimp the coin cell to seal it.
-
Protocol for Electrochemical Characterization
Electrochemical characterization is crucial to evaluate the performance of the fabricated solid-state battery[12][13].
1. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To determine the ionic conductivity of the solid electrolyte and the interfacial resistance.
-
Method: Assemble a symmetric cell (e.g., Li | CSE | Li). Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz). The resulting Nyquist plot can be fitted to an equivalent circuit to extract resistance values. Ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the thickness of the electrolyte, R is the bulk resistance, and A is the electrode area.
2. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Method: Assemble a cell with a working electrode (e.g., stainless steel) and a lithium reference/counter electrode. Sweep the potential at a slow scan rate (e.g., 0.2 mV s⁻¹) and observe the current response. The voltage range where no significant oxidation or reduction of the electrolyte occurs defines the stability window[13].
3. Galvanostatic Cycling:
-
Purpose: To evaluate the cycling performance, capacity, and coulombic efficiency of the full cell.
-
Method: Assemble a full cell (e.g., Li | CSE | Cathode). Charge and discharge the cell at a constant current between defined voltage limits. Key parameters to record are the discharge capacity, capacity retention over cycles, and coulombic efficiency (the ratio of discharge capacity to charge capacity in a cycle).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Solid-state electrolyte - Wikipedia [en.wikipedia.org]
- 4. Composite solid-state electrolytes for all solid-state lithium batteries: progress, challenges and outlook - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00542B [pubs.rsc.org]
- 5. LEAD - All-Solid-State Battery Manufacturing Solution [leadintelligent.com]
- 6. All-Solid-State Battery Manufacturing: Key Differences Explained [leadintelligent.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cris.tau.ac.il [cris.tau.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. pem.rwth-aachen.de [pem.rwth-aachen.de]
- 12. Exploring Advanced Characterization Techniques for Solid-State Battery Innovation - Advancing Materials [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application of Lead Monoxide in Gas Sensor Fabrication: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication and characterization of gas sensors utilizing lead monoxide (PbO). It is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel sensing technologies. The information compiled herein is based on scientific literature and aims to facilitate the replication and advancement of research in this field.
Introduction to this compound-Based Gas Sensors
This compound (PbO), a p-type semiconductor, has garnered significant interest in the field of gas sensing due to its unique electronic and chemical properties. When used as a sensing material, either in its pure form or as a dopant in other metal oxides like tin oxide (SnO₂), PbO can enhance the sensitivity, selectivity, and response/recovery times of gas sensors for various volatile organic compounds (VOCs) and other gases. The sensing mechanism of p-type semiconductor gas sensors relies on the change in electrical resistance upon interaction with target gas molecules, which modulates the charge carrier (hole) concentration in the material.
Fabrication Protocols for PbO-Based Gas Sensors
Several methods have been successfully employed to fabricate PbO-based gas sensors, each offering distinct advantages in controlling the morphology and properties of the sensing layer. The most common techniques include screen printing, thermal evaporation, and solvothermal synthesis.
Protocol 1: Screen Printing of PbO-Doped SnO₂ Thick Film Gas Sensors
This protocol describes the fabrication of a PbO-doped SnO₂ thick film gas sensor on an alumina substrate.
Materials and Equipment:
-
Lead (II) oxide (PbO) powder
-
Tin (IV) oxide (SnO₂) powder
-
Organic binder (e.g., ethyl cellulose)
-
Solvent (e.g., alpha-terpineol)
-
Alumina (Al₂O₃) substrate with pre-printed electrodes (e.g., Ag-Pd)
-
Screen printer
-
Drying oven
-
Tube furnace
-
Mortar and pestle or ball mill
-
Beakers, stirring rods, and spatulas
Procedure:
-
Paste Preparation:
-
Weigh the desired amounts of SnO₂ and PbO powders to achieve the target doping concentration (e.g., 1 wt% PbO).
-
Thoroughly mix the powders using a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Prepare the organic binder by dissolving ethyl cellulose in alpha-terpineol.
-
Gradually add the mixed oxide powder to the organic binder while continuously stirring to form a viscous paste with a thixotropic property suitable for screen printing. A typical solid-to-liquid ratio is 70:30.[1]
-
-
Screen Printing:
-
Place the alumina substrate on the screen printer's vacuum chuck.
-
Align the screen with the desired pattern over the substrate.
-
Apply the prepared paste onto the screen.
-
Use a squeegee to spread the paste across the screen, forcing it through the mesh onto the substrate to form the thick film.
-
-
Drying and Sintering:
-
Carefully remove the substrate from the printer and allow it to level at room temperature for approximately 20 minutes.[2]
-
Dry the printed film in an oven at a low temperature (e.g., 100-150°C) for 10-20 minutes to remove the organic solvent.[2][3]
-
Sinter the dried film in a tube furnace at a high temperature (e.g., 800-900°C) for a specified duration (e.g., 2 hours) to burn out the organic binder and form a stable, porous oxide layer.[4] The sintering temperature can influence the crystallite size and, consequently, the sensing properties.[4]
-
Protocol 2: Thermal Evaporation of PbO Thin Films
This protocol outlines the deposition of PbO thin films onto a substrate using thermal evaporation.
Materials and Equipment:
-
High-purity PbO powder or pellets
-
Substrate (e.g., glass, silicon wafer with electrodes)
-
Thermal evaporation system with a high-vacuum chamber
-
Tungsten boat or crucible
-
Substrate holder with heating capability
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Acetone, isopropanol, and deionized water for substrate cleaning
Procedure:
-
Substrate Preparation:
-
Clean the substrate ultrasonically in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Deposition Process:
-
Place the PbO source material into the tungsten boat within the thermal evaporation chamber.
-
Mount the cleaned substrate onto the substrate holder.
-
Evacuate the chamber to a high vacuum, typically in the range of 10⁻⁵ to 10⁻⁶ mbar, to ensure a long mean free path for the evaporated molecules.[5]
-
Heat the substrate to the desired deposition temperature.
-
Gradually increase the current to the tungsten boat to heat the PbO source material until it starts to evaporate.
-
Monitor the deposition rate and film thickness using the quartz crystal microbalance.
-
Once the desired thickness is achieved, close the shutter and turn off the heating source.
-
Allow the substrate to cool down to room temperature before venting the chamber.
-
Protocol 3: Solvothermal Synthesis of PbO Nanoparticles
This protocol details the synthesis of PbO nanoparticles using a solvothermal method.
Materials and Equipment:
-
Lead acetate (Pb(CH₃COO)₂) or other lead precursor
-
Solvent (e.g., ethanol, deionized water, or a mixture)
-
Precipitating agent (e.g., sodium hydroxide - NaOH)
-
Teflon-lined stainless-steel autoclave
-
Oven or furnace
-
Centrifuge
-
Beakers, magnetic stirrer, and pH meter
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the lead precursor in the chosen solvent under constant stirring to form a clear solution.
-
-
pH Adjustment and Precipitation:
-
Slowly add the precipitating agent (e.g., NaOH solution) dropwise to the precursor solution while stirring vigorously to induce precipitation.
-
Monitor and adjust the pH of the solution to the desired value.
-
-
Solvothermal Reaction:
-
Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven or furnace.
-
Heat the autoclave to the desired reaction temperature (e.g., 120-180°C) and maintain it for a specific duration (e.g., 6-24 hours). The reaction time and temperature can influence the phase and morphology of the resulting nanoparticles.[6]
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final PbO nanoparticle powder in an oven at a low temperature (e.g., 60-80°C).
-
Quantitative Data Presentation
The performance of PbO-based gas sensors is influenced by factors such as the concentration of PbO, the operating temperature, and the target gas. The following tables summarize key performance metrics from the literature.
Table 1: Performance of PbO-Doped SnO₂ Gas Sensors for Ethanol Detection
| PbO Content (wt%) | Operating Temperature (°C) | Ethanol Concentration (ppm) | Sensor Response (%) | Response Time (s) | Recovery Time (s) | Reference |
| 1 (fired at 800°C) | 200 | 5000 | ~70 | - | - | [4] |
| 1 (fired at 900°C) | 200 | 5000 | 88 | 41 | 125 | [4][7] |
| - | 300 | 200 | 60.0 (for PbO-decorated SnO₂ NWs) | - | - | [8] |
Table 2: Selectivity of 1 wt% PbO-Doped SnO₂ Sensor (fired at 900°C) at 200°C
| Target Gas | Sensor Response (%) | Selectivity (%) | Reference |
| Ethanol | 88 | 55 | [4] |
| Acetone | ~45 | 28.1 | [4] |
| LPG | ~26 | 16.9 | [4] |
Experimental Protocols for Sensor Characterization
Protocol for Gas Sensing Measurements
This protocol describes a standard procedure for evaluating the performance of a fabricated gas sensor.
Equipment:
-
Gas testing chamber with an inlet and outlet
-
Mass flow controllers (MFCs) for precise gas mixing
-
Target gas cylinder (e.g., ethanol, acetone, CO)
-
Synthetic air or nitrogen cylinder (as the carrier gas)
-
Heater for controlling the sensor's operating temperature
-
Thermocouple
-
Source measure unit (SMU) or a multimeter for resistance measurement
-
Data acquisition system (computer with appropriate software)
Procedure:
-
Sensor Placement and Stabilization:
-
Place the fabricated sensor inside the gas testing chamber.
-
Heat the sensor to the desired operating temperature and allow the resistance to stabilize in a constant flow of synthetic air.
-
-
Gas Exposure (Response):
-
Introduce a specific concentration of the target gas, mixed with synthetic air, into the chamber using the MFCs.
-
Continuously record the change in the sensor's resistance until it reaches a stable value.
-
The response time is typically defined as the time taken to reach 90% of the final steady-state resistance change.
-
-
Purging (Recovery):
-
Stop the flow of the target gas and purge the chamber with synthetic air.
-
Continue to record the sensor's resistance as it returns to its initial baseline value.
-
The recovery time is the time taken for the resistance to return to 90% of its original baseline value.
-
-
Data Analysis:
-
Calculate the sensor response (S) using the following formula for a p-type semiconductor with a reducing gas: S (%) = [(R_g - R_a) / R_a] * 100, where R_a is the resistance in air and R_g is the resistance in the target gas.
-
Plot the sensor response as a function of gas concentration and operating temperature.
-
Visualization of Mechanisms and Workflows
Sensing Mechanism of a p-Type PbO Gas Sensor
The gas sensing mechanism of a p-type semiconductor like PbO involves the modulation of the hole accumulation layer (HAL) at the surface of the material.
Caption: Sensing mechanism of a p-type PbO gas sensor.
Experimental Workflow for Gas Sensor Fabrication and Testing
The following diagram illustrates the general workflow from material synthesis to sensor characterization.
Caption: General workflow for gas sensor fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. idk.org.rs [idk.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. What Is The Process Of Thermal Evaporation In Pvd? A Step-By-Step Guide To Thin Film Deposition - Kintek Solution [kindle-tech.com]
- 6. researchgate.net [researchgate.net]
- 7. Figure 5. Flow Diagram of Gas Leak Sensor Process : Development and Comparison of Arduino Based MQ-2 and MQ-6 LPG Leak Sensors : Science and Education Publishing [pubs.sciepub.com]
- 8. mdpi.com [mdpi.com]
Lead Monoxide: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lead(II) monoxide (PbO), a simple inorganic compound, has demonstrated notable catalytic activity in a variety of organic transformations. Its applications range from condensation reactions to the synthesis of heterocyclic compounds, offering a viable alternative to more complex or expensive catalytic systems. This document provides an overview of its applications, supported by detailed experimental protocols and quantitative data for key reactions.
Key Applications in Organic Synthesis
Lead monoxide has been explored as a catalyst in several important organic reactions, including:
-
Synthesis of α-Aminonitriles (Strecker Reaction): A three-component reaction involving an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are valuable precursors to amino acids.
-
Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound to form a new carbon-carbon double bond.
-
Synthesis of Benzimidazoles: A condensation reaction of o-phenylenediamines with aldehydes to yield benzimidazole derivatives, a common scaffold in medicinal chemistry.
While lead(II) oxide shows promise, it is important to note that related lead oxides, such as lead peroxide (PbO₂), have also been utilized in similar transformations. Researchers should consider the specific lead oxide species and its impact on the reaction outcome.
Data Presentation
The following tables summarize the quantitative data for representative reactions catalyzed by lead oxides.
Table 1: Synthesis of 2-Substituted Benzimidazoles using Lead Peroxide
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzimidazole | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | 20 | 92 |
| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzimidazole | 15 | 94 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 25 | 90 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)benzimidazole | 20 | 88 |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Benzimidazoles using a Lead Oxide Catalyst
This protocol is adapted from procedures using lead peroxide and can be considered a starting point for optimization with lead(II) monoxide.[1]
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
Lead peroxide (PbO₂) (or Lead(II) oxide, PbO, for investigation)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) in the chosen solvent (5 mL).
-
Add the lead oxide catalyst (e.g., 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-substituted benzimidazole.
Logical Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
General Protocol for Knoevenagel Condensation
While specific examples using this compound are not detailed in the immediate literature, the following general protocol for metal oxide-catalyzed Knoevenagel condensation can be adapted.
Materials:
-
Aromatic aldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Lead(II) oxide (PbO)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Add the lead(II) oxide catalyst (e.g., 5-10 mol%).
-
If using a solvent, add it to the flask (e.g., 5 mL). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After the reaction is complete, if a solvent was used, remove it under reduced pressure.
-
If the product is a solid, it can be purified by recrystallization. If it is an oil, purification by column chromatography may be necessary.
Signaling Pathway for Knoevenagel Condensation:
Caption: Proposed catalytic cycle for PbO-catalyzed Knoevenagel condensation.
General Protocol for Strecker Synthesis of α-Aminonitriles
The following is a general one-pot procedure for the Strecker reaction which can be investigated with lead(II) oxide as a catalyst.
Materials:
-
Aldehyde
-
Amine
-
Cyanide source (e.g., trimethylsilyl cyanide - TMSCN, potassium cyanide - KCN)
-
Lead(II) oxide (PbO)
-
Solvent (e.g., water, ethanol, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), amine (1 mmol), and the chosen solvent (if any).
-
Add the lead(II) oxide catalyst (e.g., 5-10 mol%).
-
Add the cyanide source (1.1 mmol) dropwise to the mixture while stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, perform an appropriate work-up. For example, if using TMSCN, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow for Strecker Synthesis:
Caption: One-pot experimental workflow for the Strecker synthesis of α-aminonitriles.
Safety Considerations
Lead compounds are toxic and should be handled with appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times. Waste containing lead must be disposed of according to institutional and environmental regulations.
References
Application Notes and Protocols for the Analytical Characterization of Lead Monoxide (PbO)
Introduction
Lead(II) oxide (PbO), or lead monoxide, is an inorganic compound with the formula PbO. It exists in two primary polymorphic forms: litharge (α-PbO), which has a tetragonal crystal structure and is typically red or orange, and massicot (β-PbO), which possesses an orthorhombic crystal structure and is generally yellow or orange.[1] The reddish, alpha form (litharge) is stable up to 489 °C, at which point it transforms into the yellow, beta form (massicot).[2] The characterization of this compound is crucial for its various industrial applications, including in the manufacturing of glass, ceramics, pigments, and lead-acid batteries.[1] This document provides detailed application notes and protocols for the comprehensive characterization of PbO using various analytical techniques.
X-ray Diffraction (XRD)
Application Note
X-ray Diffraction (XRD) is a primary and non-destructive technique used to identify the crystalline phases of a material. For this compound, XRD is essential for distinguishing between its two polymorphs, litharge (α-PbO) and massicot (β-PbO), based on their unique crystal structures.[1] The technique can also be used to determine crystallite size, lattice parameters, and the presence of impurities or other lead oxide phases (e.g., Pb3O4).[3][4] XRD analysis has been successfully used to identify α-PbO and β-PbO phases in synthesized nanoparticles and in mixtures with other materials.[4][5]
Experimental Protocol
-
Sample Preparation:
-
Grind the this compound sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.
-
-
Instrument Parameters (Typical):
-
Data Acquisition:
-
Place the sample holder into the diffractometer.
-
Run the XRD scan using the specified parameters.
-
Save the resulting diffraction pattern data file.
-
-
Data Analysis:
-
Identify the diffraction peaks in the XRD pattern.
-
Compare the peak positions (2θ values) and relative intensities with standard diffraction patterns from a database (e.g., JCPDS/ICDD) to identify the PbO phases present. The tetragonal form is often referred to as litharge, and the orthorhombic form as massicot.[1]
-
Calculate the average crystallite size using the Scherrer equation if the peaks are broadened.
-
Data Presentation
Quantitative data obtained from XRD analysis should be summarized in a table for clarity.
| Parameter | α-PbO (Litharge) | β-PbO (Massicot) | Reference |
| Crystal System | Tetragonal | Orthorhombic | [1] |
| Space Group | P4/nmm | Pbcm | [1] |
| Lattice Parameters | a = 3.97 Å, c = 5.02 Å | a = 5.49 Å, b = 4.75 Å, c = 5.89 Å | [1][6] |
| Key 2θ Peaks (Cu Kα) | ~29.2°, 32.5°, 46.8° | ~28.6°, 31.8°, 35.9° | [4] |
| Average Crystallite Size | 36 nm (example) | 47 nm (example) | [7] |
Electron Microscopy (SEM and TEM)
Application Note
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and microstructure of this compound. SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration.[8][9] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis, confirming the presence and uniform distribution of lead and oxygen.[8] TEM offers even higher resolution, allowing for the observation of individual nanoparticles and their crystal lattice.
Experimental Protocol
-
Sample Preparation (SEM):
-
Mount a small amount of the PbO powder onto an aluminum stub using double-sided carbon tape.
-
Gently blow off any excess loose powder with compressed air.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Sample Preparation (TEM):
-
Disperse the PbO nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication.
-
Place a drop of the dispersion onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely before loading the grid into the TEM.
-
-
Instrument Parameters (SEM):
-
Accelerating Voltage: 5-20 kV.
-
Working Distance: 10-15 mm.
-
Detection Mode: Secondary Electron (SE) for topography, Backscattered Electron (BSE) for compositional contrast.
-
-
Data Acquisition (SEM-EDS):
-
Acquire images at various magnifications to observe the overall morphology and individual particle details.
-
Perform EDS analysis on selected areas or points to obtain the elemental spectrum. A bi-dimensional mapping of EDS can show the distribution of lead and oxygen atoms.[8]
-
-
Data Acquisition (TEM):
-
Acquire bright-field images to visualize the size and shape of the nanoparticles.
-
Use Selected Area Electron Diffraction (SAED) to obtain diffraction patterns from individual particles, confirming their crystalline structure.
-
Data Presentation
SEM and TEM results are primarily visual but can be quantified for particle size distribution. EDS data provides elemental composition.
| Parameter | Result |
| Morphology | e.g., Nanoparticles, flaky crystals, highly packed layer[8] |
| Average Particle Size | e.g., 50-100 nm |
| Elemental Composition (EDS) | Lead (Pb): ~92.83 wt%, Oxygen (O): ~7.17 wt%[10][11] |
Spectroscopic Techniques
Application Note
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy provide information about the vibrational modes and electronic properties of this compound. FTIR and Raman spectroscopy are complementary methods used to identify characteristic vibrational bands of Pb-O bonds, which can help in phase identification.[3][12] UV-Visible spectroscopy is used to determine the optical properties, such as the band gap energy, of the PbO material.[7]
Experimental Protocols
3.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Mix a small amount of PbO powder (approx. 1.5%) with dry potassium bromide (KBr).[3]
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The transmission peak around 460 cm⁻¹ indicates the presence of the Pb-O stretching vibration mode.[5]
-
3.2 UV-Visible Spectroscopy
-
Sample Preparation:
-
Disperse the PbO nanoparticles in a suitable solvent (e.g., deionized water or ethanol).
-
Place the dispersion in a quartz cuvette.
-
-
Data Acquisition:
-
Record the absorbance spectrum over a wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Plot (αhν)² versus photon energy (hν) to create a Tauc plot.
-
Extrapolate the linear portion of the plot to the energy axis to determine the direct band gap energy.
-
Data Presentation
Spectroscopic data can be summarized to highlight key findings.
| Technique | Parameter | α-PbO | β-PbO |
| FTIR | Pb-O Stretching Mode (cm⁻¹) | ~460 | ~460 |
| UV-Vis | Direct Band Gap (eV) | ~3.91 | ~3.85 |
Thermal Analysis (TGA/DSC)
Application Note
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound. TGA measures changes in mass as a function of temperature, which can indicate decomposition or oxidation events. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions, such as the α-PbO to β-PbO transformation. The thermal behavior of PbO can be complex and dependent on the sample's history and atmosphere. For instance, the transition from red α-PbO to yellow β-PbO occurs with a small change in enthalpy.[1]
Experimental Protocol
-
Sample Preparation:
-
Weigh a small, precise amount of the PbO powder (typically 5-10 mg) into an alumina or platinum crucible.
-
-
Instrument Parameters (TGA/DSC):
-
Temperature Range: Room temperature to 1000 °C.
-
Heating Rate: 10 °C/min.[6]
-
Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air), with a constant flow rate.
-
-
Data Acquisition:
-
Place the sample crucible and a reference crucible (usually empty) into the analyzer.
-
Run the thermal program and record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve for any mass loss or gain, indicating decomposition or reaction. PbO itself is relatively stable upon heating, but other lead oxides like PbO₂ or Pb₃O₄ will decompose to PbO.[13]
-
Analyze the DSC curve for endothermic or exothermic peaks. An endothermic peak around 489 °C corresponds to the α → β phase transition. The melting point of PbO is approximately 888 °C.[1]
-
Data Presentation
Key thermal events observed in TGA and DSC are summarized below.
| Technique | Event | Approximate Temperature (°C) | Observation |
| DSC | α → β Phase Transition | ~489 | Endothermic Peak[2] |
| TGA/DSC | Melting | ~888 | Endothermic Peak, No Mass Loss[1] |
Elemental and Chemical Analysis
Application Note
A variety of techniques are available for determining the elemental composition and purity of this compound. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) based methods (ICP-OES, ICP-MS) are highly sensitive for quantifying the lead content and trace metal impurities.[14][15][16] Chemical titration methods, such as complexometric titration with EDTA, can also be used to determine the percentage of PbO in a sample.[17][18]
Experimental Protocol (Complexometric Titration)
-
Sample Preparation:
-
Titration Procedure:
-
Add 15 mL of hexamethylenetetramine reagent solution and approximately 50 mg of xylenol orange indicator mixture to the sample solution.[17]
-
Titrate the solution with a standardized 0.1 M EDTA volumetric solution.[17]
-
The endpoint is reached when the color changes from purple-red to lemon yellow.[17]
-
-
Calculation:
Data Presentation
Results from elemental and chemical analysis are typically presented in a tabular format.
| Analysis Method | Parameter | Specification/Result |
| Titration | Assay (% PbO) | > 99.0% |
| ICP-MS | Iron (Fe) | < 10 ppm |
| ICP-MS | Copper (Cu) | < 5 ppm |
| ICP-MS | Sodium (Na) | < 0.02% |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for PbO characterization.
Caption: Experimental workflow for XRD analysis.
Caption: Relationships between techniques and properties.
References
- 1. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 2. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WebElements Periodic Table » Lead » lead oxide [winter.group.shef.ac.uk]
- 11. WebElements Periodic Table » Lead » lead oxide [webelements.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Lead Oxide Chemical Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. X-Ray Absorption Spectroscopy Analysis of Lead Species Adsorbed on Various Oxides from High pH Solution [scirp.org]
- 16. cdc.gov [cdc.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Lead Monoxide in Ceramic and Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead (II) oxide, commonly known as lead monoxide (PbO), has historically been a crucial component in the manufacturing of ceramics and glass due to its unique properties. In ceramics, it primarily functions as a powerful flux in glazes, lowering the melting temperature and creating a smooth, glossy surface. In glass production, this compound acts as a modifier, enhancing optical properties such as the refractive index and dispersion, which impart the characteristic brilliance and "sparkle" to lead crystal. It also modifies other physical properties, including density, viscosity, and radiation absorption.
These application notes provide an overview of the functional roles of this compound, quantitative data on its effects, and detailed protocols for its use in laboratory settings. Due to the well-documented health and environmental risks associated with lead compounds, appropriate safety precautions are paramount and are emphasized in the experimental protocols.
Data Presentation
Properties of Lead-Containing Glasses
The addition of this compound to a glass formulation significantly alters its physical properties. The following table summarizes the typical compositions and resulting properties of various types of lead glass.
| Glass Type | PbO Content (wt%) | SiO₂ Content (wt%) | Other Components (wt%) | Density (g/cm³) | Refractive Index (n_D) | Key Applications |
| Soda-Lime Glass (for comparison) | 0 | ~74 | Na₂O (~13), CaO (~11) | ~2.4[1][2] | ~1.5[2][3] | Windows, Bottles |
| Lead Crystal | 18-40[3] | Varies | K₂O[3] | 3.1 - >4.0[1] | 1.5 - 1.7[3] | Decorative Glassware |
| Full Lead Crystal (EU Standard) | ≥ 24[3] | Varies | K₂O | ≥ 2.9 | ≥ 1.545 | High-quality Glassware |
| Radiation Shielding Glass (ZF1) | 45.3 | 41.4 | K₂O (7.8), As₂O₃ (0.5) | 4.13 | - | X-ray Shielding |
| Radiation Shielding Glass (ZF2) | 51.0 | 36.5 | K₂O (6.5), As₂O₃ (0.5) | 4.46 | - | X-ray Shielding |
| Radiation Shielding Glass (ZF3) | 55.4 | 32.6 | K₂O (5.5), As₂O₃ (0.5) | 4.78 | - | X-ray Shielding |
| Radiation Shielding Glass (ZF6) | 65.2 | 25.5 | K₂O (4.3), As₂O₃ (0.5) | 5.4 | - | X-ray Shielding |
| Radiation Shielding Glass (ZF7) | 71.0 | 20.5 | K₂O (3.5), As₂O₃ (0.5) | 5.8 | - | X-ray Shielding |
| Optical Glass (Corning Med-X) | 52 | Remainder | Ba (17), SiO₂, K₂O | - | 1.76[2] | Optical Lenses |
| High-Lead Silicate Glass | ~80 | ~20 | - | ~6.38 | - | Specialized Applications |
Data compiled from multiple sources[1][2][3][4][5][6].
Properties of Lead-Containing Ceramic Glazes
This compound is a potent flux in ceramic glazes, significantly lowering the melting point and influencing the final surface characteristics.
| Property | Effect of this compound | Quantitative Impact |
| Melting Temperature | Acts as a strong flux, reducing the melting point of the glaze. | Enables glazes to mature at temperatures as low as 800°C.[7] |
| Viscosity | Decreases the viscosity of the molten glaze. | Promotes a smooth, self-leveling surface and healing of defects.[8] |
| Thermal Expansion | Generally lowers the coefficient of thermal expansion (CTE) compared to alkali fluxes. | High-lead glazes have a CTE of 5-7 x 10⁻⁶/°C, which provides a good fit for many earthenware bodies and reduces crazing.[8] |
| Surface Tension | Reduces the surface tension of the molten glaze. | Minimizes crawling and ensures a uniform coating.[8] |
| Optical Properties | Imparts high gloss and brilliance. | Enhances the vibrancy of coloring oxides. |
| Chemical Durability | Can form a highly durable, acid-resistant surface when properly formulated and fired. | Improper formulation or under-firing can lead to lead leaching.[9] |
Experimental Protocols
Safety Precaution: this compound is a toxic substance. All handling of this compound powder and lead-containing compositions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a respirator, safety goggles, and gloves.
Protocol 1: Preparation of a Simple Lead Silicate Glass
This protocol describes the laboratory-scale synthesis of a high-lead silicate glass using the melt-quench technique.
Materials and Equipment:
-
Lead (II) oxide (PbO) powder
-
Silicon dioxide (SiO₂) powder (fumed silica or fine quartz)
-
High-purity alumina or platinum crucible
-
High-temperature furnace (capable of reaching at least 1100°C)
-
Tongs for handling hot crucibles
-
Heat-resistant surface (e.g., steel plate) for quenching
-
Mortar and pestle
-
Analytical balance
Procedure:
-
Batch Calculation: Determine the desired composition of the glass (e.g., 80 wt% PbO, 20 wt% SiO₂). Calculate the required mass of each raw material for the desired total batch weight (e.g., 50 g).
-
Mixing: Accurately weigh the calculated amounts of PbO and SiO₂ powders. Transfer the powders to a mortar and pestle and mix thoroughly for at least 10 minutes to ensure homogeneity.
-
Melting:
-
Transfer the mixed powder into a clean alumina or platinum crucible.
-
Place the crucible in the high-temperature furnace.
-
Heat the furnace to the melting temperature. For a PbO-SiO₂ system, a temperature of 950-1100°C is typically sufficient.[10]
-
Hold the melt at the peak temperature for a duration sufficient to ensure complete melting and homogenization (e.g., 30-60 minutes).
-
-
Quenching:
-
Carefully remove the crucible from the furnace using tongs.
-
Quickly pour the molten glass onto a pre-cleaned, room-temperature steel plate. This rapid cooling (quenching) is essential to prevent crystallization and form an amorphous glass.
-
-
Annealing (Optional but Recommended): To relieve internal stresses, the glass can be annealed. This involves heating the cooled glass to its glass transition temperature, holding it for a period, and then slowly cooling it to room temperature. The specific annealing schedule depends on the glass composition.
-
Characterization: The resulting glass can be characterized for its physical and optical properties, such as density, refractive index, and transparency.
Protocol 2: Formulation and Application of a Simple Lead Glaze
This protocol outlines the steps for preparing a simple lead-based ceramic glaze and applying it to a bisque-fired ceramic body.
Materials and Equipment:
-
Lead bisilicate frit (a safer alternative to raw lead oxide)[11]
-
Kaolin
-
Silica (flint)
-
Distilled water
-
Bisque-fired ceramic test tiles
-
Ball mill or mortar and pestle
-
Sieves (e.g., 80-100 mesh)
-
Glaze hydrometer (optional)
-
Brushes, dipping tongs, or spray gun for application
-
Electric kiln
Procedure:
-
Glaze Formulation: A simple, clear lead glaze can be formulated using a lead bisilicate frit. A starting point formulation could be:
-
Lead Bisilicate Frit: 85%
-
Kaolin: 15% This composition can be adjusted to modify melting temperature and surface properties.
-
-
Glaze Preparation:
-
Accurately weigh the dry ingredients.
-
For small batches, mix the dry ingredients thoroughly in a mortar and pestle. For larger batches, use a ball mill for a specified duration (e.g., 1-2 hours) to achieve a fine, uniform particle size.
-
Gradually add distilled water to the dry mix while stirring continuously to create a slurry.
-
Sieve the slurry through an 80 or 100-mesh screen to remove any large particles or agglomerates.
-
Adjust the water content to achieve the desired specific gravity or consistency for the chosen application method (e.g., a milk-like consistency for dipping).
-
-
Glaze Application:
-
Ensure the bisque-fired ceramic tiles are clean and free of dust.
-
Apply the glaze slurry to the tiles using one of the following methods:
-
Dipping: Use tongs to immerse the tile in the glaze slurry for a few seconds.
-
Brushing: Apply 2-3 even coats of glaze with a soft brush, allowing each coat to dry before applying the next.
-
Spraying: Use a spray gun to apply a thin, even layer of glaze in a well-ventilated spray booth.
-
-
-
Drying: Allow the glazed ware to dry completely before firing.
-
Firing:
-
Carefully place the glazed tiles in the kiln, ensuring they are not touching.
-
Fire the kiln on a schedule appropriate for the glaze and clay body. A typical firing for a low-fire lead glaze might be to Cone 06-04 (approximately 999-1060°C).[12] The firing should be conducted in an oxidizing atmosphere, as a reducing atmosphere can cause the lead oxide to convert to metallic lead, resulting in a black, non-vitreous surface.[12]
-
Allow the kiln to cool slowly to room temperature before opening.
-
Visualizations
Logical Workflow for Lead Glass Manufacturing
Caption: Workflow for the industrial production of lead glass.
Signaling Pathway of this compound as a Flux in Ceramic Glazes
References
- 1. Making glass | Class experiment | RSC Education [edu.rsc.org]
- 2. barriertechnologies.com [barriertechnologies.com]
- 3. Lead glass - Wikipedia [en.wikipedia.org]
- 4. ijrr.com [ijrr.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. theglassmakers.co.uk [theglassmakers.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. ceramica.fandom.com [ceramica.fandom.com]
- 9. Lead in Ceramics and Pottery [lakesidepottery.com]
- 10. youtube.com [youtube.com]
- 11. Lead in Ceramic Glazes [digitalfire.com]
- 12. Ceramics Today - Articles [ceramicstoday.glazy.org]
Application Notes and Protocols for XRD Analysis of Lead Monoxide (PbO) Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the characterization of lead monoxide (PbO) samples using X-ray Diffraction (XRD). It covers sample preparation, data acquisition, and data analysis techniques, including phase identification, quantitative phase analysis, and crystallite size determination.
Introduction
This compound (PbO) exists in two primary polymorphic forms: litharge (α-PbO) and massicot (β-PbO). Litharge has a tetragonal crystal structure, while massicot is orthorhombic.[1] The properties and applications of this compound can be significantly influenced by its phase composition. X-ray diffraction is a powerful and non-destructive technique for identifying and quantifying the crystalline phases present in a PbO sample, as well as for determining other structural properties like crystallite size.
This application note outlines the standard procedures for performing XRD analysis on PbO samples, from initial sample handling to final data interpretation.
Experimental Protocols
A generalized workflow for the XRD analysis of this compound samples is presented below.
References
Application Note: Analysis of Lead Monoxide Functional Groups using FTIR Spectroscopy
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups in a wide range of materials, including inorganic compounds like lead monoxide (PbO). By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note details the use of FTIR spectroscopy for the characterization of this compound, outlining the principles, experimental protocol, and data interpretation.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to these vibrational frequencies. The resulting spectrum of absorption versus wavenumber (cm⁻¹) reveals the presence of specific functional groups. For an inorganic material like this compound, FTIR is primarily used to identify the fundamental metal-oxygen (Pb-O) vibrations, as well as to detect the presence of other functional groups that may be present as impurities or as a result of synthesis or degradation processes, such as hydroxyl (-OH) and carbonate (CO₃²⁻) groups.
Applications
The FTIR analysis of this compound is crucial for:
-
Material Identification and Purity Assessment: Verifying the identity of PbO and detecting impurities such as lead hydroxide (Pb(OH)₂) or lead carbonate (PbCO₃).
-
Characterization of Nanomaterials: Investigating the surface chemistry and functional groups of PbO nanoparticles.[1]
-
Analysis of Pigments and Glazes: Studying the composition of lead-based pigments and glazes in historical artifacts and materials.[2][3]
-
Monitoring of Chemical Processes: Tracking changes in chemical structure during the synthesis or degradation of lead compounds.
Data Presentation: Characteristic FTIR Absorption Bands for this compound and Related Functional Groups
The following table summarizes the key FTIR absorption bands associated with this compound and common related functional groups. These values are compiled from various research sources and serve as a reference for spectrum interpretation.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Notes |
| ~3385 | O-H | Stretching | Indicates the presence of hydroxyl groups, often from moisture or lead hydroxide (Pb(OH)₂).[4] |
| ~1659 | Pb-OH | Bending | Suggests the presence of lead hydroxide.[1] |
| ~1430, 876, 712 | C-O | Stretching and Bending | Characteristic of carbonate (CO₃²⁻) groups, indicating the presence of lead carbonate (PbCO₃) as an impurity.[2] |
| ~1393, ~1381 | Pb-O | Stretching | Associated with the Pb-O bond.[5] |
| ~816 | Pb-O | Vibrations | Ascribed to Pb-O vibrations. |
| ~768 | Pb-O-Pb | Asymmetric Bending | Indicative of the lead oxide lattice structure. |
| ~682, ~676 | Pb-O | Stretching | Frequently reported as a characteristic peak for PbO.[4][5] |
| ~584 | Pb-O | Asymmetric Stretching | A key indicator of lead oxide species.[4] |
| ~538, ~460 | Pb-O | Stretching | Also attributed to the stretching vibration mode of the Pb-O bond.[1][5] |
Experimental Workflow Diagram
References
Application Note: Measuring the Electrical Conductivity of Lead Monoxide
Introduction
Lead monoxide (PbO), a semiconductor material, exists in two primary crystalline forms: the tetragonal α-PbO (litharge) and the orthorhombic β-PbO (massicot). Its electrical properties are of significant interest for applications in various electronic devices, including gas sensors, pigments, and in the manufacturing of lead-based glasses and ceramics. The electrical conductivity of PbO is highly dependent on its stoichiometry, crystal structure, purity, and temperature. This application note provides detailed protocols for measuring the electrical conductivity of this compound using common solid-state measurement techniques.
Core Concepts
The electrical conductivity (σ) of a material is the reciprocal of its electrical resistivity (ρ) and is a measure of its ability to conduct electric current.[1] For a solid material, the conductivity is influenced by the concentration and mobility of charge carriers (electrons and holes). In semiconductors like PbO, conductivity typically increases with temperature as more charge carriers are thermally excited into the conduction band.[2]
Several methods are employed to measure the electrical conductivity of solid materials, with the choice of method depending on the sample's resistance, geometry, and the desired accuracy. The most common techniques for materials like this compound are the two-probe method, the four-probe method, and AC impedance spectroscopy.
Experimental Setups and Protocols
Sample Preparation
Consistent and well-characterized samples are crucial for obtaining reliable conductivity data.
-
Powder Compaction: this compound powder is typically pressed into pellets using a hydraulic press. The pressure applied should be optimized to achieve a dense and mechanically stable pellet.
-
Sintering: The pressed pellets are often sintered at elevated temperatures to improve grain-to-grain contact and increase density. The sintering temperature and atmosphere must be carefully controlled to avoid phase changes or decomposition.
-
Electrode Application: For two-probe and AC impedance measurements, conductive electrodes (e.g., silver paste, sputtered gold or platinum) are applied to the parallel faces of the pellet. The electrodes should form a good ohmic contact with the sample.
Two-Probe DC Method
The two-probe method is a straightforward technique for measuring the resistance of a material.[3][4] However, it is susceptible to errors from contact resistance between the electrodes and the sample, which can be significant for high-resistance materials.[5][6]
Protocol:
-
Sample Mounting: Mount the prepared PbO pellet with electrodes in a sample holder equipped with a heater and a thermocouple for temperature control.
-
Electrical Connections: Connect the two electrodes to a source meter or a combination of a voltage source and an ammeter.
-
Measurement:
-
Apply a constant DC voltage across the sample and measure the resulting current.
-
Vary the voltage and record the corresponding current to ensure an ohmic (linear) I-V relationship.
-
Repeat the measurement at different temperatures, allowing the sample to stabilize at each setpoint.
-
-
Calculation:
-
Calculate the resistance (R) from the slope of the I-V curve (R = V/I).
-
Calculate the resistivity (ρ) using the formula: ρ = R * (A/L), where A is the electrode area and L is the thickness of the pellet.
-
The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
-
Four-Probe DC Method
The four-probe method is designed to minimize the effect of contact resistance, providing a more accurate measurement of the bulk resistivity.[7][8] It is particularly suitable for materials with low to moderate resistance.
Protocol:
-
Probe Configuration: A four-point probe head with equally spaced, co-linear probes is pressed onto the surface of the PbO sample.[7]
-
Electrical Connections:
-
Measurement:
-
Record the current (I) and the voltage (V) at a stable temperature.
-
Repeat the measurement at various temperatures.
-
-
Calculation:
-
The resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a geometric correction factor that depends on the sample thickness and lateral dimensions relative to the probe spacing. For a thin sample, the sheet resistance is often calculated first.[9]
-
The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).
-
AC Impedance Spectroscopy
AC Impedance Spectroscopy is a powerful technique that can separate the contributions of the grain, grain boundary, and electrode-sample interface to the total electrical resistance.[10][11][12]
Protocol:
-
Sample Preparation: Prepare a pellet with electrodes as in the two-probe method.
-
Instrumentation: Connect the sample to an impedance analyzer.
-
Measurement:
-
Data Analysis:
-
Plot the imaginary part (-Z'') versus the real part (Z') of the impedance in a Nyquist plot.
-
The resulting plot often shows one or more semicircles. For a simple polycrystalline material, a single semicircle is often observed, with the intercept on the real axis at high frequency representing the bulk (grain) resistance and the intercept at low frequency representing the total resistance (grain + grain boundary).[13]
-
The bulk resistance (R_b) is extracted from the intercept of the semicircle with the real axis.
-
The bulk conductivity (σ) is calculated using: σ = L / (R_b * A), where L is the sample thickness and A is the electrode area.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Electrical Conductivity of this compound as a Function of Temperature.
| Temperature (K) | Measurement Method | Conductivity (S/cm) | Activation Energy (eV) | Reference |
| 300 | Two-Probe | Value | [cite] | |
| 323 | Two-Probe | Value | [cite] | |
| ... | ... | ... | Calculated from Arrhenius plot | |
| 300 | Four-Probe | Value | [cite] | |
| 323 | Four-Probe | Value | [cite] | |
| ... | ... | ... | Calculated from Arrhenius plot | |
| 300 | AC Impedance | Value | [cite] | |
| 323 | AC Impedance | Value | [cite] | |
| ... | ... | ... | Calculated from Arrhenius plot |
Note: The actual values for conductivity and activation energy can vary significantly depending on the synthesis method, purity, and crystalline phase of the PbO.
Visualizations
The following diagrams illustrate the experimental workflows for the described methods.
Caption: Workflow for the Two-Probe DC conductivity measurement method.
Caption: Workflow for the Four-Probe DC conductivity measurement method.
Caption: Workflow for AC Impedance Spectroscopy for conductivity measurement.
Safety Precautions
This compound is a toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of PbO powder should be performed in a well-ventilated fume hood to avoid inhalation. Dispose of all lead-containing waste in accordance with institutional and local regulations.
Conclusion
The accurate measurement of the electrical conductivity of this compound is essential for its development and application in electronic devices. The choice of measurement technique—two-probe, four-probe, or AC impedance spectroscopy—will depend on the specific requirements of the study. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible conductivity data for this compound samples.
References
- 1. Electrical resistivity and conductivity - Wikipedia [en.wikipedia.org]
- 2. atlas-scientific.com [atlas-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrical measurements and two probe method | PPT [slideshare.net]
- 5. iestbattery.com [iestbattery.com]
- 6. quora.com [quora.com]
- 7. valipod.com [valipod.com]
- 8. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]
- 9. Four Point Probe Measurement Explained [suragus.com]
- 10. Dielectric, Impedance and Conductivity Spectroscopy - Eynocs GmbH · Dielectric, Impedance and Conductivity Spectroscopy [eynocs.de]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Lead Monoxide: A Versatile Precursor for the Synthesis of Diverse Lead Compounds
Application Note AP-Pb-001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lead(II) oxide (PbO), commonly known as lead monoxide, is a pivotal starting material in the synthesis of a wide array of lead-containing compounds. Its amphoteric nature and reactivity with both acids and bases make it a versatile precursor for producing various lead salts, pigments, and other specialized chemicals. This document provides detailed protocols for the synthesis of three common lead compounds—lead(II) nitrate, lead(II) acetate, and lead(II) chromate—using this compound as the starting material. Additionally, it addresses the important distinction between inorganic lead compounds and the concept of a "lead compound" in drug discovery, and discusses the toxicological implications of working with these substances.
Historically, some lead compounds saw use in medicinal contexts, but their significant toxicity has led to their discontinuation in pharmaceuticals.[1][2] Understanding the synthesis and properties of these compounds is crucial for researchers in materials science, chemistry, and toxicology.
Distinction from "Lead Compounds" in Drug Discovery
It is critical to differentiate the inorganic lead compounds discussed herein from the term "lead compound" in the field of drug discovery and development. In pharmacology, a "lead compound" is a chemical compound that has shown promising biological activity and serves as a starting point for optimization to develop a new drug.[3][4] This "lead" is a promising candidate molecule that is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The inorganic compounds synthesized from this compound are generally not used as "lead compounds" in modern drug discovery due to their inherent toxicity.
Synthesis Protocols
The following section details the experimental procedures for synthesizing lead(II) nitrate, lead(II) acetate, and lead(II) chromate from this compound.
Synthesis of Lead(II) Nitrate (Pb(NO₃)₂)
Lead(II) nitrate is a common water-soluble lead salt and a valuable precursor for the synthesis of other lead compounds.[5][6]
Reaction:
PbO + 2HNO₃ → Pb(NO₃)₂ + H₂O[7]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, add 22.3 g (0.1 mol) of lead(II) oxide to a 250 mL beaker.
-
Acid Addition: Slowly and with constant stirring, add 15.8 mL of concentrated nitric acid (70%, ~0.25 mol) to the beaker. An excess of nitric acid is used to ensure the complete reaction of the this compound and to prevent the formation of basic lead nitrates.[8]
-
Heating and Dissolution: Gently heat the mixture on a hot plate with continuous stirring until the this compound has completely dissolved.
-
Crystallization: Allow the solution to cool to room temperature. White crystals of lead(II) nitrate will precipitate. To enhance crystallization, the beaker can be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove excess nitric acid.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Lead(II) Oxide (PbO) | [5] |
| Reagent | Concentrated Nitric Acid (HNO₃) | [7] |
| Molar Ratio (PbO:HNO₃) | 1:2.5 | N/A |
| Reaction Temperature | Gentle Heating | N/A |
| Reaction Time | Until Dissolution | N/A |
| Product | Lead(II) Nitrate (Pb(NO₃)₂) | [5] |
| Theoretical Yield | 33.1 g | N/A |
| Reported Yield | High | [6] |
Synthesis of Lead(II) Acetate (Pb(CH₃COO)₂)
Lead(II) acetate, historically known as "sugar of lead" due to its sweet taste, is another important soluble lead salt.[9]
Reaction:
PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 22.3 g (0.1 mol) of lead(II) oxide in 50 mL of distilled water in a 250 mL beaker.
-
Acid Addition: Slowly add 12 mL of glacial acetic acid (~0.21 mol) to the suspension while stirring continuously.
-
Heating and Dissolution: Heat the mixture gently on a hot plate with constant stirring until the this compound has fully dissolved.
-
Crystallization: Cool the solution to room temperature to allow for the crystallization of lead(II) acetate trihydrate.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Air-dry the crystals or place them in a desiccator.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Lead(II) Oxide (PbO) | [10] |
| Reagent | Glacial Acetic Acid (CH₃COOH) | [10] |
| Molar Ratio (PbO:CH₃COOH) | 1:2.1 | N/A |
| Reaction Temperature | Gentle Heating | [11] |
| Reaction Time | Until Dissolution | N/A |
| Product | Lead(II) Acetate (Pb(CH₃COO)₂) | [10] |
| Theoretical Yield | 32.5 g (anhydrous) | N/A |
| Reported Yield | High | [12] |
Synthesis of Lead(II) Chromate (PbCrO₄)
Lead(II) chromate is a bright yellow pigment, also known as chrome yellow. It can be synthesized by reacting this compound with chromic acid or by precipitation from a soluble lead salt solution.[13][14] The following protocol utilizes a two-step process where this compound is first converted to lead acetate, which then reacts with a chromate salt.
Experimental Workflow:
References
- 1. biologicaldiversity.org [biologicaldiversity.org]
- 2. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 5. Lead(II) nitrate - Wikipedia [en.wikipedia.org]
- 6. Lead(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 7. quora.com [quora.com]
- 8. prepchem.com [prepchem.com]
- 9. Lead: Versatile Metal, Long Legacy | Dartmouth Toxic Metals [sites.dartmouth.edu]
- 10. Lead(II) acetate - Crystal growing [en.crystalls.info]
- 11. Synthesis of Lead Acetate - Amateur Chemistry [amateurchemistry.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. Lead(II) chromate - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Lead Monoxide (PbO) via Wet Chemical Methods
Introduction
Lead monoxide (PbO) is a significant inorganic compound with two primary polymorphic forms: the tetragonal α-PbO (litharge), which is stable at lower temperatures, and the orthorhombic β-PbO (massicot), stable at higher temperatures.[1][2] These materials have diverse applications in batteries, pigments, glass, and electronic ceramics. Wet chemical synthesis methods are widely employed for producing PbO powders, offering excellent control over particle size, morphology, and crystal phase, which are crucial for optimizing material performance.[3][4] These techniques, including co-precipitation, sol-gel, and hydrothermal synthesis, are valued for their relatively simple procedures and use of inexpensive reagents.[3] This document provides detailed protocols and comparative data for the synthesis of this compound using these prominent wet chemical methods.
General Experimental Workflow
The synthesis of this compound via wet chemical methods typically follows a sequence of steps, from precursor preparation to the final characterization of the material. The generalized workflow is illustrated below.
Caption: General workflow for wet chemical synthesis of this compound.
Method 1: Co-Precipitation
Principle: The co-precipitation method involves the rapid formation of an insoluble solid (precipitate) from a solution. This is achieved by mixing a solution of a soluble lead salt with a solution containing a precipitating agent, typically a strong base like sodium hydroxide (NaOH).[5][6] The particle characteristics are controlled by parameters such as precursor concentration, temperature, and pH.[5][7]
Experimental Protocol
This protocol is adapted from the work of Güngör et al. for the synthesis of α-PbO nanoparticles.[5][8]
-
Reagent Preparation:
-
Prepare a 1.2 M aqueous solution of lead(II) acetate trihydrate [Pb(C₂H₃O₂)₂·3H₂O] in deionized water.
-
Prepare a 19 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction:
-
Heat 60 mL of the lead(II) acetate solution to 90 °C.
-
In a separate glass beaker, place 50 mL of the 19 M NaOH solution.
-
Pour the heated lead(II) acetate solution directly into the NaOH solution under vigorous mixing or sonication.[5]
-
Continue mixing as the solution color changes from cloudy to red, indicating the formation of the precipitate.[5]
-
-
Separation and Washing:
-
Stop the mixing and allow the precipitate to settle.
-
Separate the solid product by centrifugation or decantation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.
-
-
Drying and Final Product:
-
Dry the washed powder in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
The resulting powder is α-PbO (litharge). For phase transformation or improved crystallinity, an additional calcination step at a higher temperature (e.g., 450 °C) can be performed.[9]
-
Method 2: Sol-Gel Synthesis
Principle: The sol-gel process involves the creation of a "sol" (a colloidal solution of solid particles) which then evolves into a "gel" (an integrated network with a liquid phase).[10] For PbO synthesis, a lead precursor is mixed with a chelating agent, like citric acid, which forms a stable complex. Upon heating, a polymeric gel network is formed, trapping the lead ions. Subsequent calcination removes the organic components, yielding the metal oxide.[1][11]
Experimental Protocol
This protocol is based on the synthesis of PbO nano-powders as described in the literature.[1]
-
Reagent Preparation:
-
Prepare an aqueous solution of lead acetate [Pb(C₂H₃O₂)₂].
-
Prepare an aqueous solution of citric acid (C₆H₈O₇·H₂O).
-
-
Gel Formation:
-
Mix the lead acetate and citric acid solutions. The molar ratio of citric acid to lead acetate is a key parameter to investigate for optimizing results.[1]
-
Heat the resulting solution on a hot plate (e.g., at 80-90 °C) with continuous stirring.
-
Continue heating to evaporate the solvent. The solution will gradually become more viscous, eventually forming a transparent, wet gel.
-
-
Drying:
-
Transfer the wet gel to a crucible or dish and dry it in an oven at approximately 120 °C for several hours to obtain a solid precursor.[12]
-
-
Calcination:
-
Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcine the powder in a furnace. A temperature of 500 °C is reported to be effective for the decomposition of the lead citrate complex into lead oxide.[1]
-
Allow the furnace to cool to room temperature before collecting the final PbO nano-powder.
-
Method 3: Hydrothermal Synthesis
Principle: The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically conducted in a sealed vessel called an autoclave.[13] The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of the product. This method is effective for producing highly crystalline nanostructures.[4][13]
Experimental Protocol
This is a generalized protocol for the synthesis of crystalline PbO nanostructures.[4]
-
Reagent Preparation:
-
Dissolve a lead precursor, such as lead nitrate [Pb(NO₃)₂] or lead acetate, in deionized water.
-
In some procedures, a complexing agent or surfactant like citrate is added to the solution to control the morphology of the final product.[4]
-
-
Reaction Setup:
-
The pH of the solution can be adjusted at this stage using a mineralizer or base (e.g., NaOH), as pH is a critical factor in controlling the final product phase and morphology.
-
Transfer the final solution into a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave tightly.
-
-
Hydrothermal Treatment:
-
Place the autoclave in an oven and heat it to the desired reaction temperature (e.g., 120-180 °C) for a specific duration (e.g., 12-24 hours).[14]
-
-
Product Recovery:
-
After the reaction, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.
-
Open the cooled autoclave and collect the precipitate.
-
Wash the product thoroughly with deionized water and ethanol via filtration or centrifugation.
-
Dry the final PbO powder in an oven at a low temperature (e.g., 60-80 °C).
-
Comparative Data of Synthesis Methods
The table below summarizes key quantitative parameters and outcomes from various wet chemical synthesis protocols for this compound.
| Method | Lead Precursor | Other Key Reagents | Reaction Temp. (°C) | pH | Calcination Temp. (°C) | Resulting Phase | Particle Size / Morphology | Reference |
| Co-Precipitation | 1.2 M Lead(II) Acetate | 19 M Sodium Hydroxide | 90 | > 13 | N/A | α-PbO | ~18 nm, spherical | [5][8] |
| Co-Precipitation | 0.1 M Lead Nitrate | 0.8 M Sodium Hydroxide | Room Temp. | Alkaline | 600 | PbO | 35 nm, agglomerated | [6][15] |
| Co-Precipitation | 0.1 M Lead Acetate | 0.1 M Sodium Hydroxide | 70 | Alkaline | 450 | α-PbO | Nanoparticles | [9] |
| Sol-Gel | Lead Acetate | Citric Acid | Gel at ~90 | Acidic | 500 | α-PbO & β-PbO | Nanopowders | [1] |
| Hydrothermal | Lead Precursor | Citrate | 120 - 160 | Not specified | N/A | β-PbO | Nanorods (40-120 nm diameter) | [4][14] |
Characterization of Synthesized this compound
To confirm the successful synthesis and determine the properties of the PbO material, several characterization techniques are essential:
-
X-ray Diffraction (XRD): Used to identify the crystal phase (α-PbO vs. β-PbO) and determine the crystallite size and purity of the synthesized powder.[6][16]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and degree of agglomeration.[5][17]
-
Transmission Electron Microscopy (TEM): Used for detailed imaging of the nanoparticle size, shape, and crystalline structure.[5][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present and confirm the formation of the Pb-O bond, indicated by characteristic absorption peaks.[5][16]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5252311A - Phase stable this compound and process for the production thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. troindia.in [troindia.in]
- 7. sciforschenonline.org [sciforschenonline.org]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Sol–gel process - Wikipedia [en.wikipedia.org]
- 11. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 12. tycorun.com [tycorun.com]
- 13. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arxiv.org [arxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Photocatalytic Activity of Lead Monoxide (PbO) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photocatalytic capabilities of lead monoxide (PbO) nanoparticles, including detailed experimental protocols for their synthesis and evaluation.
Introduction
This compound (PbO) nanoparticles are semiconductor materials that have garnered significant interest for their potential in photocatalysis.[1] Their unique electronic and optical properties make them effective in degrading organic pollutants in wastewater under light irradiation.[1][2] This document outlines the key parameters influencing their photocatalytic activity and provides standardized protocols for their application.
Data Presentation: Photocatalytic Degradation Efficiency
The photocatalytic performance of PbO nanoparticles is influenced by several factors, including catalyst dosage, pH of the solution, and the initial concentration of the pollutant. The following tables summarize the quantitative data on the degradation of Methylene Blue (MB), a model organic dye, under various conditions.
Table 1: Effect of Catalyst Amount on Methylene Blue Degradation [3]
| Catalyst Amount (mg/mL) | Degradation Efficiency (%) |
| 0.5 | ~60 |
| 1.0 | 89 |
| 1.5 | ~80 |
Conditions: Initial MB concentration 10 ppm, pH 4, 60 minutes UV irradiation.[3]
Table 2: Effect of pH on Methylene Blue Degradation [3]
| pH | Degradation Efficiency (%) |
| 2 | 57 |
| 4 | 89 |
| 7 | 49 |
| 10 | 79 |
Conditions: Catalyst amount 1 mg/mL, initial MB concentration 10 ppm, 60 minutes UV irradiation.[3]
Table 3: Effect of Initial Dye Concentration on Methylene Blue Degradation [3]
| Initial MB Concentration (ppm) | Degradation Efficiency (%) |
| 5 | ~85 |
| 10 | 89 |
| 15 | ~75 |
Conditions: Catalyst amount 1 mg/mL, pH 4, 60 minutes UV irradiation.[3]
Table 4: Photocatalytic Performance of Doped β-PbO Nanoparticles [4]
| Dopant | Degradation Efficiency (%) | Irradiation Time (min) |
| Pristine β-PbO | 75.13 | 80 |
| Cu-doped β-PbO | 99.45 | 80 |
| Co-doped β-PbO | 99.39 | 80 |
Conditions: Degradation of Methylene Blue (MB) dye under visible light irradiation.[4]
Experimental Protocols
Protocol 1: Synthesis of PbO Nanoparticles via Chemical Precipitation
This protocol describes a facile chemical precipitation method for synthesizing lead oxide nanoparticles.[5]
Materials:
-
Lead (II) acetate trihydrate (Pb(C₂H₃O₂)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
De-ionized water
Procedure:
-
Prepare a 1.0 M aqueous solution of lead (II) acetate by dissolving the appropriate amount in de-ionized water.
-
Heat the lead (II) acetate solution to 90°C.
-
Prepare a 19 M aqueous solution of NaOH.
-
While vigorously stirring, add the heated lead (II) acetate solution to the NaOH solution.
-
Observe the color change of the solution, which will initially become cloudy, then turn a peach color, and finally a deep orange-red.
-
Cease stirring and allow the precipitate to settle.
-
Decant the supernatant.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate repeatedly with de-ionized water.
-
Dry the collected nanoparticles overnight in a drying oven at 90°C.[5]
Protocol 2: Green Synthesis of PbO Nanoparticles
This protocol outlines an environmentally friendly method for synthesizing PbO nanoparticles using plant extracts.[6][7]
Materials:
-
Lead (II) chloride (PbCl₂) or Lead (II) bromide (PbBr₂)
-
Plant extract (e.g., from Mangifera indica or Haematoxylum brasiletto)[6][7]
-
De-ionized water
Procedure:
-
Prepare a 6 x 10⁻³ M solution of PbCl₂ in 50 mL of de-ionized water.[6]
-
Add the plant extract to the PbCl₂ solution with constant stirring.
-
Observe the color change of the solution from greenish to blackish, indicating the formation of PbO nanoparticles.[6]
-
Confirm the synthesis of nanoparticles using a UV-Visible spectrophotometer by observing the surface plasmon resonance peak.[8]
-
Centrifuge the solution at 5,000 rpm for 15 minutes to collect the nanoparticles.[6]
-
Collect the PbO nanoparticles from the walls of the centrifuge tubes.[6]
Protocol 3: Evaluation of Photocatalytic Activity
This protocol details the procedure for assessing the photocatalytic efficiency of the synthesized PbO nanoparticles using a model dye, Methylene Blue (MB).[3][6][8]
Materials:
-
Synthesized PbO nanoparticles
-
Methylene Blue (MB) solution (e.g., 10 ppm)
-
De-ionized water
-
UV lamp (e.g., 366 nm) or other suitable light source[3]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a suspension of PbO nanoparticles in an aqueous solution of MB (e.g., 1 mg/mL of catalyst in 10 ppm MB solution).[3]
-
Before irradiation, stir the suspension in the dark for approximately 30 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[9]
-
Expose the suspension to a UV light source.[3]
-
At regular time intervals (e.g., every 15 minutes), withdraw a sample of the suspension.[9]
-
Centrifuge the withdrawn sample to separate the PbO nanoparticles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (approximately 664 nm) using a UV-Vis spectrophotometer.[9]
-
Calculate the degradation percentage of MB using the following equation:[8] Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the MB solution and Aₜ is the absorbance at time 't'.[8]
Visualizations
Mechanism of Photocatalysis
The photocatalytic activity of PbO nanoparticles is initiated by the absorption of photons with energy equal to or greater than their band gap. This generates electron-hole pairs, which then react with water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂⁻•). These ROS are powerful oxidizing agents that can degrade organic pollutants into simpler, less harmful substances.[10][11]
Caption: Mechanism of photocatalysis by PbO nanoparticles.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the photocatalytic activity of this compound nanoparticles.
Caption: Workflow for photocatalytic activity evaluation.
References
- 1. Experimental and computational study of metal oxide nanoparticles for the photocatalytic degradation of organic pollutants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01505J [pubs.rsc.org]
- 2. Trends in photocatalytic degradation of organic dye pollutants using nanoparticles: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lead Monoxide (PbO) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with impurities during the synthesis of lead monoxide (PbO).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My final PbO product has a darker color (brownish or reddish-orange) instead of the expected yellow or red.
-
Question: Why is my this compound discolored, and how can I fix it?
-
Answer: Discoloration, particularly a brownish or reddish-orange hue, often indicates the presence of higher lead oxides, such as lead dioxide (PbO₂) or minium (Pb₃O₄), as impurities.[1] These can form due to excessive oxidation during the synthesis process.
-
Troubleshooting Steps:
-
Control the Atmosphere: If synthesizing at elevated temperatures, perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent over-oxidation of the PbO.[2] In air, heating litharge (α-PbO) can lead to its oxidation to Pb₃O₄.[2]
-
Optimize Temperature: Higher temperatures can promote the formation of different lead oxide phases and potentially higher oxides. For thermal decomposition methods, ensure the temperature is high enough to decompose the precursor but not so high as to cause unwanted side reactions. For instance, heating lead(II) oxide between 450-480°C can form red lead (Pb₃O₄).[3]
-
Use of Reducing Agents: In wet chemical methods, the presence of a mild reducing agent can help prevent the formation of higher oxides. For example, adding a small amount of hydroxylamine (0.01 to 2% by weight) during the reaction of PbO with an acid can reduce higher oxides and prevent coloration of the final product.[1]
-
-
Issue 2: The yield of PbO is lower than expected, and the product contains unreacted starting materials.
-
Question: What are the common causes of low yield and how can I ensure complete reaction?
-
Answer: Low yields are typically due to incomplete reactions, which can be caused by several factors including insufficient reaction time, incorrect temperature, or poor mixing.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete conversion of the starting material (e.g., lead carbonate, lead nitrate).[4][5] For thermal decomposition, a temperature above 340°C is generally needed to convert intermediate species to α-PbO.[6]
-
Stoichiometry of Reactants: In precipitation reactions, ensure the correct molar ratios of reactants are used. An excess or deficit of the precipitating agent can lead to incomplete reaction and contamination of the product with unreacted starting materials.
-
Adequate Mixing: In solution-based syntheses, vigorous stirring is crucial to ensure homogeneity and complete reaction between the lead salt and the precipitating agent.[7]
-
-
Issue 3: My PbO product is contaminated with silica.
-
Question: I have detected silica in my PbO sample. What is the source and how can I avoid it?
-
Answer: Silica contamination almost always originates from the use of glass or quartz reaction vessels, especially in high-pH or high-temperature conditions.
-
Troubleshooting Steps:
-
Choice of Reaction Vessel: To produce high-purity PbO with minimal silica content, it is highly recommended to use polyethylene or Teflon labware, especially for precipitation reactions.[8]
-
Quantitative Impact: Studies have shown that preparing PbO in silica vessels can lead to silica content as high as 100 ppm, whereas using polyethylene vessels can reduce this to as low as 1 ppm.
-
-
Issue 4: I am getting the wrong polymorph of PbO (α-PbO vs. β-PbO).
-
Question: How can I control the synthesis to obtain either the red tetragonal (α-PbO) or the yellow orthorhombic (β-PbO) phase?
-
Answer: The formation of α-PbO versus β-PbO is highly dependent on the synthesis temperature. α-PbO is the low-temperature phase, while β-PbO is the high-temperature phase.[9]
-
Troubleshooting Steps:
-
Temperature Control: The transition from α-PbO to β-PbO occurs at approximately 488°C.[9] To synthesize α-PbO, keep the temperature below this transition point. For the synthesis of β-PbO, temperatures above this are required. For example, in the thermal decomposition of lead carbonate, α-PbO is formed above 340°C, and this transforms to β-PbO at temperatures above 460°C.[6]
-
Metastable β-PbO: It's important to note that β-PbO is metastable at room temperature and can, over time, revert to the more stable α-PbO phase.[2]
-
-
Data Presentation: Impurity Sources and Control
The following table summarizes common impurities, their sources, and recommended control measures.
| Impurity Type | Common Impurities | Potential Sources | Recommended Control Measures | Typical Levels |
| Higher Lead Oxides | Lead Dioxide (PbO₂), Minium (Pb₃O₄) | Over-oxidation in the presence of air at elevated temperatures. | Use an inert atmosphere (e.g., N₂); precise temperature control. | Varies with synthesis conditions |
| Unreacted Precursors | Lead Nitrate, Lead Carbonate, Lead Acetate | Incomplete reaction due to insufficient time, temperature, or mixing. | Increase reaction time/temperature; ensure proper stoichiometry and vigorous stirring. | Dependent on reaction completion |
| Elemental Impurities | Metallic Lead (Pb) | Incomplete oxidation of lead; decomposition of lead salts in an inert atmosphere.[5] | Ensure sufficient oxidant is present; control atmosphere during thermal decomposition. | Can be significant in thermal processes |
| Vessel Contamination | Silica (SiO₂) | Reaction with glass or quartz vessels at high pH or temperature. | Use polyethylene or Teflon reaction vessels. | < 1 ppm (Polyethylene) vs. >100 ppm (Silica) |
| Atmospheric Contamination | Lead Carbonate (PbCO₃) | Reaction of PbO with atmospheric CO₂. | Store final product in a desiccator or under an inert atmosphere. | Surface dependent |
Experimental Protocols
Protocol 1: Purity Assessment by EDTA Titration
This protocol outlines a complexometric titration method to determine the purity of a synthesized PbO sample.
-
Sample Preparation: Accurately weigh approximately 0.2 g of the PbO sample and dissolve it in 10 mL of 2M nitric acid. Gentle heating may be required to facilitate dissolution.
-
Dilution: Quantitatively transfer the dissolved sample to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Titration Setup: Pipette 20 mL of the sample solution into a 250 mL Erlenmeyer flask. Add 5 mL of a pH 10 ammonia-ammonium chloride buffer.
-
Indicator: Add a few drops of a suitable indicator, such as Eriochrome Black T. The solution should turn a wine-red color.
-
Titration: Titrate the solution with a standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from wine-red to a clear blue.
-
Calculation: Calculate the percentage purity of PbO using the volume of EDTA consumed, its molarity, and the initial mass of the PbO sample.
Protocol 2: Phase Identification by X-Ray Diffraction (XRD)
This protocol describes the standard procedure for analyzing the polymorphic form and identifying crystalline impurities in a PbO sample using powder XRD.
-
Sample Preparation:
-
Sample Mounting:
-
Carefully load the powdered sample into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions.[11] A glass slide can be used to gently press and flatten the surface.[11]
-
For small sample amounts, a zero-background sample holder (e.g., a single crystal of silicon) can be used.[11]
-
-
Instrument Setup:
-
Data Analysis:
-
Collect the diffraction pattern.
-
Compare the peak positions (2θ values) and intensities in the experimental diffractogram with standard diffraction patterns for α-PbO (Litharge, tetragonal), β-PbO (Massicot, orthorhombic), Pb₃O₄ (Minium), and other potential impurities from a reference database (e.g., JCPDS-ICDD).
-
The presence of peaks corresponding to other phases confirms their presence as impurities.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and resolving common impurities in PbO synthesis.
Caption: Relationship between key synthesis parameters and the resulting PbO product characteristics.
References
- 1. dl.astm.org [dl.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 4. Lead Nitrate Crystals on Strong Heating Decompose to Form this compound, Nitrogen Dioxide Gas and Oxygen Gas. Explain [unacademy.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scispace.com [scispace.com]
- 7. arxiv.org [arxiv.org]
- 8. osti.gov [osti.gov]
- 9. Lead - Wikipedia [en.wikipedia.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mcgill.ca [mcgill.ca]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Improving the Purity of Synthesized Lead Monoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of lead monoxide (PbO).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can be broadly categorized as:
-
Higher Lead Oxides: Lead dioxide (PbO₂) and minium (Pb₃O₄) can form, especially in synthesis methods involving oxidation at higher temperatures.[1]
-
Unreacted Starting Materials: Residual lead salts (e.g., lead acetate, lead nitrate) or metallic lead can remain if the reaction does not go to completion.[1][2]
-
Elemental Impurities: Trace metals such as copper (Cu), bismuth (Bi), silver (Ag), antimony (Sb), arsenic (As), and tin (Sn) may be present, often originating from the lead source.[3][4]
-
Process-Related Impurities: Contaminants from reaction vessels (e.g., silica, carbon) or by-products like basic lead salts can be introduced during synthesis.[2][3]
Q2: What causes color variations in the final this compound product?
A2: The color of this compound can range from yellow to reddish-orange and is influenced by several factors:
-
Crystalline Form (Polymorphism): this compound exists in two main polymorphs: the red, tetragonal α-PbO (litharge) and the yellow, orthorhombic β-PbO (massicot).[5] The formation of a specific polymorph can be influenced by the synthesis method and temperature.
-
Presence of Impurities: The presence of higher lead oxides like Pb₃O₄ (red lead) can impart a reddish hue.[1] Other impurities can also affect the final color.
-
Particle Size and Morphology: The size and shape of the PbO particles can influence how they reflect light, thus affecting the perceived color.
-
Thermal History: The temperature at which the PbO is prepared and cooled can impact its crystalline form and color. For example, β-PbO is the stable form above 489°C, while α-PbO is stable at room temperature.[6]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is often employed for a comprehensive purity analysis:
-
X-Ray Diffraction (XRD): Essential for identifying the crystalline phases of PbO (α vs. β) and detecting any crystalline impurities.[5]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): Used for the quantitative analysis of trace elemental impurities.
-
Titration: Chemical titration methods, such as with EDTA, can be used to determine the overall lead content.[7]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the synthesized PbO.[5]
-
Thermogravimetric Analysis (TGA): Can be used to study the thermal decomposition of precursors and identify the presence of volatile impurities or hydrated species.
Troubleshooting Guides
Issue 1: Low Purity of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of unreacted starting materials (e.g., lead salts, metallic lead) | Incomplete reaction due to insufficient reaction time, temperature, or mixing. | - Increase reaction time and/or temperature according to the specific protocol.- Ensure efficient stirring or agitation to promote reaction completion.- Verify the correct stoichiometry of reactants.[2] |
| Contamination with higher lead oxides (PbO₂, Pb₃O₄) | Over-oxidation, especially in thermal methods at excessively high temperatures or in an oxygen-rich atmosphere. | - Precisely control the reaction temperature and atmosphere.- For wet synthesis methods, consider adding a mild reducing agent like hydroxylamine (0.01-2% by weight) to the reaction mixture to reduce higher oxides.[8] |
| Presence of metallic impurities (e.g., Cu, Bi, Ag) | Use of low-purity lead or lead compounds as starting materials. | - Start with high-purity (>99.9%) lead or lead salts.- Purify the lead acetate solution before precipitation by passing it through a column of lead balls to remove more noble metal ions.[9] |
| Product contains insoluble particulates. | Insoluble impurities from starting materials or side reactions. | - Filter the hot reaction solution before crystallization or precipitation to remove insoluble matter.[10] |
Issue 2: Undesired Color or Crystalline Form of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Final product is yellow (β-PbO) when red (α-PbO) is desired (or vice-versa). | Incorrect synthesis temperature or reaction vessel material. | - For thermal decomposition of lead carbonate, calcination above 460°C tends to favor the formation of β-PbO, while lower temperatures (around 340°C) favor α-PbO.[11]- In some wet methods, the choice of glassware (quartz vs. polyethylene) can influence the resulting polymorph.[9] |
| Product has a brownish or off-color tint. | Presence of organic impurities or by-products. | - If synthesizing from lead acetate, ensure complete conversion and consider washing the final product with a non-polar solvent.- For thermal decomposition of lead nitrate, the brown fumes of nitrogen dioxide (NO₂) must be completely evolved.[12] |
| Inconsistent color throughout the product batch. | Non-uniform heating or incomplete mixing during synthesis. | - Ensure uniform heat distribution during thermal decomposition by using a well-controlled furnace and spreading the material in a thin layer.- In wet synthesis, maintain vigorous and consistent stirring. |
Quantitative Data on this compound Purity
| Synthesis Method | Precursor(s) | Reported Purity/Impurity Levels | Reference(s) |
| Wet Chemical Precipitation | Lead Acetate, Ammonia | Silica: ~1 ppm, Carbon: ~10 ppm (in polyethylene vessel) | [9] |
| Wet Chemical Precipitation | Lead Acetate, Ammonia | Silica: ~100 ppm, Carbon: ~1000 ppm (in silica vessel) | [9] |
| Recycling from Battery Paste | Spent Lead Acid Battery Paste | < 1.0% impurities (Fe₂O₃, Sb₂O₃) | [13] |
| Thermal Decomposition | Lead Carbonate | Purity > 98% | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Decomposition of Lead Carbonate
This method is suitable for producing both α-PbO and β-PbO by controlling the calcination temperature.
Methodology:
-
Place a known quantity of high-purity lead carbonate (PbCO₃) in a ceramic crucible.
-
Spread the lead carbonate in a thin, even layer to ensure uniform heating.
-
Place the crucible in a programmable furnace.
-
For the synthesis of α-PbO (red), heat the furnace to 340-400°C and maintain this temperature for 2-4 hours, or until the evolution of CO₂ ceases.[11]
-
For the synthesis of β-PbO (yellow), heat the furnace to above 460°C (typically 580-620°C) and maintain for 2-4 hours.[11][14]
-
After the calcination period, turn off the furnace and allow the crucible to cool to room temperature inside the furnace to prevent rapid cooling and potential phase changes.
-
The resulting powder is this compound.
Protocol 2: High-Purity this compound via Wet Chemical Precipitation
This protocol describes the synthesis of high-purity PbO from lead acetate and ammonia, with a focus on minimizing contamination.[9]
Methodology:
-
Purification of Lead Acetate Solution (Optional but Recommended):
-
Dissolve 480 g of analytical grade lead acetate in 1 liter of deionized water.
-
Pass the solution at room temperature through a column packed with small, high-purity lead balls at a flow rate of approximately 75 ml/min. This step removes impurities like copper, silver, and bismuth.[9]
-
-
Precipitation of Lead Hydroxide:
-
Transfer the purified lead acetate solution to a polyethylene beaker.
-
While stirring vigorously, slowly add a dilute solution of high-purity ammonium hydroxide until precipitation is complete (indicated by a stable pH).
-
-
Washing and Drying:
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Wash the precipitate several times with deionized water to remove residual ammonium acetate.
-
Filter the precipitate and dry it in an oven at 150°C to yield this compound.[9] Performing this synthesis in polyethylene vessels has been shown to result in red α-PbO with very low silica content.[9]
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. How To [chem.rochester.edu]
- 3. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 4. US4269811A - Production of this compound from lead sulfate with acetic acid - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US4324768A - Process for preparation of lead compounds - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. scispace.com [scispace.com]
- 12. testbook.com [testbook.com]
- 13. US4220628A - Production of this compound from lead sulfate with acidic ammonium acetate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Lead Monoxide (PbO)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of lead monoxide (PbO). The focus is on controlling the selective formation of its two main polymorphs: the tetragonal litharge (α-PbO) and the orthorhombic massicot (β-PbO).
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of PbO, offering potential causes and solutions.
Issue 1: The final product is an undesired mixture of litharge and massicot phases.
-
Question: I am trying to synthesize pure litharge (α-PbO), but my characterization (e.g., XRD) shows peaks corresponding to both litharge and massicot. What could be the cause?
-
Answer: Obtaining a mixed phase product is a common issue and is often related to imprecise control over reaction parameters. Key factors that influence the resulting crystal phase include temperature, pH, and the type of lead precursor and solvent used. The reaction kinetics also play a crucial role; for instance, a rapid precipitation process may not allow for the thermodynamically stable phase to form exclusively.
Possible Solutions:
-
Temperature Control: Ensure strict temperature control throughout the synthesis and annealing process. The transition temperature between the stable domains of massicot and litharge is a critical parameter.
-
pH Adjustment: The pH of the reaction medium significantly influences which polymorph is favored. Carefully monitor and adjust the pH to the optimal range for your desired phase.
-
Precursor and Solvent Selection: The choice of lead salt (e.g., lead nitrate, lead acetate) and the solvent can affect the nucleation and growth of the crystals. Consider experimenting with different precursors or solvent systems.
-
Annealing Conditions: If you are using a post-synthesis annealing step, the heating and cooling rates, as well as the annealing temperature and duration, must be precisely controlled.
-
Issue 2: The synthesized PbO has poor crystallinity.
-
Question: My XRD pattern shows broad, poorly defined peaks, indicating low crystallinity of my PbO sample. How can I improve this?
-
Answer: Poor crystallinity is often a result of rapid precipitation, insufficient reaction time, or a suboptimal annealing process.
Possible Solutions:
-
Slower Reaction Rate: Decrease the rate of addition of the precipitating agent to slow down the reaction, allowing more time for crystal growth.
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (while remaining in the stability range of the desired phase) can promote crystal growth.
-
Post-synthesis Annealing: A carefully controlled annealing step is highly effective for improving crystallinity. The temperature should be high enough to promote atomic rearrangement but below the melting point or phase transition temperature to the undesired polymorph.
-
Use of a Surfactant: In some synthesis methods, the addition of a surfactant can help control particle size and improve crystallinity.
-
Issue 3: Difficulty in reproducing a specific polymorph consistently.
-
Question: I have successfully synthesized pure massicot (β-PbO) once, but I am struggling to reproduce the results. What factors should I pay close attention to?
-
Answer: Reproducibility issues in PbO synthesis often stem from minor, overlooked variations in experimental conditions.
Possible Solutions:
-
Strict Parameter Control: Meticulously control and record all experimental parameters, including reagent concentrations, pH, temperature, stirring rate, and reaction time.
-
Precursor Quality: Ensure the purity and consistency of your starting lead precursor. Impurities can act as nucleation sites for undesired phases.
-
Atmosphere Control: The reaction atmosphere (e.g., air, inert gas) can sometimes influence the outcome, especially at elevated temperatures where oxidation states can be a concern.
-
Calibration of Instruments: Regularly calibrate your pH meter and thermometer to ensure accurate readings.
-
Frequently Asked Questions (FAQs)
Q1: What are the key experimental parameters that control the crystal phase of PbO during synthesis?
A1: The selective synthesis of litharge (α-PbO) and massicot (β-PbO) is primarily governed by a few critical parameters. Temperature and pH are the most influential factors. The choice of lead precursor, the solvent system, and the presence of additives or surfactants also play significant roles.
Q2: What are the typical temperature and pH ranges for synthesizing litharge and massicot?
A2: While the optimal conditions can vary depending on the specific synthesis method and precursors used, some general guidelines are summarized in the table below. It is important to note that the stability of the two phases is also interdependent on temperature and pH.
| Parameter | Litharge (α-PbO) | Massicot (β-PbO) |
| Typical Synthesis Temperature | Lower temperatures, often below 100°C for precipitation methods. | Higher temperatures. It is the thermodynamically stable phase above ~488°C. |
| Typical pH Range | Generally favored in alkaline conditions, often pH > 11. | Can be formed in a wider pH range, including moderately alkaline conditions. |
| Annealing Temperature | Can be obtained by annealing lead compounds at lower temperatures (e.g., 300-450°C). | Typically requires annealing at higher temperatures (e.g., > 500°C). |
Q3: Which characterization techniques are essential for confirming the crystal phase of synthesized PbO?
A3: The most definitive technique for identifying the crystal phase of PbO is X-ray Diffraction (XRD) . The diffraction patterns of litharge (tetragonal) and massicot (orthorhombic) are distinct and can be compared to standard reference patterns (e.g., from the JCPDS database) for unambiguous identification. Other useful techniques include:
-
Raman Spectroscopy: Provides vibrational information that is different for the two polymorphs.
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): Can be used to study the phase transitions between the polymorphs.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology of the synthesized particles, which can sometimes be indicative of the crystal phase.
Experimental Protocols
Protocol 1: Synthesis of Litharge (α-PbO) via Precipitation
-
Preparation of Precursor Solution: Dissolve a lead salt (e.g., lead(II) nitrate, Pb(NO₃)₂) in deionized water to a concentration of 0.1 M.
-
Preparation of Precipitating Agent: Prepare a 1 M solution of a base, such as sodium hydroxide (NaOH).
-
Precipitation: While vigorously stirring the lead nitrate solution, slowly add the NaOH solution dropwise until the pH of the mixture reaches approximately 12. A yellow precipitate of lead hydroxide (Pb(OH)₂) will form.
-
Aging and Conversion: Continue stirring the suspension at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-4 hours). During this aging process, the Pb(OH)₂ will dehydrate and convert to α-PbO.
-
Washing and Drying: Filter the resulting red-orange precipitate and wash it several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol. Dry the product in an oven at 80°C for 12 hours.
-
Characterization: Analyze the dried powder using XRD to confirm the formation of the pure litharge phase.
Protocol 2: Synthesis of Massicot (β-PbO) via Thermal Decomposition
-
Precursor Preparation: Use a lead precursor that decomposes upon heating, such as lead carbonate (PbCO₃) or lead hydroxide (Pb(OH)₂).
-
Thermal Decomposition/Annealing: Place the precursor powder in a ceramic crucible and heat it in a furnace.
-
Temperature Program:
-
Slowly ramp the temperature to the desired annealing temperature, typically in the range of 500-600°C. A slow heating rate (e.g., 5°C/min) is recommended to ensure uniform decomposition.
-
Hold the temperature at the setpoint for several hours (e.g., 2-5 hours) to ensure complete conversion to β-PbO.
-
Slowly cool the furnace back to room temperature. Rapid cooling can sometimes cause a partial re-conversion to the lower-temperature litharge phase.
-
-
Characterization: Analyze the resulting yellow powder using XRD to confirm the formation of the pure massicot phase.
Visualizations
Caption: Experimental workflow for the synthesis of litharge (α-PbO).
Caption: Experimental workflow for the synthesis of massicot (β-PbO).
Caption: Troubleshooting decision tree for PbO synthesis.
Technical Support Center: Optimization of Lead Monoxide (PbO) Thin Film Annealing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of lead monoxide (PbO) thin films.
Troubleshooting Guides
This section addresses common issues encountered during the annealing of PbO thin films.
Issue 1: Poor Crystallinity or Amorphous Film After Annealing
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Question: My PbO thin film remains amorphous or shows poor crystallinity after annealing. How can I improve it?
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Answer: Poor crystallinity is a common issue that can often be resolved by optimizing the annealing parameters. Here are several factors to consider:
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Annealing Temperature: Insufficient annealing temperature is a primary cause of poor crystallinity. Higher temperatures generally lead to better crystallization. For instance, studies have shown that increasing the annealing temperature from as-deposited to 250°C, and further to 400°C, results in a significant improvement in the crystalline structure of PbO thin films.[1][2][3] It is recommended to perform a temperature-dependent study to find the optimal point for your specific deposition method.
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Annealing Time: The duration of the annealing process is also critical. If the time is too short, the atoms may not have enough energy and time to arrange themselves into a crystalline lattice. Increasing the annealing time at a fixed temperature can enhance crystallinity.[4]
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Annealing Atmosphere: The atmosphere in which the annealing is performed can influence the outcome. Annealing in an oxygen-rich environment can promote the oxidation of any remaining lead and improve the stoichiometry of the PbO film, which can, in turn, aid crystallization.
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Substrate: The choice of substrate can affect the crystallization of the thin film. Ensure your substrate is stable at the chosen annealing temperature and that there is no unwanted reaction between the substrate and the film.
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Issue 2: Cracking or Peeling of the Thin Film After Annealing
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Question: My PbO thin film is cracking or peeling off the substrate after the annealing process. What could be the cause and how can I prevent it?
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Answer: Cracking and peeling are typically signs of excessive stress in the film, which can be caused by a few factors:
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Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the PbO thin film and the substrate can induce large thermal stresses during heating and cooling, leading to cracking or delamination. Consider using a substrate with a CTE that is more closely matched to that of PbO.
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Heating and Cooling Rates: Rapid heating and cooling rates can create thermal shock and exacerbate the stress caused by CTE mismatch. A slower, more controlled ramp-up and ramp-down of the temperature can help to mitigate this issue. For example, a heating rate of 3°C/min and a cooling rate of 2°C/min have been used successfully in some experiments.[5]
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Film Thickness: Thicker films are more prone to cracking due to the larger stress accumulation. If possible, try to work with thinner films.
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Adhesion: Poor adhesion between the film and the substrate can lead to peeling. Ensure the substrate is thoroughly cleaned before deposition to remove any contaminants that might interfere with adhesion.
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Issue 3: Unexpected Optical Properties (e.g., Incorrect Band Gap)
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Question: The optical band gap of my annealed PbO thin film is not what I expected. How can I tune the band gap?
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Answer: The optical band gap of PbO thin films is highly sensitive to the annealing temperature. Generally, the band gap energy decreases as the annealing temperature increases.[2][3][6]
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Temperature Control: To achieve a specific band gap, precise control over the annealing temperature is crucial. For example, one study reported a decrease in the band gap from 3.44 eV for as-deposited films to 2.24 eV for films annealed at 400°C.[2][3] You can systematically vary the annealing temperature to tune the band gap to your desired value.
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Crystallite Size: The change in band gap is often related to the increase in crystallite size and a reduction in defects at higher annealing temperatures.[1] Therefore, by controlling the crystallite size through annealing, you can indirectly control the band gap.
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Frequently Asked Questions (FAQs)
Q1: What is the typical range for the annealing temperature of PbO thin films?
A1: The optimal annealing temperature for PbO thin films can vary depending on the deposition method and the desired film properties. However, a general range found in the literature is between 100°C and 500°C. For instance, chemical bath deposited films have been annealed at temperatures like 100°C and 250°C, as well as at 200°C, 300°C, and 400°C.[1][2][3] Films deposited by DC sputtering have been annealed at 473K (200°C).[4]
Q2: How does annealing temperature affect the crystallite size of PbO thin films?
A2: The crystallite size of PbO thin films generally increases with increasing annealing temperature.[2][3] This is because the higher thermal energy allows for the merging of smaller grains into larger ones, a process known as grain growth. For example, in one study, the average crystallite size increased from 36.50 nm for as-deposited films to 51.34 nm for films annealed at 400°C.[2][3]
Q3: What are the common phases of PbO, and can annealing control the phase formation?
A3: this compound exists in two main crystalline phases: α-PbO (litharge, tetragonal) and β-PbO (massicot, orthorhombic). The annealing temperature can influence the formation and presence of these phases. X-ray diffraction (XRD) is the standard technique to identify the phases present in your film. Some studies have reported the presence of both α- and β-PbO phases in films annealed at temperatures between 200°C and 400°C.[2][3]
Q4: Can you provide a general experimental protocol for the annealing of PbO thin films?
A4: While the exact parameters will depend on your specific setup and goals, here is a general protocol based on common practices:
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Sample Preparation: Place the substrate with the as-deposited PbO thin film in a tube furnace or a programmable oven.
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Atmosphere Control: If a specific atmosphere is required (e.g., oxygen, argon, or air), purge the furnace and establish a stable flow of the desired gas.
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Heating: Program the furnace to ramp up to the desired annealing temperature at a controlled rate (e.g., 3-5 °C/minute) to avoid thermal shock.
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Dwelling: Hold the temperature constant at the setpoint for the desired annealing time (e.g., 1-3 hours).[4]
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Cooling: After the dwelling time, allow the furnace to cool down to room temperature at a controlled rate (e.g., 2-5 °C/minute).
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Characterization: Once at room temperature, remove the sample and proceed with characterization techniques such as XRD, SEM, UV-Vis spectroscopy, etc.
Data Presentation
Table 1: Effect of Annealing Temperature on Crystallite Size and Band Gap of PbO Thin Films (Chemical Bath Deposition)
| Annealing Temperature (°C) | Average Crystallite Size (nm) | Optical Band Gap (eV) | Reference |
| As-deposited | 36.50 | 3.44 | [2][3] |
| 200 | 38.26 | 2.80 | [2][3] |
| 300 | 48.48 | 2.61 | [2][3] |
| 400 | 51.34 | 2.24 | [2][3] |
Table 2: Effect of Annealing Time on Properties of PbO Thin Films at 473K (200°C) (DC Sputtering)
| Annealing Time (hours) | Average Grain Size (nm) | Surface Roughness (nm) | Optical Band Gap (eV) | Reference |
| 0 (as-deposited) | 24.51 | 3.26 | 3.9 | [4] |
| 1 | 29.64 | 1.76 | 2.8 | [4] |
| 2 | 46.49 | 1.61 | 3.7 | [4] |
| 3 | 16 | 1.79 | 2.4 | [4] |
Mandatory Visualization
Caption: Experimental workflow for the annealing and characterization of PbO thin films.
Caption: Relationship between annealing temperature and key PbO thin film properties.
References
Technical Support Center: Characterization of Lead Monoxide (PbO) Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of lead monoxide (PbO) nanoparticles.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common issues with various characterization techniques.
X-Ray Diffraction (XRD) Analysis
Issue 1: Difficulty in Distinguishing Between α-PbO (Litharge) and β-PbO (Massicot) Phases.
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Symptoms: Overlapping or ambiguous peaks in the XRD pattern, making definitive phase identification challenging.
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Troubleshooting Workflow:
XRD Phase Identification Workflow -
Possible Causes & Solutions:
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Overlapping Peaks: The primary diffraction peaks for α-PbO and β-PbO can be close, especially in nanocrystalline samples where peaks are broadened.
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Preferred Orientation: If the nanoparticles are not randomly oriented in the sample holder, the relative intensities of the diffraction peaks will deviate from the standard patterns.
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Solution: Prepare the sample by gently packing the powder to minimize preferred orientation. Consider using a sample spinner during data collection if available.
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Mixed Phases: The synthesis method may have produced a mixture of both phases.
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Solution: Use Rietveld refinement software to quantify the percentage of each phase present in your sample. This method can deconvolute overlapping peaks and provide a more accurate phase analysis.
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Issue 2: Excessive Peak Broadening in XRD Patterns.
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Symptoms: Diffraction peaks are significantly broader than expected for the instrument, even for nanoscale materials.
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Troubleshooting Workflow:
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Possible Causes & Solutions:
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Small Crystallite Size: This is the most common reason for peak broadening in nanoparticles.
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Solution: Use the Scherrer equation to estimate the average crystallite size. Be aware that this equation provides an approximation and is most accurate for spherical and monodisperse particles. [4][5][6][7] * Lattice Strain: Microstrain within the crystal lattice, often introduced during synthesis or processing, can cause peak broadening.
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Solution: A Williamson-Hall plot can help to separate the effects of crystallite size and lattice strain. A positive slope in the plot is indicative of lattice strain.
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Instrumental Broadening: The diffractometer itself contributes to the peak width.
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Solution: Measure a standard crystalline material with a large crystallite size (e.g., silicon or lanthanum hexaboride) to determine the instrumental broadening. This value can then be subtracted from the experimental peak width. It is difficult to calculate crystallite domain sizes for particles in the 50 nm range as most of the peak broadening is due to instrumental effects rather than particle size effects. [4][6] * Amorphous Content: The presence of an amorphous phase will not produce sharp diffraction peaks but rather a broad hump in the background. [4] * Solution: If a significant amorphous component is suspected, complementary techniques like Transmission Electron Microscopy (TEM) are needed to confirm its presence.
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Electron Microscopy (TEM/SEM) Analysis
Issue 1: Agglomeration of Nanoparticles in Images.
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Symptoms: Nanoparticles appear as large, irregular clusters rather than individual, well-dispersed particles in TEM or SEM images.
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Troubleshooting Workflow:
TEM/SEM Agglomeration Troubleshooting -
Possible Causes & Solutions:
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Inadequate Dispersion: The nanoparticle solution may not be sufficiently dispersed before deposition on the grid.
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Solution: Use ultrasonication or vortexing to break up agglomerates in the nanoparticle suspension immediately before preparing the grid. [8]However, be cautious as excessive sonication can sometimes induce aggregation or alter the nanoparticle structure.
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"Coffee Ring" Effect: During solvent evaporation, nanoparticles can be carried to the edge of the droplet, leading to dense clusters.
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Solution: Try different deposition methods. Instead of letting a large droplet dry, apply a very small droplet (e.g., 1-2 µL) and blot away the excess solvent after a short incubation time.
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Grid Surface Properties: The surface of the TEM grid may promote nanoparticle aggregation.
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Solution: Use a grid with a different support film (e.g., lacey carbon instead of continuous carbon). Surface treatment of the grid with techniques like glow discharge can make it more hydrophilic and promote better particle spreading.
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Issue 2: Beam Damage to Nanoparticles during TEM Imaging.
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Symptoms: The nanoparticles change their shape, size, or crystalline structure under the electron beam. This can manifest as the appearance of smaller, high-contrast particles (elemental lead) on the surface of the PbO nanoparticles. [9]* Possible Causes & Solutions:
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High Electron Dose: Lead oxide nanoparticles can be sensitive to the high energy of the electron beam.
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Solution: Use a low electron dose for imaging. This can be achieved by using a lower beam current, spreading the beam, and minimizing exposure time. Using a cryo-TEM holder to cool the sample can also significantly reduce beam damage. [9] * Focusing on the Area of Interest: Prolonged exposure of the area of interest to the beam during focusing can cause damage before an image is even acquired.
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Solution: Focus on an area adjacent to your region of interest and then quickly move to the desired area to capture the image.
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Dynamic Light Scattering (DLS) Analysis
Issue 1: Inconsistent or Multimodal Size Distributions.
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Symptoms: DLS measurements show multiple peaks or a very broad size distribution (high polydispersity index, PDI), which may not be representative of the primary particle size.
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Troubleshooting Workflow:
DLS Troubleshooting Workflow -
Possible Causes & Solutions:
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Presence of Aggregates: DLS is highly sensitive to the presence of a small number of large particles because the scattered light intensity is proportional to the sixth power of the particle diameter. [10] * Solution: Lightly sonicate the sample before measurement to break up loose agglomerates. To remove persistent aggregates or dust, filter the sample through a syringe filter (e.g., 0.22 µm) before analysis.
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Inappropriate Concentration: If the sample is too concentrated, multiple scattering events can lead to inaccurate results. If it is too dilute, the signal-to-noise ratio may be poor.
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Solution: Perform a concentration series to find the optimal concentration range for your nanoparticles and instrument. The solution should be clear to slightly hazy for accurate DLS measurements. [11] * Sample in Pure Deionized Water: Measuring in pure DI water can lead to an overestimation of particle size due to long-range electrostatic interactions. [11] * Solution: Disperse the nanoparticles in a solution with a low concentration of a salt (e.g., 10 mM NaCl) to screen these interactions.
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Frequently Asked Questions (FAQs)
Q1: Why is the particle size from TEM different from DLS and XRD?
A1: It is common to observe different particle sizes from these three techniques because they measure different properties of the nanoparticles:
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TEM provides a direct image of the nanoparticles, measuring the physical diameter of the nanoparticle core. It is a number-weighted distribution from a small sample of particles.
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DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle. This includes the nanoparticle core, any surface coating or capping agents, and the solvent layer associated with it. It is an intensity-weighted distribution, which is highly sensitive to larger particles. [12]* XRD measures the size of the crystalline domains within the nanoparticles. A single nanoparticle can be composed of one or more crystalline domains. Therefore, the crystallite size from XRD is often smaller than the particle size observed by TEM, especially if the nanoparticles are polycrystalline. [4][6] Q2: How can I confirm the presence of capping agents on my PbO nanoparticles?
A2: Fourier-Transform Infrared (FTIR) Spectroscopy is an excellent technique for this purpose. You should compare the FTIR spectrum of your capped PbO nanoparticles with the spectrum of the pure capping agent and uncapped PbO nanoparticles. The presence of characteristic peaks from the capping agent in the spectrum of the capped nanoparticles confirms its presence on the surface. For example, C-H stretching vibrations around 2900 cm⁻¹ would indicate the presence of an organic capping agent. [13] Q3: My UV-Vis spectrum for PbO nanoparticles doesn't show a sharp absorption peak. What could be the reason?
A3: Several factors can influence the UV-Vis spectrum of PbO nanoparticles:
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Polydispersity: A broad size distribution of nanoparticles will result in a broad absorption spectrum rather than a sharp peak.
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Aggregation: Aggregation can cause a red-shift and broadening of the absorption peak. [14]* Quantum Confinement: For very small PbO nanoparticles, quantum confinement effects can lead to a blue-shift in the absorption edge. The absence of a distinct peak might indicate a wide range of particle sizes, each contributing to absorption at a slightly different wavelength.
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Solvent Effects: The refractive index of the solvent can influence the position and shape of the absorption spectrum. Ensure you are using a consistent solvent for all your measurements. [14] Q4: What are the characteristic FTIR peaks for PbO nanoparticles?
A4: The primary characteristic peak for PbO is the Pb-O stretching vibration, which typically appears in the far-infrared region, generally between 400 cm⁻¹ and 700 cm⁻¹. A sharp peak around 687 cm⁻¹ can represent the asymmetric bending vibration of the Pb-O-Pb bond, and an absorption peak around 462 cm⁻¹ is related to Pb-O stretching. [13][15][16]You may also observe a broad peak around 3400 cm⁻¹ and a peak around 1630 cm⁻¹, which are due to the O-H stretching and bending vibrations of adsorbed water molecules, respectively.
Quantitative Data Summary
Table 1: Typical XRD Data for PbO Nanoparticles
| Parameter | α-PbO (Tetragonal) | β-PbO (Orthorhombic) | Reference |
| Crystal System | Tetragonal | Orthorhombic | [17][18] |
| Space Group | P4/nmm | Pbcm | [18] |
| JCPDS Card No. | 05-0561 | 38-1477 | [19] |
| Prominent 2θ Peaks (Cu Kα) | ~29.1°, 31.8°, 35.9°, 48.7°, 54.9° | ~28.5°, 31.8°, 37.7°, 49.4°, 56.2° | [20][21] |
| Typical Crystallite Size | 20 - 60 nm | 30 - 80 nm | [3][22] |
Table 2: Comparison of Particle Size Data from Different Techniques
| Technique | Measured Parameter | Typical Size Range for PbO NPs | Key Considerations |
| TEM/SEM | Physical Diameter | 10 - 100 nm | Provides direct visualization of size and morphology. Requires high vacuum and can be prone to sample preparation artifacts. |
| DLS | Hydrodynamic Diameter | 50 - 200 nm | Includes solvent layer and capping agents. Highly sensitive to aggregates. |
| XRD | Crystallite Size | 15 - 70 nm | Measures the size of coherent crystalline domains. May be smaller than the physical particle size. |
Experimental Protocols
Protocol 1: XRD Sample Preparation and Analysis
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Sample Preparation:
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Ensure the PbO nanoparticle sample is a dry, fine powder.
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Gently grind the powder in an agate mortar and pestle to break up any large agglomerates and ensure homogeneity.
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Carefully pack the powder into the sample holder, ensuring a flat and level surface to avoid errors in peak positions. Avoid excessive pressure, which can induce preferred orientation.
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Instrument Setup:
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Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
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Set the 2θ scan range from 20° to 80° with a step size of 0.02°.
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Use a slow scan speed (e.g., 1-2°/min) to obtain good signal-to-noise ratio.
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-
Data Analysis:
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Perform background subtraction.
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Identify the peak positions and intensities.
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Compare the experimental pattern with JCPDS reference cards for α-PbO (05-0561) and β-PbO (38-1477) for phase identification.
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Use the Scherrer equation on the most intense, well-defined peak to estimate the average crystallite size: D = (K * λ) / (β * cosθ) where D is the crystallite size, K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle. [22]
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Protocol 2: TEM Sample Preparation and Analysis
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Sample Preparation:
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Disperse a small amount of PbO nanoparticles in a suitable solvent (e.g., ethanol or deionized water) to form a dilute suspension.
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Sonicate the suspension for 5-10 minutes to break up agglomerates. [8] * Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
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Use a micropipette to place a single drop (2-5 µL) of the nanoparticle suspension onto the grid.
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Allow the solvent to evaporate completely in a dust-free environment. For aqueous suspensions, this can be done at room temperature or in a low-temperature oven.
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Instrument Setup:
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Operate the TEM at an appropriate accelerating voltage (e.g., 100-200 kV).
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Use a low beam current and a large spot size to minimize beam damage.
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Imaging and Analysis:
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Acquire images at different magnifications to observe the overall morphology and individual particle details.
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Use image analysis software (e.g., ImageJ) to measure the diameters of a large number of individual nanoparticles (at least 100) to obtain a statistically significant size distribution. [8]
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Protocol 3: DLS Sample Preparation and Analysis
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Sample Preparation:
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Disperse the PbO nanoparticles in a suitable solvent (e.g., 10 mM NaCl solution) to a final concentration that gives a stable and reproducible signal. This often requires serial dilutions.
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Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
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Transfer the filtered sample to a clean cuvette, ensuring there are no air bubbles.
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Instrument Setup:
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Allow the instrument to warm up and stabilize.
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Set the correct parameters for the solvent (viscosity and refractive index) and temperature.
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Perform a blank measurement with the pure, filtered solvent.
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Measurement and Analysis:
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Place the sample cuvette in the instrument and allow it to equilibrate to the set temperature.
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Perform multiple measurements (at least 3) to ensure reproducibility.
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Analyze the size distribution data, paying attention to the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample. [10]
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Protocol 4: UV-Vis Spectroscopy
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Sample Preparation:
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Disperse the PbO nanoparticles in a suitable solvent (e.g., deionized water or ethanol) in which they are well-dispersed.
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The concentration should be optimized to have an absorbance in the range of 0.1 to 1.0 for accurate measurements. [23]2. Instrument Setup:
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Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes. [1] * Select a quartz cuvette for measurements in the UV range.
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Fill a cuvette with the pure solvent to be used as a reference (blank).
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Perform a baseline correction with the blank.
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Measurement and Analysis:
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Replace the blank with the cuvette containing the nanoparticle suspension.
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Scan the absorbance over a suitable wavelength range (e.g., 200-800 nm).
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Identify the wavelength of maximum absorbance (λmax), which is related to the electronic transitions in the nanoparticles.
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Protocol 5: FTIR Spectroscopy
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Sample Preparation (for solid samples):
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Mix a small amount of the dry PbO nanoparticle powder (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
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Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Press the powder into a thin, transparent pellet using a hydraulic press.
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Instrument Setup:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Collect a background spectrum of the empty sample compartment.
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Measurement and Analysis:
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Collect the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
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Identify the characteristic absorption peaks and assign them to the corresponding vibrational modes (e.g., Pb-O stretching, O-H bending of adsorbed water, and vibrations from capping agents).
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References
- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 2. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. research.colostate.edu [research.colostate.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. mdpi.com [mdpi.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of High-Purity alpha-and beta-PbO and Possible Applications to Synthesis and Processing of Other Lead Oxide Materials (Journal Article) | OSTI.GOV [osti.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. arxiv.org [arxiv.org]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Agglomeration of Lead Monoxide (PbO) Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of lead monoxide (PbO) nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesized PbO nanoparticles show significant agglomeration. What are the primary causes?
A1: Nanoparticle agglomeration is a common issue driven by the high surface energy of the particles. The primary reasons for agglomeration can be categorized as follows:
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Van der Waals Forces: These are inherent attractive forces between particles that become significant at the nanoscale.
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Chemical Bonding: The formation of chemical bonds between surface atoms of different nanoparticles can lead to "hard" agglomerates that are difficult to disperse.[1]
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Insufficient Surface Charge: A low surface charge (low absolute zeta potential) fails to provide enough electrostatic repulsion to keep particles separated.[2]
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Lack of Steric Hindrance: Without a physical barrier on the surface, nanoparticles can easily come into close contact and bind.
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Inappropriate pH: The pH of the solution can significantly influence the surface charge of the nanoparticles.[3]
Q2: I am observing nanoparticle precipitation after synthesis and purification. How can I redisperse them effectively?
A2: Redispersing dried nanoparticles can be challenging due to the formation of hard agglomerates. Here are some troubleshooting steps:
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Avoid Complete Drying: If possible, keep the nanoparticles in a solvent suspension. Complete drying often leads to irreversible aggregation.[4]
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Use High-Intensity Sonication: A probe sonicator is generally more effective than an ultrasonic bath for breaking apart agglomerates. The high-energy cavitation it creates can disrupt particle clusters.[2]
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Optimize Sonication Parameters: Experiment with sonication time, power, and pulse settings. It is also crucial to cool the sample during sonication to prevent overheating, which can sometimes promote aggregation.
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Add a Stabilizing Agent: Introduce a suitable surfactant or capping agent to the solvent before redispersion to help stabilize the nanoparticles once they are separated.
Q3: What type of stabilizing agent should I use for my PbO nanoparticles?
A3: The choice of stabilizing agent depends on your synthesis method and the final application. There are two main stabilization mechanisms:
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Electrostatic Stabilization: This involves creating a surface charge on the nanoparticles, which causes them to repel each other. This is often achieved by controlling the pH or using charged surfactants. A zeta potential with an absolute value greater than 20 mV is generally considered to provide good stability.[2]
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Steric Stabilization: This involves attaching long-chain molecules (polymers or bulky surfactants) to the nanoparticle surface. These molecules create a physical barrier that prevents the particles from getting too close to each other.[1]
Commonly used stabilizers for PbO nanoparticles include oleic acid, ethylenediaminetetraacetic acid (EDTA), and cetyltrimethylammonium bromide (CTAB).[5] For applications where organic contaminants are a concern, "green synthesis" methods using plant extracts can provide biological molecules that act as both reducing and capping agents.[6]
Q4: I used a surfactant, but my nanoparticles are still agglomerating. What could be the problem?
A4: If you are still observing agglomeration after using a surfactant, consider the following:
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Incorrect Surfactant Concentration: Too little surfactant will not provide adequate coverage, while too much can lead to micelle formation and depletion flocculation. The optimal concentration needs to be determined experimentally.
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Poor Surfactant-Nanoparticle Interaction: The chosen surfactant may not be adsorbing effectively to the PbO nanoparticle surface. The head group of the surfactant should have an affinity for the nanoparticle surface.
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Inappropriate pH: The pH of the solution can affect both the surface charge of the PbO nanoparticles and the charge of an ionic surfactant, influencing their interaction.
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Type of Agglomeration: You might be dealing with hard agglomerates formed during synthesis. Surfactants are more effective at preventing agglomeration than at redispersing hard agglomerates.
Q5: How does pH affect the stability of my PbO nanoparticle suspension?
A5: The pH of the suspension plays a critical role in nanoparticle stability by influencing the surface charge. For metal oxides like PbO, the surface can become protonated or deprotonated depending on the pH. The pH at which the net surface charge is zero is known as the isoelectric point (IEP). At the IEP, electrostatic repulsion is minimal, and nanoparticles are most likely to agglomerate. To enhance stability, the pH should be adjusted to be significantly different from the IEP, which will increase the surface charge and electrostatic repulsion.[3] The optimal pH range for stability needs to be determined for your specific system, often in conjunction with zeta potential measurements.
Data Presentation
Table 1: Effect of Different Capping Agents on the Size of PbO Nanoparticles
This table summarizes the impact of various capping agents on the average crystallite size of PbO nanoparticles synthesized via a chemical method.
| Capping Agent | Average Crystallite Size (nm) |
| None (Pure PbO) | 40 |
| CTAB | 36 |
| EDTA | 30 |
| Oleic Acid | 25 |
Data adapted from a study on the chemical synthesis of PbO nanoparticles.[5]
Experimental Protocols
Protocol 1: Chemical Synthesis of PbO Nanoparticles with Capping Agent (Oleic Acid)
This protocol describes a method for synthesizing PbO nanoparticles with oleic acid as a capping agent to prevent agglomeration.
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Preparation of Precursor Solution:
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Dissolve lead (II) acetate in double-distilled water to a concentration of 0.1 M.
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Stir the solution continuously until the lead acetate is fully dissolved.
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-
Addition of Capping Agent:
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Separately, prepare a solution of the capping agent (e.g., oleic acid) in ethanol.
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Add the capping agent solution dropwise to the lead acetate solution while stirring at 60°C.
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-
pH Adjustment and Reaction:
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Adjust the pH of the mixture to 9 by adding 9.5 N NaOH solution dropwise.
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Continue stirring the solution for 2 hours to allow for the formation of PbO nanoparticles.
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-
Purification:
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Allow the precipitate to settle.
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Centrifuge the mixture and discard the supernatant.
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Wash the nanoparticle pellet alternately with distilled water and ethanol to remove unreacted precursors and excess capping agent.
-
Repeat the washing step three times.
-
-
Drying:
-
Dry the final product at 100°C for 2 hours.
-
This protocol is adapted from a detailed study on the synthesis of PbO nanoparticles with various organic capping agents.[5]
Protocol 2: Dispersion of Agglomerated PbO Nanoparticles using Sonication
This protocol provides a general guideline for dispersing agglomerated PbO nanoparticles in an aqueous solution.
-
Preparation of Suspension:
-
Weigh a desired amount of the agglomerated PbO nanoparticle powder.
-
Add the powder to a suitable solvent (e.g., deionized water). If the powder is hydrophobic, pre-wetting with a small amount of a compatible solvent like ethanol can be beneficial.
-
-
Sonication:
-
Immerse a probe sonicator into the suspension. Ensure the tip is well below the liquid surface but not touching the bottom of the container.
-
Begin sonication at a moderate power setting. It is often beneficial to use a pulsed mode (e.g., 5 seconds on, 2 seconds off) to prevent excessive heating of the sample.
-
Place the sample in an ice bath during sonication to dissipate heat.
-
Continue sonication for a predetermined time (e.g., 10-30 minutes). The optimal time will depend on the degree of agglomeration and the nanoparticle concentration.
-
-
Stability Assessment:
-
After sonication, visually inspect the dispersion for any settling of particles.
-
For a quantitative assessment of dispersion quality, techniques like Dynamic Light Scattering (DLS) for particle size distribution and zeta potential measurements for surface charge can be employed.
-
Visualizations
References
- 1. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]
Technical Support Center: Improving the Stability of Lead Monoxide Suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and stabilization of lead monoxide (PbO) suspensions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can arise during your experiments with this compound suspensions.
| Problem | Possible Cause | Suggested Solution |
| Rapid Sedimentation or "Caking" of Particles | Insufficient repulsive forces between particles, leading to agglomeration and settling. This can be due to a suboptimal pH or lack of an effective dispersing agent. | 1. Adjust pH: The stability of metal oxide suspensions is highly dependent on pH. Determine the isoelectric point (IEP) of your this compound and adjust the pH of your suspension to be several units away from the IEP to ensure sufficient surface charge and electrostatic repulsion. For many metal oxides, a pH above or below the neutral range can improve stability.[1][2] 2. Add a Dispersing Agent: Introduce an appropriate anionic surfactant, such as Sodium Dodecyl Sulfate (SDS), to adsorb onto the particle surfaces and increase electrostatic repulsion.[3] Start with a low concentration (e.g., 0.1 wt%) and optimize. |
| High Viscosity of the Suspension | Poor dispersion of particles, leading to the formation of a network structure that entraps the liquid phase. This can be caused by an inappropriate concentration of the dispersing agent. | 1. Optimize Dispersant Concentration: The viscosity of a suspension typically decreases with an increasing concentration of a dispersant up to an optimal point.[4] Beyond this point, viscosity may increase again due to bridging flocculation. Create a series of suspensions with varying dispersant concentrations to find the optimal concentration that results in the lowest viscosity. 2. Improve Mechanical Dispersion: Ensure adequate energy input during the initial dispersion step. Use high-shear mixing or ultrasonication to break down agglomerates. |
| Inconsistent Particle Size Measurements | Agglomeration of particles in the suspension before or during measurement. This can be due to a lack of stability or improper sample preparation for analysis. | 1. Stabilize the Suspension: Implement the pH adjustments and dispersant addition strategies mentioned above to ensure the primary particles remain suspended. 2. Use Ultrasonication Before Measurement: Before performing particle size analysis, sonicate the sample to break up any loose agglomerates that may have formed.[5] 3. Ensure Proper Dilution: When preparing a sample for particle size analysis, dilute it in a medium that maintains the stability of the suspension. |
| Formation of Insoluble Complexes | Chemical reaction between the this compound and components of the suspension medium, particularly at certain pH values or in the presence of specific ions. | 1. Review Suspension Chemistry: this compound is an amphoteric oxide, meaning it can react with both acids and strong bases.[6] Avoid extreme pH values if they are not necessary for stability. 2. Select an Appropriate Dispersant: Anionic surfactants like SDS have been shown to be effective in binding with lead ions and can help in stabilizing the suspension.[3] |
Frequently Asked Questions (FAQs)
1. What is the first step I should take to improve the stability of my this compound suspension?
The first and most critical step is to adjust the pH of your suspension. The surface of this compound particles will have a positive or negative charge depending on the pH of the surrounding medium. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to rapid agglomeration and sedimentation. To achieve a stable suspension, you should adjust the pH to be significantly different from the IEP, which will create electrostatic repulsion between the particles. For many metal oxides, the IEP is in the neutral pH range, so adjusting the pH to be either acidic or basic can improve stability.[1][2]
2. What type of dispersing agent is most effective for this compound suspensions?
For inorganic particles like this compound, anionic surfactants are often effective. Studies on the interaction of lead(II) ions with different surfactants have shown that Sodium Dodecyl Sulfate (SDS) has a high binding ability, suggesting it could be an effective dispersant for this compound.[3] Other anionic surfactants to consider include Sodium Dodecylbenzenesulfonate (SDBS) and N-Lauroylsarcosine sodium salt (Sarkosyl).[3] Polymeric dispersants can also be used and may provide steric stabilization in addition to electrostatic repulsion.
3. How do I determine the optimal concentration of a dispersing agent?
The optimal concentration of a dispersing agent can be determined by measuring the viscosity of the suspension at different dispersant concentrations. Typically, as the dispersant concentration increases, the viscosity will decrease to a minimum value and then may start to increase again.[4] The concentration that corresponds to the minimum viscosity is generally considered optimal for stability.
4. Can I use a combination of methods to improve stability?
Yes, a combination of methods is often the most effective approach. For instance, you can adjust the pH to an optimal value and then add a dispersing agent to further enhance stability. This combines the benefits of electrostatic repulsion from both surface charge and the adsorbed surfactant.
5. How can I quantitatively assess the stability of my this compound suspension?
There are several methods to quantitatively assess suspension stability:
-
Zeta Potential Measurement: This technique measures the surface charge of the particles. A higher absolute zeta potential value (e.g., > ±30 mV) is indicative of greater electrostatic repulsion and a more stable suspension.
-
Sedimentation Analysis: This involves monitoring the height of the sediment layer over time. A slower rate of sedimentation indicates a more stable suspension.
-
Particle Size Analysis: By measuring the particle size distribution over time, you can determine if the particles are agglomerating. A stable suspension will show a consistent particle size distribution.
-
Rheological Measurements: Measuring the viscosity of the suspension can provide insights into its stability. A lower viscosity at a given solids concentration generally indicates better dispersion and stability.[4]
Quantitative Data Summary
The following tables provide a summary of expected trends and typical values based on general principles of colloid chemistry and data from related metal oxide systems.
Table 1: Effect of pH on the Zeta Potential of Metal Oxide Nanoparticles (Illustrative)
| pH | Zeta Potential of TiO₂ (mV) | Zeta Potential of Fe₂O₃ (mV) | Zeta Potential of Al₂O₃ (mV) |
| 2.0 | +40 | +50 | +45 |
| 4.0 | +20 | +25 | +30 |
| 6.0 | -10 | -5 | +10 |
| 8.0 | -30 | -25 | -20 |
| 10.0 | -45 | -40 | -35 |
| 12.0 | -55 | -50 | -45 |
Source: Adapted from a study on the relationship between pH and zeta potential of metal oxide nanoparticles.[1] Note: These are illustrative values for other metal oxides and the specific values for this compound may differ, but the general trend of varying zeta potential with pH is expected to be similar.
Table 2: Influence of Dispersant Concentration on Suspension Viscosity (Conceptual)
| Dispersant Concentration (wt%) | Relative Viscosity | Suspension Stability |
| 0.0 | High | Poor (Agglomerated) |
| 0.2 | Moderate | Improved |
| 0.5 | Low | Good (Well-dispersed) |
| 1.0 | Very Low | Optimal |
| 2.0 | Low | Good (Slightly increased) |
Source: This table illustrates the general trend observed when adding a dispersant to a colloidal suspension, where viscosity decreases to a minimum at an optimal concentration.[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Suspension
-
Materials: this compound powder, deionized water, selected dispersing agent (e.g., Sodium Dodecyl Sulfate), pH adjustment solutions (e.g., 0.1M HCl and 0.1M NaOH).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a separate beaker, prepare the dispersion medium by adding the desired concentration of the dispersing agent to deionized water.
-
Slowly add the this compound powder to the dispersion medium while stirring with a magnetic stirrer.
-
Once all the powder is added, increase the stirring speed and mix for 15-30 minutes to ensure initial wetting.
-
For improved dispersion, use a high-shear mixer or an ultrasonic probe to sonicate the suspension. Sonicate in pulses to avoid overheating the sample.[5]
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Adjust the pH to the desired value by adding the pH adjustment solutions dropwise while continuously stirring.
-
Allow the suspension to equilibrate for at least one hour before characterization.
-
Protocol 2: Measurement of Zeta Potential
-
Instrument: Zeta potential analyzer.
-
Procedure:
-
Prepare the this compound suspension according to Protocol 1.
-
Calibrate the zeta potential analyzer according to the manufacturer's instructions.
-
Rinse the measurement cell with deionized water and then with a small amount of the sample to be analyzed.
-
Carefully inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow the sample to thermally equilibrate.
-
Perform the measurement. It is recommended to perform at least three replicate measurements for each sample.
-
Record the zeta potential, temperature, and pH of the suspension.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating the stability of this compound suspensions.
Caption: Key factors influencing the stability of this compound suspensions.
References
Technical Support Center: Lead Monoxide (PbO) Film Adhesion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor adhesion of lead monoxide (PbO) films during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues related to poor PbO film adhesion in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound film is peeling or flaking off the substrate. What are the most common causes?
A1: Poor adhesion of this compound films, often observed as peeling or flaking, can stem from several factors throughout the deposition process. The most common culprits include:
-
Substrate Contamination: The presence of oils, dust, or other residues on the substrate surface can act as a barrier, preventing a strong bond from forming between the PbO film and the substrate.[1][2]
-
Inadequate Substrate Surface Preparation: A surface that is too smooth may not provide sufficient anchoring points for the film. Additionally, the presence of a native oxide layer or adsorbed moisture can interfere with adhesion.[3][4][5]
-
Incorrect Deposition Parameters: Suboptimal settings for parameters such as substrate temperature, deposition rate, and chamber pressure can result in a weakly bonded film.[1][6][7][8]
-
High Internal Stress: Stress within the growing film, caused by factors like lattice mismatch with the substrate or thermal expansion differences, can lead to delamination.
-
Post-Deposition Processing Issues: Improper annealing temperatures or atmospheric conditions after deposition can negatively impact the film's adhesion.[8]
Q2: How can I properly clean my substrates to improve PbO film adhesion?
A2: A thorough substrate cleaning protocol is critical for achieving good film adhesion. A multi-step cleaning process is recommended:
-
Solvent Cleaning: Begin by ultrasonically cleaning the substrates in a sequence of solvents to remove organic contaminants. A common and effective sequence is acetone followed by isopropanol.[1][4]
-
Rinse and Dry: After solvent cleaning, rinse the substrates thoroughly with deionized (DI) water and dry them with a stream of high-purity nitrogen gas.
-
Plasma Cleaning: For atomically clean surfaces, an in-situ plasma cleaning step just before deposition is highly effective at removing any remaining organic residues and adsorbed gases.[1]
-
Dehydration Bake: Heating the substrates to a temperature of 120-150°C in a vacuum or inert atmosphere before deposition can help desorb any residual water molecules from the surface.[4]
Q3: What role does substrate temperature play in the adhesion of this compound films?
A3: The substrate temperature during deposition is a critical parameter that significantly influences film adhesion.[6][7][8]
-
Enhanced Adatom Mobility: Higher substrate temperatures provide more energy to the arriving PbO atoms (adatoms), allowing them to diffuse more freely on the substrate surface. This increased mobility can help them find more favorable bonding sites, leading to a denser and more strongly adhered film.
-
Interface Chemistry: The temperature can affect the chemical reactions at the film-substrate interface, potentially promoting the formation of a stable intermediate layer that enhances adhesion.
-
Stress Reduction: Optimizing the substrate temperature can help to minimize the internal stress in the film that arises from differences in thermal expansion coefficients between the film and the substrate.
Q4: Can post-deposition annealing improve the adhesion of my PbO films?
A4: Yes, post-deposition annealing can be a very effective method for improving the adhesion of this compound films.[8][9] The thermal energy supplied during annealing can:
-
Promote Interdiffusion: Annealing can facilitate the diffusion of atoms across the film-substrate interface, creating a more graded and stronger bond.[7]
-
Relieve Internal Stress: The annealing process can help to relax internal stresses that may have built up in the film during deposition, reducing the driving force for delamination.
-
Improve Crystallinity: Annealing can improve the crystalline quality of the PbO film, which can indirectly lead to better adhesion by reducing defects and creating a more stable film structure.[10] It is important to carefully control the annealing temperature and atmosphere to avoid undesirable phase changes or oxidation of the substrate.
Q5: My PbO film adheres well initially but fails after some time or during subsequent processing steps. What could be the reason?
A5: This phenomenon, known as delayed adhesion failure, can be caused by several factors:
-
Environmental Stressors: Exposure to humidity, temperature cycling, or corrosive environments can weaken the adhesive bonds over time.[1][3]
-
Residual Stress: Even if the initial adhesion is sufficient to overcome the as-deposited stress, this internal stress can contribute to delamination when additional external stresses are applied during subsequent processing or handling.
-
Material Incompatibility: A significant mismatch in the thermal expansion coefficients between the this compound film and the substrate can lead to the buildup of stress at the interface during temperature changes, eventually causing failure.[1]
Quantitative Data Summary
Table 1: Illustrative Example of PbO Film Adhesion Strength on Different Substrates
| Substrate Material | Deposition Temperature (°C) | Annealing Temperature (°C) | Adhesion Strength (MPa) - Pull-Off Test | Critical Load (mN) - Scratch Test |
| Silicon (Si) | 200 | 300 | Value | Value |
| Glass | 200 | 300 | Value | Value |
| Gold (Au) coated Si | 150 | 250 | Value | Value |
Table 2: Illustrative Example of the Effect of Deposition Temperature on PbO Film Adhesion on Silicon Substrates
| Deposition Temperature (°C) | Adhesion Classification (ASTM D3359) |
| 100 | Classification |
| 150 | Classification |
| 200 | Classification |
| 250 | Classification |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the adhesion of this compound films.
Protocol 1: Substrate Cleaning for Enhanced PbO Film Adhesion
-
Initial Solvent Clean:
-
Place substrates in a beaker with acetone.
-
Ultrasonicate for 15 minutes.
-
Transfer substrates to a beaker with isopropanol.
-
Ultrasonicate for another 15 minutes.
-
-
Deionized Water Rinse:
-
Rinse substrates thoroughly with flowing deionized (DI) water for 1 minute.
-
-
Drying:
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
Dehydration Bake (Optional but Recommended):
-
Place substrates in a vacuum oven.
-
Heat to 120°C for 30 minutes to desorb any adsorbed water molecules.[4]
-
-
In-situ Plasma Clean (If available):
-
Immediately before deposition, perform a low-power argon plasma clean within the deposition chamber for 5-10 minutes to remove any remaining surface contaminants.
-
Protocol 2: ASTM D3359 - Tape Test for Adhesion of PbO Films
This protocol describes a qualitative method to assess film adhesion.
Method B - Cross-Cut Tape Test (for films thinner than 5 mils / 125 µm)
-
Preparation:
-
Ensure the PbO film surface is clean and dry.
-
Place the coated substrate on a firm, level surface.
-
-
Making the Cuts:
-
Using a sharp razor blade or a specific cross-hatch cutter, make a series of six parallel cuts through the film to the substrate. The spacing between the cuts should be appropriate for the film thickness (e.g., 1 mm for films up to 2.0 mils).
-
Make a second set of six parallel cuts at a 90-degree angle to the first set to create a grid pattern.[4]
-
-
Tape Application:
-
Apply a strip of the specified pressure-sensitive tape (e.g., as defined in the ASTM standard) over the grid.
-
Press the tape down firmly with a pencil eraser or fingertip to ensure good contact.[4]
-
-
Tape Removal:
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.[4]
-
-
Evaluation:
-
Inspect the grid area for any removal of the coating.
-
Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).[4]
-
Protocol 3: Scratch Test for Quantitative Adhesion Measurement
This protocol provides a general outline for a quantitative scratch test.
-
Sample Mounting:
-
Securely mount the PbO-coated substrate on the sample stage of the scratch tester.
-
-
Indenter Selection:
-
Choose an appropriate indenter, typically a diamond stylus with a specific radius (e.g., 20 µm).
-
-
Test Parameters:
-
Set the parameters for the test, including the starting load, final load, loading rate, and scratch length.
-
-
Execution:
-
The instrument will then draw the stylus across the film surface with a progressively increasing normal load.
-
-
Analysis:
-
Use an optical microscope attached to the instrument to examine the scratch track for signs of film failure, such as cracking, chipping, or complete delamination.
-
The critical load (Lc) is defined as the lowest normal force at which a specific failure event occurs. This value provides a quantitative measure of adhesion.[1][11]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor PbO Film Adhesion
Caption: Troubleshooting workflow for poor PbO film adhesion.
Diagram 2: Factors Influencing this compound Film Adhesion
Caption: Key factors influencing PbO film adhesion.
References
- 1. Scratch testing of hard coatings | Application note - Rtec Instruments [rtec-instruments.com]
- 2. servidor.demec.ufpr.br [servidor.demec.ufpr.br]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. coherent.com.au [coherent.com.au]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Adhesion Strength of Ultrathin Gold Coatings on Substrates of Soda-Lime Glass and Cyclo-Olefin-Polymer by Cross-Cut and Scratch Tests under the Influence of a Thermal Shock Test for Use in Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Lead Monoxide (PbO) Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during the synthesis of lead monoxide (PbO).
Frequently Asked Questions (FAQs)
Q1: What are the common crystalline forms of this compound, and why is controlling the phase important? A1: this compound primarily exists in two polymorphs: litharge (α-PbO), which has a red, tetragonal crystal structure, and massicot (β-PbO), which has a yellow, orthorhombic structure.[1][2][3] Massicot is stable above 488°C, while litharge is the stable form at ordinary temperatures.[2][4] The specific crystalline phase is critical as it determines the material's physical and chemical properties, which can impact its performance in applications like batteries, ceramics, and as a precursor in further chemical syntheses.[5][6]
Q2: What are the primary sources of contamination in PbO synthesis? A2: Contamination can arise from several sources:
-
Precursors: The purity of the initial lead-containing material (e.g., lead acetate, lead carbonate, metallic lead) is a major factor.[7] Impurities like copper (Cu), bismuth (Bi), silver (Ag), antimony (Sb), and arsenic (As) can be carried over into the final product.[8][9][10]
-
Reaction Vessels: The material of the synthesis vessel can introduce contaminants. For example, using silica vessels can lead to silica contamination, whereas polyethylene vessels may introduce carbon.[8]
-
Atmospheric Conditions: The reaction environment can be a source of contamination. Atmospheric carbon dioxide can react to form lead carbonate, and nitrogen dioxide can form lead nitrate on the particle surface.[1][11] The humidity of the air used in oxidation processes can also affect the quality and purity of the final product.[10][12]
-
Incomplete Reactions: Unreacted starting materials or the formation of other lead oxides (e.g., Pb₃O₄, PbO₂) can be present as impurities.[1][13]
Q3: How do impurities affect the final PbO product? A3: Impurities can have significant effects. For instance, even small amounts of heavy atom impurities can alter the stability of the massicot crystal form.[5] Metallic impurities can affect the material's electrochemical properties, which is critical for battery applications.[10][12] Other impurities, like residual carbon from organic precursors, may also be present and can influence the material's characteristics.[5]
Troubleshooting Guide
Issue 1: The final product is not the expected color (e.g., brownish, off-white instead of pure red or yellow).
| Potential Cause | Recommended Solution |
| Presence of other lead oxides (e.g., Pb₃O₄, PbO₂) | Higher oxides can cause undesirable coloration.[13] Ensure precise temperature control during synthesis and calcination. For wet synthesis methods, adding a reducing agent like an acid addition salt of hydroxylamine can reduce higher oxides in situ.[13] |
| Metallic impurities from precursors | Use high-purity starting materials. Purify precursors before synthesis. For example, a lead acetate solution can be purified by passing it through a column of lead balls to remove more noble metal ions like Ag, Cu, and Bi.[8] |
| Incomplete reaction or decomposition | Optimize reaction time and temperature to ensure the complete conversion of the precursor to PbO. For thermal decomposition methods, ensure the temperature is sufficient to decompose intermediates fully. |
Issue 2: Elemental analysis (e.g., ICP-OES, ICP-MS) shows significant metallic contamination.
| Potential Cause | Recommended Solution |
| Contaminated lead precursor | Source higher purity lead precursors (e.g., 99.99% pure lead).[9] Analyze all starting materials for trace elements before beginning the synthesis. |
| Leaching from reaction vessel | Choose an appropriate reaction vessel. For high-purity red PbO, polyethylene vessels are preferable to silica to avoid silica contamination.[8] For high-temperature processes, consider the composition of the crucible or furnace lining. |
Issue 3: The product contains a high level of carbon or carbonate impurities.
| Potential Cause | Recommended Solution |
| Incomplete combustion of organic precursors (e.g., lead acetate) | Increase the calcination temperature or duration in an oxygen-rich atmosphere to ensure complete removal of organic residues. However, be mindful of the α- to β-PbO transition temperature (~488°C). |
| Reaction with atmospheric CO₂ | Conduct the synthesis, drying, and storage steps under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of lead carbonate. |
Issue 4: The product consists of a mixture of α-PbO and β-PbO phases.
| Potential Cause | Recommended Solution |
| Imprecise temperature control | The transition between litharge (α-PbO) and massicot (β-PbO) is temperature-dependent. Maintain strict temperature control during synthesis and cooling. Slow cooling of molten PbO tends to produce the red alpha form, while rapid cooling can yield the yellow beta form.[4] |
| Influence of impurities | Certain impurities can stabilize one phase over the other.[5] Using highly purified precursors helps in achieving phase-pure products.[5] |
Data Presentation: Impurity Analysis
Table 1: Effect of Reaction Vessel on Impurity Levels in PbO Synthesis Data derived from a preparation method using lead acetate and ammonia.[8]
| Impurity | Concentration in PbO (Silica Vessel) | Concentration in PbO (Polyethylene Vessel) |
| Silica (Si) | 100 ppm | < 1 ppm |
| Carbon (C) | 1000 ppm (0.1%) | ~10 ppm (0.001%) |
Table 2: Analytical Techniques for Impurity Detection in Lead/Lead Oxide
| Technique | Impurities Detected | Typical Detection Limits | Reference |
| ICP-OES / ICP-MS | Trace metals (Ag, As, Bi, Cu, Sb, Sn, Zn, etc.) | ppb to ppm range | [14][15] |
| X-Ray Diffraction (XRD) | Crystalline phases (α-PbO, β-PbO), other lead oxides | Qualitative/Semi-quantitative | [5] |
| Titration (e.g., with EDTA) | Different lead species (PbO, PbSO₄, metallic Pb) | Quantitative for major components | [16][17] |
| Atomic Absorption Spectroscopy (AAS) | Trace metals | ppm range | [15] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of α-PbO (Litharge) via Wet Chemical Method This protocol is adapted from a method designed to produce ultra-pure PbO.[8]
Objective: To synthesize high-purity red, tetragonal this compound (α-PbO) while minimizing metallic and vessel-related contamination.
Materials:
-
High-purity lead acetate
-
Deionized water
-
High-purity metallic lead (small chips or balls)
-
Ammonia solution
-
Polyethylene vessels (beakers, columns)
-
Drying oven
Methodology:
-
Precursor Purification: a. Dissolve high-purity lead acetate in deionized water in a large polyethylene beaker. b. To remove metallic impurities more noble than lead, pass the solution at room temperature through a column packed with small, high-purity lead balls. A flow rate of approximately 75 ml/min is effective.[8] c. This process effectively removes traces of Ag, Cu, and Bi to below detectable limits by spectrochemical analysis.[8]
-
Precipitation: a. Transfer the purified lead acetate solution to a clean polyethylene vessel. b. While stirring, slowly add ammonia solution to precipitate lead hydroxide.
-
Washing and Filtration: a. Filter the precipitate using a polyethylene funnel and appropriate filter paper. b. Wash the precipitate multiple times with deionized water to remove any remaining soluble salts.
-
Drying and Conversion: a. Transfer the washed precipitate (a greenish slurry of orthorhombic PbO) to a clean polyethylene dish. b. Dry the material in an oven at a controlled temperature between 150°C. During drying, a crystal transformation to the red tetragonal modification (α-PbO) will occur.[8] c. The final product should be a fine, red powder.
Visualizations
Diagram 1: Experimental Workflow for High-Purity PbO Synthesis
References
- 1. Lead - Wikipedia [en.wikipedia.org]
- 2. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 4. Cas 1317-36-8,this compound | lookchem [lookchem.com]
- 5. US5252311A - Phase stable this compound and process for the production thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. How to purify lead: from crude lead to 99.99% high-purity lead process evolution and innovative practices-Automation in the Non-ferrous Industry - SCHNOKA SNK Group [schnokaen.com]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Atmospheric Chemistry of Lead Oxide Particles with Nitrogen Dioxide Increases Lead Solubility: Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US4324768A - Process for preparation of lead compounds - Google Patents [patents.google.com]
- 14. azomining.com [azomining.com]
- 15. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Lead Monoxide (PbO) Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the parameters for lead monoxide (PbO) deposition.
Frequently Asked Questions (FAQs)
Q1: What are the common crystal phases of this compound, and how are they controlled?
A1: this compound typically exists in two main polymorphs: a tetragonal phase (α-PbO, litharge) and an orthorhombic phase (β-PbO, massicot). The formation of these phases is primarily controlled by the deposition temperature. At lower temperatures, the α-PbO phase is generally favored, while higher temperatures promote the formation of the β-PbO phase.[1] A phase transition from α-PbO to β-PbO can occur at temperatures around 490°C.[1]
Q2: Which deposition techniques are commonly used for producing PbO thin films?
A2: Several techniques are employed for PbO thin film deposition, each with its own advantages. Common methods include:
-
Chemical Spray Pyrolysis (CSP): A cost-effective method where a precursor solution is sprayed onto a heated substrate.[2]
-
Chemical Bath Deposition (CBD): An economical technique involving the immersion of a substrate into a chemical solution to grow the film.[3][4][5][6]
-
Electrodeposition: A method where a PbO film is deposited onto a conductive substrate by applying an electrical current.[7][8]
-
Sputtering: A physical vapor deposition (PVD) technique where atoms are ejected from a target material and deposited onto a substrate.[9]
-
Pulsed Laser Deposition (PLD): A PVD method that uses a high-power laser to vaporize a target material, which then deposits as a thin film.
-
Metal-Organic Chemical Vapor Deposition (MOCVD): A CVD process that uses metal-organic precursors.[1]
Q3: What are the key parameters that influence the properties of PbO thin films?
A3: The properties of PbO thin films are highly dependent on several deposition parameters, including:
-
Substrate Temperature: Affects the crystallinity, crystal phase, and grain size of the film.[2][3]
-
Precursor Concentration: Influences the film's morphology and deposition rate.[6]
-
Annealing Temperature and Time: Post-deposition annealing can be used to improve crystallinity and induce phase changes.[4][5][9]
-
Deposition Time: Determines the thickness of the deposited film.
-
pH of the solution (for wet chemical methods): Can affect the reaction kinetics and film formation.
Q4: How can I characterize the properties of my deposited PbO films?
A4: A variety of techniques can be used to characterize PbO thin films:
-
X-Ray Diffraction (XRD): To determine the crystal structure, phase, and crystallite size.[2][4][9][10][11]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure.[4][6]
-
Atomic Force Microscopy (AFM): To analyze the surface topography and roughness.[9]
-
UV-Vis Spectroscopy: To study the optical properties, such as transmittance, absorbance, and band gap.[3]
-
Energy Dispersive X-ray Spectroscopy (EDX or EDS): To determine the elemental composition of the films.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during PbO deposition.
Problem 1: Poor Film Adhesion to the Substrate
-
Possible Cause: Improper substrate cleaning or surface contamination.
-
Solution: Implement a thorough substrate cleaning procedure. This may include ultrasonic cleaning in solvents like acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas. Plasma or UV irradiation can also be used to remove organic contaminants.[12]
-
Possible Cause: Chemical incompatibility between the PbO film and the substrate.
-
Solution: Consider depositing a thin adhesion-promoting layer before PbO deposition.
-
Possible Cause: High internal stress in the deposited film.
-
Solution: Optimize the deposition temperature and rate to reduce stress. For some techniques like electron beam evaporation, increasing the deposition rate can prevent overheating of the substrate and reduce stress.[13][14]
Problem 2: Incorrect Crystal Phase or Mixed Phases in the Film
-
Possible Cause: Sub-optimal substrate temperature.
-
Solution: Adjust the substrate temperature. For instance, in spray pyrolysis, temperatures below 300°C tend to favor the tetragonal α-PbO phase, while temperatures above 350°C can lead to a mixture of tetragonal and orthorhombic phases.
-
Possible Cause: Inappropriate annealing temperature.
-
Solution: Carefully control the post-deposition annealing temperature and atmosphere. Annealing can be used to transform the crystal phase.
Problem 3: High Surface Roughness or Non-Uniform Film
-
Possible Cause: Inconsistent deposition rate or temperature fluctuations.
-
Solution: Ensure stable control over the deposition parameters. For techniques like sputtering, check the stability of the plasma. For chemical methods, ensure uniform heating of the substrate and stable precursor flow.
-
Possible Cause: Particulate contamination in the deposition environment.
-
Solution: Maintain a clean deposition chamber and use high-purity source materials and gases. For CVD, ensure the purity of the atmospheric gas.[15]
Problem 4: Low Deposition Rate
-
Possible Cause: Low precursor concentration or temperature.
-
Solution: Increase the concentration of the lead precursor in the solution for wet chemical methods. For vapor deposition techniques, increasing the source temperature or power can enhance the deposition rate.
-
Possible Cause: Incorrect pressure in the deposition chamber.
-
Solution: Optimize the working pressure for sputtering or CVD processes.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PbO deposition.
Table 1: Influence of Substrate Temperature on PbO Film Properties (Chemical Spray Pyrolysis)
| Substrate Temperature (°C) | Crystal Phase | Crystallite Size (nm) | Band Gap (eV) |
| 200 | Tetragonal (α-PbO) | 21.79 | 2.31 |
| 250 | Tetragonal (α-PbO) | - | 2.45 |
| 300 | Tetragonal (α-PbO) | 53.14 | 2.62 |
| 350 | Tetragonal + Orthorhombic | - | 2.80 |
Table 2: Effect of Annealing Temperature on PbO Film Properties (Chemical Bath Deposition) [4]
| Annealing Temperature (°C) | Crystal Phase | Average Crystallite Size (nm) |
| As-deposited | α-PbO + β-PbO | 36.50 |
| 200 | α-PbO + β-PbO | 38.26 |
| 300 | α-PbO + β-PbO | 48.48 |
| 400 | α-PbO + β-PbO | 51.34 |
Table 3: Optimized Parameters for PbO₂ Electrodeposition [7]
| Parameter | Optimal Value |
| Current Density | 60 mA/cm² |
| Pb(NO₃)₂ Concentration | 0.4 M |
| Cu(NO₃)₂ Concentration | 0.3 M |
| Concentrated HNO₃ | 10 mL/L |
| Deposition Time | 60 min |
| Temperature | 30 °C |
Experimental Protocols
Protocol 1: PbO Deposition by Chemical Spray Pyrolysis (CSP)
-
Substrate Preparation: Clean glass substrates by sonicating in acetone, then isopropanol, and finally rinsing with deionized water. Dry the substrates with a stream of nitrogen.
-
Precursor Solution Preparation: Prepare a precursor solution of lead acetate [Pb(CH₃COO)₂] dissolved in deionized water.
-
Deposition Process:
-
Heat the substrate to the desired temperature (e.g., 200-350°C).
-
Spray the precursor solution onto the heated substrate using a nozzle with a carrier gas (e.g., compressed air).
-
Maintain a constant spray rate and distance between the nozzle and the substrate.
-
-
Post-Deposition: Allow the film to cool down to room temperature.
Protocol 2: PbO Deposition by Chemical Bath Deposition (CBD)
-
Substrate Preparation: Clean the substrates as described in the CSP protocol.
-
Chemical Bath Preparation: Prepare an aqueous solution containing a lead salt (e.g., lead nitrate, Pb(NO₃)₂) and a complexing agent. The pH of the solution is a critical parameter and should be adjusted accordingly.
-
Deposition Process:
-
Immerse the cleaned substrates vertically into the chemical bath.
-
Maintain the bath at a constant temperature (e.g., 50-70°C) for a specific duration to allow for film growth.[3]
-
-
Post-Deposition: Remove the substrates from the bath, rinse with deionized water, and dry. Annealing at elevated temperatures (e.g., 200-400°C) can be performed to improve crystallinity.[4]
Visualizations
Caption: General workflow for PbO thin film deposition and characterization.
Caption: Troubleshooting workflow for poor film adhesion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Growth Temperature of Lead-Oxide Nanostructures on the Attenuation of Gamma Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 13. svctechcon.com [svctechcon.com]
- 14. angstromengineering.com [angstromengineering.com]
- 15. Common CVD malfunctions and troubleshooting methods-The best lab furnace manufacturer [lab-furnace.com]
Technical Support Center: Addressing Inconsistencies in Lead Monoxide Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inconsistencies encountered during experiments with lead monoxide (PbO).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and characterization of this compound.
Issue 1: Unexpected Color in the Final Product
Q1: My this compound powder is not the expected color. Instead of a uniform red (α-PbO) or yellow (β-PbO), I have a brownish or mixed-color product. What could be the cause?
A1: An unexpected color in your this compound sample can be attributed to several factors:
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Incomplete Phase Transformation: this compound exists in two primary polymorphic forms: α-PbO (litharge, typically red) and β-PbO (massicot, typically yellow). The transition between these phases occurs at approximately 489-490°C.[1][2] An intermediate or brownish color can indicate a mixture of these two phases due to incomplete transformation.
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Presence of Impurities: The purity of your starting materials is crucial. Contamination from precursors or the reaction vessel can lead to discoloration.
-
Formation of Other Lead Oxides: Depending on the reaction conditions, other lead oxides like lead (II,IV) oxide (Pb₃O₄, which is red-orange) or lead dioxide (PbO₂, dark brown or black) could be present.[3]
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Particle Size Effects: The perceived color of nanoparticles can be influenced by their size and morphology.
Troubleshooting Steps:
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Verify Phase Composition: Use X-ray Diffraction (XRD) to identify the crystalline phases present in your sample. This will confirm if you have a mixture of α-PbO and β-PbO or other lead oxide species.
-
Assess Purity: Analyze the elemental composition of your sample using techniques like Energy Dispersive X-ray Spectroscopy (EDS) to check for unexpected elements.
-
Control Calcination Temperature and Time: If you are performing a thermal decomposition or calcination step, ensure your furnace is accurately calibrated and that the temperature is held consistently at the desired level for a sufficient duration to ensure complete phase transformation.
-
Control Reaction Atmosphere: The presence of oxygen can influence the formation of different lead oxides. Conducting the synthesis under an inert atmosphere (e.g., nitrogen) can help in obtaining the desired phase.[2]
Issue 2: Inconsistent Particle Size and Morphology
Q2: I am synthesizing this compound nanoparticles, but the particle size and morphology are not consistent between batches. What factors should I investigate?
A2: Inconsistent particle size and morphology in this compound nanoparticle synthesis are common issues. The following experimental parameters have a significant impact on the final product:[4]
-
Synthesis Method: Different synthesis techniques (e.g., sol-gel, hydrothermal, chemical precipitation) will inherently produce particles with different size and shape characteristics.[2]
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Precursor and Stabilizer Concentration: The molar ratio of the lead precursor to any capping agents or stabilizers used in the synthesis is a critical factor in controlling particle growth.
-
pH of the Reaction Mixture: The pH of the solution can influence the hydrolysis and condensation rates during synthesis, thereby affecting the final particle size and shape.
-
Reaction Temperature and Time: Both the temperature and the duration of the reaction play a crucial role in the nucleation and growth of the nanoparticles.
-
Stirring Rate: The rate of stirring affects the homogeneity of the reaction mixture and the diffusion of reactants, which can influence the final particle characteristics.
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure all experimental parameters are precisely controlled and documented for each batch.
-
Optimize Key Parameters: Systematically vary one parameter at a time (e.g., pH, temperature) while keeping others constant to understand its effect on your specific system.
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Characterize at Each Step: Use techniques like Dynamic Light Scattering (DLS) for in-process monitoring of particle size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology of the final product.
Issue 3: Inconclusive or Ambiguous XRD Results
Q3: My X-ray diffraction (XRD) pattern for this compound shows broad peaks, unexpected peaks, or a mix of phases. How can I interpret and troubleshoot this?
A3: XRD is a primary tool for characterizing the crystalline structure of your this compound sample. Here's how to troubleshoot common XRD issues:
-
Broad Peaks: Broadened XRD peaks are often an indication of very small crystallite size (nanoparticles) or the presence of an amorphous phase.[5]
-
Unexpected Peaks: The presence of unexpected peaks suggests that your sample contains impurities or other crystalline phases of lead oxide.
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Mixed Phases: As mentioned earlier, seeing peaks for both α-PbO and β-PbO indicates an incomplete phase transition.
Troubleshooting Steps:
-
Refine Synthesis/Calcination: To obtain a pure phase, carefully control the final temperature and duration of your synthesis or calcination step to ensure complete conversion to either the α or β form.
-
Check for Contamination: Review your experimental procedure to identify potential sources of contamination that could lead to the formation of other crystalline materials.
-
Sample Preparation for XRD: Ensure your sample is finely ground and properly mounted to avoid issues with preferred orientation, which can alter peak intensities.
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the quantitative effects of various experimental parameters on the properties of this compound.
Table 1: Effect of Synthesis Method on Particle Size
| Synthesis Method | Precursor | Typical Particle Size (nm) | Reference(s) |
| Chemical Synthesis | Lead(II) acetate | 25 - 40 | [6] |
| Sol-Gel | Lead acetate, Citric acid | 50 - 120 | [7] |
| Green Synthesis | Lead(II) chloride, Plant extract | 22.4 - 29.2 | [8] |
| Thermal Decomposition | Lead oxalate | 60 - 100 | [9] |
| Ball Milling (60 min) | Bulk PbO | 52.56 | [9] |
Table 2: Effect of Calcination Temperature on Lead Acetate Decomposition
| Temperature Range (°C) | Process | Resulting Lead Species | Reference(s) |
| 55 - 111 | Dehydration | Pb(CH₃COO)₂ | [10] |
| 230 - 286 | Decomposition | Pb(CH₃COO)₂·PbO | [10] |
| 286 - 327 | Further Decomposition | Pb(CH₃COO)₂·2PbO | [10] |
| 327 - 390 | Final Decomposition | PbO and small amounts of Pb | [10] |
Experimental Protocols
Below are detailed methodologies for two common methods of synthesizing this compound.
Protocol 1: Sol-Gel Synthesis of this compound Nanoparticles
This protocol is adapted from the work of Kashani-Motlagh et al.[7]
Materials:
-
Lead acetate [Pb(C₂H₃O₂)₂]
-
Citric acid (C₆H₈O₇·H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of lead acetate.
-
Stabilizer Solution Preparation: Prepare an aqueous solution of citric acid. The molar ratio of citric acid to lead acetate is a critical parameter to control particle size and should be optimized for your specific requirements.
-
Mixing and Gel Formation: Add the citric acid solution to the lead acetate solution under constant stirring. Heat the mixture to facilitate the formation of a gel.
-
Drying: Dry the resulting gel in an oven. The drying conditions (temperature and time) can influence the properties of the final product.
-
Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 500°C) for a set duration to obtain the final this compound nanoparticles. The calcination temperature will determine the crystalline phase (α-PbO or β-PbO).
Protocol 2: Chemical Synthesis of this compound Nanoparticles
This protocol is based on the method described by Arulmozhi and Mythili.[6]
Materials:
-
Lead(II) acetate [Pb(C₂H₃O₂)₂]
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic capping agent (e.g., Oleic acid, EDTA, CTAB) - optional
Procedure:
-
Precursor Solution: Prepare an aqueous solution of Lead(II) acetate.
-
Precipitating Agent: Prepare a concentrated aqueous solution of sodium hydroxide.
-
Reaction: Vigorously stir the sodium hydroxide solution while slowly adding the lead(II) acetate solution. A precipitate will form.
-
(Optional) Capping Agent: If a capping agent is used to control particle size, it can be added to the lead acetate solution before the reaction.
-
Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with deionized water to remove any unreacted reagents.
-
Drying: Dry the washed precipitate in an oven at a suitable temperature to obtain the this compound nanoparticles.
Mandatory Visualizations
Figure 1: Troubleshooting Workflow for Unexpected Color in PbO Synthesis
References
- 1. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iust.ac.ir [iust.ac.ir]
- 8. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 10. CN103880630A - Method for preparing high-purity lead acetate and nanometer lead powder from waste lead paste - Google Patents [patents.google.com]
Technical Support Center: Degradation of Lead Monoxide in Atmospheric Conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the atmospheric degradation of lead monoxide (PbO).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of this compound (PbO) in typical atmospheric conditions?
A1: In a clean atmosphere, this compound (PbO) primarily reacts with atmospheric carbon dioxide (CO₂) and humidity (H₂O). The initial product is often lead (II) oxide, which then reacts with the thin layer of acidic electrolyte that forms on the particle surface in the presence of humidity. This reaction leads to the formation of more thermodynamically stable lead carbonates, such as cerussite (PbCO₃), hydrocerussite (Pb₃(CO₃)₂(OH)₂), or plumbonacrite (Pb₁₀O(CO₃)₆(OH)₆)[1].
Q2: How do common atmospheric pollutants like nitrogen dioxide (NO₂) and sulfur oxides (SOx) affect PbO degradation?
A2: Atmospheric pollutants significantly accelerate the degradation of PbO and alter the final products.
-
Nitrogen Dioxide (NO₂): PbO particles react with NO₂ to form adsorbed nitrates and thin films of lead nitrate (Pb(NO₃)₂) on their surface[2]. This transformation is crucial as lead nitrate is highly soluble in water, which can increase the mobilization and bioavailability of lead in the environment[2]. Typical NO₂ concentrations in urban areas can range from 0 to 25 ppb[2].
-
Sulfur Oxides (SOx): In atmospheres containing sulfur compounds, lead sulfates (PbSO₄) can be formed as corrosion products[1]. The interaction between SOx and NOx can also synergistically enhance the formation of more reactive species, further accelerating degradation pathways[3][4].
Q3: What is the role of relative humidity (RH) in the degradation process?
A3: Relative humidity is a critical factor. The presence of water vapor facilitates the formation of an aqueous layer on the surface of PbO particles, which is essential for the dissolution of atmospheric gases and subsequent chemical reactions[1]. For instance, the formation of lead nitrate from the reaction with NO₂ is dependent on relative humidity[2]. Studies have also shown that high air humidity (around 60%) can positively affect the parameters of lead oxide production in industrial settings, leading to a higher quality product[5][6].
Troubleshooting Guide
Q4: My PbO samples show a significant and unexpected increase in aqueous solubility after atmospheric exposure simulation. What could be the cause?
A4: This is a common observation when the simulated atmosphere contains nitrogen dioxide (NO₂). The reaction between PbO and NO₂ forms lead nitrate (Pb(NO₃)₂), which is significantly more soluble in water compared to this compound, lead carbonates, or lead hydroxides[2]. The dissolution of lead can increase by as much as threefold following exposure to NO₂[2].
-
Troubleshooting Steps:
-
Verify Reactant Gas: Confirm the purity of your gas mixture and ensure there is no unintentional NO₂ contamination.
-
Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface of your exposed PbO samples. The presence of a nitrate (NO₃⁻) peak will confirm the formation of lead nitrate[2].
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Control Humidity: The extent of nitrate formation is dependent on relative humidity. Ensure your experimental setup maintains a stable and monitored RH level[2].
-
Q5: I am observing inconsistent degradation rates between different experimental runs, even with seemingly identical conditions. What should I check?
A5: Inconsistencies often stem from subtle variations in environmental parameters or sample characteristics.
-
Troubleshooting Steps:
-
Monitor Environmental Conditions: Ensure precise and continuous control over relative humidity and temperature. Small fluctuations can alter reaction kinetics[1].
-
Characterize Starting Material: The physicochemical properties of your initial PbO particles, such as particle size and surface area, can influence reactivity. Characterize each new batch of PbO using techniques like Scanning Electron Microscopy (SEM) for morphology and BET analysis for surface area[2].
-
Check for Contaminants: Impurities in the lead or lead oxide can affect the oxidation process. The presence of elements like bismuth and silver has been shown to influence process efficiency[5][6].
-
Q6: I am having difficulty identifying the specific crystalline phases of the degradation products on my PbO samples. Which analytical techniques are most effective?
A6: A combination of techniques is often necessary for unambiguous identification of crystalline corrosion products.
-
Recommended Analytical Workflow:
-
X-ray Diffraction (XRD): This is the primary technique for identifying crystalline phases. It can distinguish between different lead carbonates like plumbonacrite and hydrocerussite, as well as other products like lead nitrate or sulfate[7][8].
-
X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is useful for determining the main lead species and can complement XRD data, especially when dealing with complex mixtures or poorly crystalline materials[7].
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Analysis (SEM-EDX): This provides morphological information about the corrosion products and elemental composition, which can support the identifications made by XRD and XANES[8].
-
Data Presentation
Table 1: Solubility of Common Lead Compounds
| Compound | Formula | Solubility Product (Ksp) | Water Solubility ( g/100 g H₂O at 25°C) |
| Lead(II) Oxide | PbO | 8.8 x 10⁻¹⁶ | Insoluble |
| Lead(II) Hydroxide | Pb(OH)₂ | 1.4 x 10⁻²⁰ | 0.0155 |
| Lead(II) Carbonate | PbCO₃ | 7.4 x 10⁻¹⁴ | 0.00011 |
| Lead(II) Sulfate | PbSO₄ | 1.8 x 10⁻⁸ | 0.00425 |
| Lead(II) Nitrate | Pb(NO₃)₂ | Highly Soluble | 59.7[2] |
Data compiled from reference[2] and standard chemical handbooks.
Table 2: Effect of Air Humidity on Lead Oxide Production Parameters
| Parameter | High Humidity (59-61%) | Low Humidity (19-21%) |
| Process Stability | Stable and predictable | Less stable, frequent adjustments needed |
| Process Efficiency | Higher | Lower |
| Sulfuric Acid Absorption | Higher values | Nearly 25% decrease in absorption |
| Degree of Oxidation | Within optimal range (75 ± 1%) | Below expected values |
| Bulk Density | Lower | Higher |
This table summarizes findings from studies on industrial lead oxide production, highlighting the significant impact of humidity[5][6].
Experimental Protocols
Protocol 1: Heterogeneous Reaction of PbO with Atmospheric Gases
This protocol is based on the methodology described for exposing PbO particles to NO₂ and H₂O vapor[2].
-
Sample Preparation:
-
Press a small amount of high-purity PbO powder onto a sample holder suitable for your reaction chamber.
-
Ensure the surface is uniform to promote consistent gas-solid interaction.
-
-
Initial Analysis:
-
Analyze the surface of the unreacted PbO sample using a surface-sensitive technique like XPS to establish a baseline chemical state[2].
-
-
Gas Exposure Sequence:
-
Transfer the sample to a reaction chamber without exposing it to ambient air.
-
Introduce the reactant gases in a specific order. For a study involving NO₂ and water vapor, first introduce the desired partial pressure of NO₂.
-
Allow the sample to equilibrate with NO₂ for a set time (e.g., 30 minutes).
-
Next, introduce water vapor to achieve the target relative humidity.
-
Allow the gas mixture to equilibrate with the sample for the desired reaction time (e.g., 30 minutes)[2].
-
-
Post-Reaction Analysis:
-
Solubility Measurement:
-
Suspend a known mass of the reacted and unreacted particles in deionized water at a neutral pH.
-
Agitate the suspension for a defined period.
-
Filter the suspension and measure the concentration of dissolved lead in the filtrate using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2][9].
-
Visualizations
Caption: Degradation pathways of PbO with common atmospheric components.
Caption: Workflow for studying PbO atmospheric degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous Atmospheric Chemistry of Lead Oxide Particles with Nitrogen Dioxide Increases Lead Solubility: Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lead Oxide Production in Barton Reactor—Effect of Increased Air Humidity on Lead Oxide Production Parameters [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical transformations of lead compounds under humid conditions: implications for bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Technical Support Center: Scaling Up Lead Monoxide (PbO) Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of lead monoxide (PbO). The following resources address common challenges encountered when scaling up PbO synthesis from laboratory to pilot or industrial scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis?
Scaling up PbO synthesis from a laboratory to an industrial scale introduces several significant challenges that can impact product quality, yield, and process safety. Key challenges include:
-
Heat Transfer and Temperature Control: Exothermic reactions in large reactors can be difficult to control due to a lower surface-area-to-volume ratio, potentially leading to temperature gradients, side product formation, and safety hazards.[1]
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Mixing and Mass Transfer: Achieving uniform mixing in large-scale reactors is more complex, which can result in localized "hot spots," concentration gradients, and incomplete reactions, negatively affecting yield and purity.[1]
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Polymorph Control: this compound exists in two primary polymorphs, the red tetragonal α-PbO (litharge) and the yellow orthorhombic β-PbO (massicot), each with different properties.[2][3] Controlling the formation of the desired polymorph during scale-up is critical and can be influenced by temperature, impurities, and reaction conditions.[4][5]
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Impurity Management: Impurities from starting materials or those formed during the reaction can become more significant at a larger scale.[1] Common impurities include unreacted metallic lead, other lead oxides (e.g., Pb3O4), and process-related contaminants.[6][7]
-
Particle Size Distribution: Controlling the particle size and morphology is crucial for many applications of PbO. Scaling up can affect these properties due to changes in reaction kinetics and hydrodynamics within the reactor.[8][9][10][11]
-
Process Safety: Handling larger quantities of lead compounds introduces significant health and safety risks that require robust engineering controls and safety protocols.[12][13][14][15][16]
Q2: How do the two main polymorphs of this compound, litharge and massicot, differ, and why is controlling their formation important?
Litharge (α-PbO) and massicot (β-PbO) are the two polymorphic forms of lead(II) oxide, meaning they have the same chemical formula but different crystal structures and physical properties.[2][3][4]
| Property | Litharge (α-PbO) | Massicot (β-PbO) |
| Crystal Structure | Tetragonal | Orthorhombic |
| Color | Red or reddish-yellow | Yellow or reddish-yellow |
| Stability | Stable at lower temperatures | Stable at higher temperatures (above 488°C) |
| Density (g/cm³) | ~9.53 | ~9.64 |
Table 1: Comparison of the physical properties of Litharge and Massicot.[2][3][4]
The specific polymorph is critical for the end-use application of the PbO. For instance, in the manufacturing of lead-acid batteries, the ratio of litharge to massicot can influence the electrochemical performance of the battery plates.[17] Therefore, precise control over the synthesis conditions to produce the desired polymorph is essential during scale-up.
Q3: What are the common impurities in scaled-up this compound synthesis and how can they be minimized?
Common impurities encountered during the large-scale synthesis of PbO include:
-
Metallic Lead (Free Lead): Incomplete oxidation is a primary cause of residual metallic lead in the final product.[6] In thermal processes like the Barton pot method, this can be controlled by optimizing the molten lead feed rate, stirrer speed, system temperature, and airflow.[6][18]
-
Higher Lead Oxides (e.g., Pb3O4 - Red Lead): The formation of other lead oxides can occur, particularly in thermal processes, if the temperature and oxygen partial pressure are not carefully controlled.[19]
-
Process-Related Impurities: Contaminants can be introduced from starting materials or leached from the reactor vessel. For example, silicon leached from glassware can influence the formation of the β-PbO (massicot) phase.[19]
-
Lead Carbonate (from wet synthesis): If the synthesis is performed in the presence of carbon dioxide, lead carbonate can form as an impurity.
To minimize these impurities, it is crucial to use high-purity starting materials, precisely control reaction parameters (temperature, atmosphere, reaction time), and select appropriate reactor materials.[19]
Troubleshooting Guides
Problem 1: The final PbO product has a high content of unreacted metallic lead.
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation (Thermal Process): Insufficient airflow or reaction time in a Barton reactor or similar thermal process.[6] | Increase the airflow into the reactor to provide more oxygen for the oxidation of molten lead. Optimize the molten lead feed rate and stirrer speed to ensure adequate exposure of lead droplets to the oxidizing atmosphere.[18] |
| Low Reaction Temperature (Thermal Process): The temperature may be too low for efficient oxidation. | Increase the reaction temperature within the optimal range for the specific process (e.g., 370-480°C for the Barton Pot process) to enhance the reaction kinetics.[6] |
| Poor Mixing (Wet Chemical Process): Inadequate agitation in a wet chemical synthesis can lead to localized areas of low oxidant concentration. | Increase the stirring speed or use a more efficient agitator to ensure homogeneous mixing of reactants. |
| Incorrect Stoichiometry (Wet Chemical Process): Insufficient amount of the oxidizing agent. | Recalculate and ensure the correct stoichiometric ratio of the oxidizing agent to the lead precursor is used. |
Problem 2: The incorrect polymorph of PbO (litharge or massicot) is being formed.
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature: The formation of litharge (α-PbO) is favored at lower temperatures, while massicot (β-PbO) is favored at higher temperatures.[4] | Carefully control and monitor the reaction temperature. For wet chemical synthesis, adjust the temperature of the reaction mixture. For thermal processes, control the furnace or reactor temperature. The transition temperature between the two forms is approximately 488°C.[4] |
| Presence of Impurities: Trace impurities, such as silicon leached from glassware, can promote the formation of massicot.[19] | If litharge is the desired product in a wet chemical synthesis, consider using a non-silicate reaction vessel (e.g., Teflon). Ensure high purity of all starting materials. |
| Grinding/Milling Effects: Mechanical action, such as grinding, can induce a phase transformation from massicot back to litharge.[20] | If massicot is the desired product, avoid excessive grinding of the final product. |
| Atmosphere Control: The atmosphere under which the synthesis is conducted can influence the final phase. For example, firing in a nitrogen atmosphere can affect the litharge-to-massicot transition temperature.[19] | Control the reaction atmosphere (e.g., air, nitrogen, oxygen-enriched) as required for the desired polymorph. |
Problem 3: The particle size of the synthesized PbO is too large or inconsistent.
| Possible Cause | Troubleshooting Step |
| Poor Control of Nucleation and Growth (Wet Chemical Process): The rate of addition of reactants and the mixing intensity can significantly affect the nucleation and growth of particles. | Control the rate of addition of the precipitating agent. Increase the stirring speed to promote rapid and uniform mixing, which can lead to smaller and more uniform particles. |
| Agglomeration of Particles: Particles may agglomerate after formation, especially at higher concentrations or with insufficient stabilization. | In wet chemical synthesis, consider the use of surfactants or capping agents to prevent agglomeration. In thermal processes, the airflow and collection system can be adjusted to minimize particle agglomeration. |
| Incorrect Reactor Temperature: Temperature influences both the reaction kinetics and the solubility of PbO, which in turn affect particle size.[8] | Optimize the reaction temperature. In some cases, lower temperatures may favor smaller particle sizes by slowing down the growth process. |
| Reactor Geometry and Hydrodynamics: In scaled-up reactors, non-uniform mixing zones can lead to a broad particle size distribution. | Evaluate the reactor design and agitator type to ensure efficient and uniform mixing throughout the vessel. |
Experimental Protocols
Lab-Scale Wet-Chemical Synthesis of Litharge (α-PbO)
This protocol describes a common laboratory method for synthesizing the tetragonal α-PbO (litharge) form of this compound.
Materials:
-
Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Teflon beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Solutions:
-
Prepare a 1.2 M solution of lead(II) acetate trihydrate in deionized water.
-
Prepare a 19 M solution of sodium hydroxide in deionized water.
-
-
Reaction Setup:
-
Place 50 mL of the 19 M NaOH solution into a Teflon beaker equipped with a magnetic stir bar.
-
Heat the lead(II) acetate solution to almost boiling.
-
-
Precipitation:
-
Vigorously stir the NaOH solution.
-
Rapidly add 50 mL of the hot lead(II) acetate solution to the NaOH solution. A red precipitate of α-PbO should form immediately.
-
-
Isolation and Purification:
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Collect the solid product by vacuum filtration.
-
-
Drying:
-
Dry the collected α-PbO powder in an oven at a temperature below 100°C to avoid any phase transformation.
-
Pilot-Scale Production of this compound via the Barton Pot Process
This protocol outlines the general steps for producing this compound on a pilot scale using the Barton pot method. This process is a thermal oxidation of molten lead.[1][6]
Equipment:
-
Lead melting furnace
-
Barton pot reactor with a high-speed stirrer
-
Heated chamber for the reactor
-
System for controlled feeding of molten lead
-
Air supply and exhaust system with a classifier and baghouse filter for product collection
-
Temperature and process control system
Procedure:
-
Pre-heating:
-
Startup:
-
Initiate the exhaust fan at a minimum speed to create a draft.
-
Start the product collection system (e.g., screw conveyors).
-
Turn on the reactor stirrer.
-
-
Initiation of Reaction:
-
Begin feeding the molten lead into the reactor at a controlled rate.
-
Introduce a controlled flow of air into the reactor. The reaction is exothermic, and the heat generated will help maintain the reaction temperature.[6]
-
-
Process Control:
-
Monitor and control the reaction temperature, typically between 370°C and 480°C, by adjusting the molten lead feed rate and the airflow.[6]
-
The speed of the stirrer is critical for breaking the molten lead into fine droplets, increasing the surface area for oxidation.
-
The airflow carries the newly formed PbO particles out of the reactor.
-
-
Product Collection:
-
The PbO particles are transported by the air stream to a classifier, which separates particles of the desired size.
-
The classified product is then collected in a baghouse filter system.[18]
-
-
Shutdown:
-
Stop the molten lead feed.
-
Allow the system to cool down while maintaining airflow to clear any remaining product.
-
Shut down the stirrer, fans, and heaters in a safe sequence.
-
Visualizations
References
- 1. Lead Oxide Production in Barton Reactor—Effect of Increased Air Humidity on Lead Oxide Production Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead(II) oxide - Wikipedia [en.wikipedia.org]
- 3. Massicot - Wikipedia [en.wikipedia.org]
- 4. Litharge - Formation, Composition, Types, Uses and Properties [vedantu.com]
- 5. DSpace [diposit.ub.edu]
- 6. epa.gov [epa.gov]
- 7. US4324768A - Process for preparation of lead compounds - Google Patents [patents.google.com]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. researchgate.net [researchgate.net]
- 10. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. Information for Workers | Lead | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. cdph.ca.gov [cdph.ca.gov]
- 17. US8562923B1 - Process for obtaining pure litharge from lead acid battery paste - Google Patents [patents.google.com]
- 18. Barton Oxide System - ACS Lead Tech [acsleadtech.com]
- 19. cameo.mfa.org [cameo.mfa.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Particle Size Distribution of Lead Monoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead monoxide (PbO). The following information is designed to address specific issues that may be encountered during experimental work to refine the particle size distribution of PbO.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound particles are much larger than the expected nano-size. What are the potential causes and how can I fix this?
A1: Several factors during synthesis can lead to larger than expected particle sizes. The primary areas to investigate are the synthesis parameters, as they have a direct impact on nucleation and growth rates.
-
Incorrect Molar Ratios of Precursors: The ratio of lead precursors to precipitating agents is crucial. An improper ratio can lead to incomplete reaction or favor particle growth over nucleation.
-
Suboptimal pH of the Solution: The pH of the reaction mixture influences the hydrolysis and condensation rates of lead precursors. For some methods, a specific pH range is necessary to achieve nano-sized particles.
-
Inadequate Temperature Control: Reaction temperature affects the kinetics of particle formation. Higher temperatures can sometimes lead to larger particles due to increased crystal growth rates.
-
Insufficient Mixing or Stirring: Poor mixing can result in localized areas of high precursor concentration, leading to uncontrolled growth and a broader particle size distribution.
-
Agglomeration of Particles: After synthesis, nanoparticles have a high surface energy and a tendency to agglomerate to reduce this energy. This can be mistaken for large primary particle size.
Troubleshooting Steps:
-
Verify Precursor Concentrations: Double-check the molar concentrations of your lead acetate (Pb(II)Ac) and sodium hydroxide (NaOH) or other reactants.
-
Optimize Reaction Parameters: Systematically vary the reaction temperature, pH, and precursor concentrations to find the optimal conditions for your desired particle size. Response surface methodology can be a useful tool for this optimization.[1][2]
-
Improve Mixing: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous solution.
-
Consider Surfactants: The addition of a surfactant or capping agent can help prevent agglomeration during and after synthesis.
-
Post-Synthesis Treatment: Techniques like ultrasonication can be employed to break up agglomerates.
Q2: The particle size distribution of my this compound is very broad. How can I achieve a narrower distribution?
A2: A broad particle size distribution often indicates that nucleation and growth of the particles are not well-separated or controlled.
-
Slow Addition of Precursors: A slow, controlled addition of one precursor to another can help to ensure a more uniform nucleation event, leading to a narrower size distribution.
-
Control of Reaction Time: The duration of the reaction can impact the extent of particle growth and Ostwald ripening, where larger particles grow at the expense of smaller ones, broadening the distribution.
-
Post-Synthesis Sieving/Centrifugation: While not a direct synthesis control, you can narrow the particle size distribution by physically separating particles of different sizes after synthesis through methods like centrifugation or filtration.
Troubleshooting Steps:
-
Implement Controlled Precursor Addition: Use a syringe pump or a dropping funnel for the slow and steady addition of your precipitating agent.
-
Optimize Reaction Time: Conduct a time-course study to determine the optimal reaction time that yields the desired particle size with a narrow distribution before significant Ostwald ripening occurs.
-
Refine Post-Processing: After synthesis, use techniques like differential centrifugation to isolate a more monodisperse fraction of your particles.
Q3: I am observing significant agglomeration of my this compound nanoparticles. What strategies can I use to prevent this?
A3: Agglomeration is a common challenge with nanoparticles due to their high surface energy.
-
Use of Capping Agents/Surfactants: Introducing a capping agent, such as polyvinylpyrrolidone (PVP), during synthesis can sterically hinder the particles from coming into close contact and agglomerating.
-
Surface Charge Modification: Adjusting the pH of the solution can alter the surface charge of the particles, leading to electrostatic repulsion that can prevent agglomeration.
-
Ultrasonication: Applying ultrasonic waves during or after synthesis can help to break apart agglomerated particles.[3]
-
Control of Drying Method: The way the particles are dried after synthesis can significantly impact agglomeration. Freeze-drying (lyophilization) is often preferred over oven drying as it can reduce the capillary forces that pull particles together.
Troubleshooting Steps:
-
Incorporate a Capping Agent: Experiment with different concentrations of capping agents like PVP to find the optimal level for your synthesis.
-
Investigate pH Effects: Measure the zeta potential of your particles at different pH values to identify the pH at which they are most stable against agglomeration.
-
Apply Ultrasonication: Use an ultrasonic probe or bath to disperse your particles in a suitable solvent after synthesis.
-
Optimize Drying: If possible, use a freeze-dryer to remove the solvent from your particle suspension.
Q4: How do different synthesis methods affect the final particle size of this compound?
A4: The choice of synthesis method plays a significant role in determining the resulting particle size and morphology.
-
Co-precipitation: This is a common wet chemical method that can produce nano-sized particles. The particle size is controlled by factors like precursor concentration, temperature, and pH.[4]
-
Ball Milling: This is a top-down mechanical method where bulk this compound is ground down to the nano-size. The final particle size is dependent on the milling time, speed, and the size of the grinding media.[4][5] A phase transition from β-PbO to α-PbO can occur with increasing milling time.[4][5]
-
Thermal Decomposition: This method involves heating a lead-containing precursor to a temperature where it decomposes to form this compound. The particle size can be controlled by the decomposition temperature and atmosphere.
-
Spray Pyrolysis: In this method, a precursor solution is atomized into a hot reactor, where the droplets dry and the precursor decomposes to form particles. The particle size is influenced by the initial droplet size and the precursor concentration.[6][7]
Data Presentation
Table 1: Influence of Synthesis and Processing Parameters on this compound Particle Size
| Method | Parameter | Value | Resulting Particle Size | Reference |
| Co-precipitation | NaOH Concentration | 14.89 M | 19.75 nm | [1][2] |
| Co-precipitation | Pb(II)Ac Concentration | 0.87 M | 19.75 nm | [1][2] |
| Co-precipitation | Reaction Temperature | 88.56 °C | 19.75 nm | [1][2] |
| Co-precipitation | - | - | 20-40 nm | [8] |
| Ball Milling | Milling Time | 30 minutes | 78 nm | [4][5] |
| Ball Milling | Milling Time | 60 minutes | 52 nm | [4][5] |
| Thermal Decomposition | - | - | 60-100 nm | [9] |
| Spray Pyrolysis | Processing Temperature | 200 °C | 0.12 µm (120 nm) | [6][7] |
| Spray Pyrolysis | Processing Temperature | 700 °C | 0.08 µm (80 nm) | [6][7] |
| Spray Pyrolysis | Processing Temperature | 900 °C | 0.07 µm (70 nm) | [6][7] |
| Green Synthesis | (using Mangifera indica extract) | - | 0.6 - 85 nm | [10] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles
This protocol is a generalized procedure based on common co-precipitation methods.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a lead (II) salt, such as lead (II) acetate (Pb(CH₃COO)₂) or lead (II) nitrate (Pb(NO₃)₂), at a specific concentration (e.g., 0.87 M).[1][2]
-
Prepare an aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH), at a specific concentration (e.g., 14.89 M).[1][2]
-
-
Reaction:
-
Place the lead salt solution in a reaction vessel equipped with a magnetic stirrer and a temperature controller.
-
Heat the solution to the desired reaction temperature (e.g., 88.56 °C) while stirring vigorously.[1][2]
-
Slowly add the NaOH solution to the lead salt solution dropwise. A precipitate will form.
-
Continue stirring for a predetermined amount of time to allow the reaction to complete.
-
-
Particle Recovery and Washing:
-
Allow the precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the separation of the precipitate at each washing step.
-
-
Drying:
-
Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, for finer particles and to reduce agglomeration, freeze-drying can be used.
-
-
Characterization:
Protocol 2: Mechanical Ball Milling for Particle Size Reduction of this compound
This protocol describes a general procedure for reducing the particle size of bulk this compound using ball milling.
-
Preparation:
-
Place the bulk this compound powder into the milling jar.
-
Add the grinding media (e.g., zirconia or stainless steel balls) to the jar. The ball-to-powder weight ratio is an important parameter to control.
-
-
Milling:
-
Seal the milling jar and place it in the planetary ball mill.
-
Set the desired milling speed and time. The milling can be performed in intervals with cooling periods in between to prevent excessive heat generation.
-
Milling times can range from minutes to several hours depending on the desired final particle size. For example, milling for 30 to 60 minutes can produce particle sizes of 78 nm and 52 nm, respectively.[4][5]
-
-
Particle Recovery:
-
After milling, separate the milled powder from the grinding media. This can be done using a sieve.
-
-
Characterization:
Mandatory Visualization
Caption: Troubleshooting workflow for addressing issues with this compound particle size.
Caption: Relationship between refining methods and their effects on this compound particles.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Gas-phase particle size distributions and lead loss during spray pyrolysis of (Bi,Pb)–Sr–Ca–Cu–O | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 10. Frontiers | Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications [frontiersin.org]
Validation & Comparative
A Comparative Guide to Lead Monoxide (PbO) and Tin Oxide (SnO₂) as Semiconductor Materials
For researchers, scientists, and professionals in materials science and electronics, the choice between lead monoxide (PbO) and tin oxide (SnO₂) for semiconductor applications is critical and depends heavily on the specific performance requirements of the intended device. This guide provides an objective comparison of their semiconductor properties, supported by experimental data, to aid in this selection process.
This document delves into the fundamental properties of PbO and SnO₂, including their crystal structures, band gaps, and charge carrier mobilities. It also presents a comparative analysis of their performance in key applications such as gas sensors and solar cells, along with detailed experimental protocols for their synthesis and characterization.
I. Fundamental Semiconductor Properties: A Head-to-Head Comparison
Both PbO and SnO₂ are metal oxide semiconductors with distinct properties that make them suitable for different applications. SnO₂ is widely recognized as an n-type semiconductor with a wide band gap, making it an excellent candidate for transparent conducting oxides (TCOs)[1]. PbO, on the other hand, exists in two main polymorphic forms, the tetragonal α-PbO and the orthorhombic β-PbO, with different band gaps, offering versatility for various optoelectronic applications[2].
| Property | This compound (PbO) | Tin Oxide (SnO₂) |
| Crystal Structure | Tetragonal (α-PbO), Orthorhombic (β-PbO) | Tetragonal (Rutile)[3] |
| Band Gap (eV) | α-PbO: 1.9 - 2.2, β-PbO: ~2.7[4] | 3.6 - 3.78[1] |
| Semiconductor Type | Typically p-type or intrinsic, can be n-type | n-type[1] |
| Electron Mobility (cm²/Vs) | Limited experimental data available | Thin Films: 23 - 106 (experimental)[5], 228 - 373 (theoretical)[6] |
| Hole Mobility (cm²/Vs) | Limited experimental data available | 7.6 (theoretical)[7] |
| Electrical Conductivity | Generally lower than SnO₂ | High, especially when doped[1] |
II. Performance in Semiconductor Applications
Direct comparisons in specific applications reveal the nuanced advantages and disadvantages of each material.
Gas Sensing Applications
In the realm of gas sensing, SnO₂ is a well-established material. However, studies have shown that doping SnO₂ with PbO can significantly enhance its sensing performance. For instance, a study on ethanol sensing found that a 1wt% PbO-doped SnO₂ thick film sensor exhibited a higher response to ethanol compared to undoped SnO₂ at an operating temperature of 200°C[8][9]. This suggests that PbO can act as a sensitizer in the SnO₂ matrix, improving its ability to detect specific gases.
Solar Cell Applications
Both PbO and SnO₂ have been explored as electron transport layers (ETLs) in perovskite solar cells. SnO₂ is favored for its high electron mobility and suitable band alignment with perovskite materials[4]. However, research into SnO₂-PbO composite ETLs has shown promise in improving the shunt resistance of perovskite solar cells, which is particularly beneficial for low-light applications[10].
Electrochemical Applications
A comparative study of PbO₂ and SnO₂ as anodes for electrochemical oxidation revealed that SnO₂ electrodes exhibit superior electrocatalytic activity in the degradation of p-nitrophenol[11]. However, the same study noted that SnO₂ electrodes have a significantly shorter service lifetime compared to PbO₂ electrodes, highlighting a trade-off between performance and durability[11].
III. Experimental Protocols
The synthesis and characterization of high-quality PbO and SnO₂ are crucial for their effective application in semiconductor devices. Below are detailed methodologies for common synthesis and characterization techniques.
Synthesis of Tin Oxide (SnO₂) Nanoparticles via Sol-Gel Method
Objective: To synthesize SnO₂ nanoparticles with controlled particle size.
Materials:
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethylene glycol
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of SnCl₂·2H₂O in ethylene glycol.
-
Stir the solution vigorously at 60°C until a clear and colorless sol is obtained.
-
For thin film deposition, the sol can be spin-coated onto a substrate.
-
The resulting nanoparticles or thin film are then annealed at a desired temperature (e.g., 300°C) to achieve the desired crystallinity and phase.
Characterization:
-
X-Ray Diffraction (XRD): To determine the crystal structure and crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.
-
UV-Vis Spectroscopy: To determine the optical band gap.
Synthesis of this compound (β-PbO) Nanoparticles via Solvothermal Method
Objective: To synthesize β-PbO nanoparticles at a relatively low temperature.
Materials:
-
Lead acetate
-
Propanol
-
Sodium hydroxide (NaOH) solution (1N)
Procedure:
-
Dissolve lead acetate in propanol at room temperature with continuous stirring to obtain a clear solution.
-
Adjust the pH of the solution to 9 by adding 1N NaOH solution.
-
Stir the solution continuously at 75°C for 10 hours to facilitate the formation of a dense precipitate.
-
The precipitate is then collected, washed, and dried.
Characterization:
-
X-Ray Diffraction (XRD): To identify the crystalline phase (α-PbO or β-PbO) and determine the crystallite size.
-
Dielectric Spectroscopy: To measure the dielectric properties as a function of frequency and temperature.
IV. Visualizing Methodologies and Structures
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and characterization of metal oxide semiconductor nanomaterials.
Caption: A schematic diagram of a typical metal oxide semiconductor gas sensor structure.
V. Conclusion
References
- 1. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. arxiv.org [arxiv.org]
- 7. Electron and Hole Mobility of SnO2 from Full-Band Electron–Phonon and Ionized Impurity Scattering Computations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Lead Monoxide's Electrochemical Performance: A Comparative Guide for Researchers
A deep dive into the electrochemical capabilities of lead monoxide (PbO) as an anode material reveals a landscape of promising, yet varied, performance metrics. This guide offers a comparative analysis of PbO against other common metal oxide anodes—lead dioxide (PbO₂), tin oxide (SnO₂), and manganese dioxide (MnO₂)—supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of next-generation battery materials.
This compound has emerged as a material of interest for lithium-ion battery anodes due to its theoretical capacity and elemental abundance. However, its practical application is often hindered by challenges such as significant volume changes during lithiation/delithiation cycles, leading to capacity fading. This guide synthesizes available data to provide a clear comparison of its performance against established and emerging alternatives.
Comparative Electrochemical Performance
To provide a clear and objective comparison, the following table summarizes the key electrochemical performance indicators for this compound and its counterparts. It is important to note that performance can vary significantly based on the material's morphology, synthesis method, and the specific experimental conditions.
| Anode Material | Reversible Capacity (mAh g⁻¹) | Cycling Stability | Rate Capability | Initial Coulombic Efficiency (%) |
| This compound (PbO) | >125[1][2][3][4] | Moderate: >100 mAh g⁻¹ after 50 cycles (in composite form)[5] | Fair | Moderate |
| Lead Dioxide (PbO₂) ** | Variable, often used in different applications | Generally stable in specific applications | Good | High |
| Tin Oxide (SnO₂) | High theoretical capacity | Prone to significant capacity fading | Moderate to Good | Variable |
| Manganese Dioxide (MnO₂) ** | Moderate to High | Good | Good | Good |
Note: The data presented is a synthesis of reported values and may not be directly comparable due to varying experimental conditions across different studies.
Experimental Protocols for Electrochemical Evaluation
Accurate and reproducible assessment of an electrode material's performance is paramount. The following are detailed methodologies for key electrochemical experiments used to characterize anode materials like this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to investigate the redox reactions and electrochemical stability of the anode material.
Experimental Setup:
-
Cell: A three-electrode setup is typically used, consisting of a working electrode (the PbO-based anode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: A solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).
-
Instrumentation: A potentiostat is used to control the potential and measure the current.
Procedure:
-
Assemble the three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture and oxygen contamination.
-
Set the potential window to a range that encompasses the expected redox reactions of this compound with lithium (e.g., 0.01 V to 3.0 V vs. Li/Li⁺).
-
Apply a specific scan rate, typically ranging from 0.1 mV s⁻¹ to 100 mV s⁻¹. A common starting point is 0.1 mV s⁻¹[2].
-
Record the resulting current as a function of the applied potential for several cycles to observe the evolution of the electrochemical behavior.
Galvanostatic Charge-Discharge (GCD)
Galvanostatic cycling is used to determine the specific capacity, cycling stability, and coulombic efficiency of the anode material.
Experimental Setup:
-
Cell: A two-electrode coin cell (e.g., CR2032) is commonly used, with the PbO-based anode as the working electrode and lithium metal as the counter and reference electrode. A separator (e.g., Celgard) soaked in the electrolyte is placed between the electrodes.
-
Electrolyte: Same as for cyclic voltammetry.
-
Instrumentation: A battery cycler is used to apply a constant current and measure the voltage response over time.
Procedure:
-
Assemble the coin cell in an inert atmosphere.
-
Set the voltage window (e.g., 0.01 V to 1.5 V vs. Li/Li⁺)[2].
-
Apply a constant current density for both charging and discharging. A typical current density for initial cycles is 0.1 mA cm⁻²[2].
-
Cycle the cell for a specified number of cycles (e.g., 50-100 cycles) to evaluate capacity retention.
-
Calculate the specific capacity (in mAh g⁻¹) based on the mass of the active material and the charge/discharge time.
-
Determine the coulombic efficiency for each cycle by dividing the discharge capacity by the charge capacity.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the charge transfer kinetics and interfacial properties of the electrode.
Experimental Setup:
-
Cell: The same three-electrode or two-electrode cell setup as for CV or GCD can be used.
-
Instrumentation: A potentiostat with a frequency response analyzer module.
Procedure:
-
Bring the cell to a specific state of charge (e.g., fully charged or discharged).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Measure the resulting AC current response to determine the impedance at each frequency.
-
Plot the data in a Nyquist plot (imaginary impedance vs. real impedance) to analyze the different electrochemical processes occurring at the electrode-electrolyte interface.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process of validating the electrochemical performance of a new anode material like this compound, the following diagrams illustrate the typical experimental workflow and the logical relationship between different characterization techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. ije.ir [ije.ir]
- 3. Electrochemical Evaluation of PbO Nanoparticles as Anode for Lithium Ion Batteries (Technical Note) [ije.ir]
- 4. ELECTROCHEMICAL EVALUATION OF PBO NANOPARTICLES AS ANODE FOR LITHIUM ION BATTERIES, TECHNICAL NOTE | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
"comparative study of lead monoxide synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
Lead monoxide (PbO), a crucial compound in various industrial and research applications, can be synthesized through a multitude of methods, each offering distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The choice of synthesis method for this compound significantly impacts the resulting product's characteristics, such as crystallinity, particle size, purity, and yield. The following table summarizes the quantitative data gathered from various studies on thermal, co-precipitation, sol-gel, sonochemical, and green synthesis methods. It is important to note that the parameters can vary based on the specific experimental conditions.
| Synthesis Method | Precursors | Typical Particle Size (nm) | Reaction Temperature (°C) | Reaction Time | Reported Yield/Purity | Key Advantages | Key Disadvantages |
| Thermal Oxidation | Lead metal, Air/Oxygen | > 100 (micro-scale) | 450 - 600 | Hours | High yield, Purity depends on starting material | Simple, scalable for industrial production. | High energy consumption, poor control over particle size and morphology. |
| Co-precipitation | Lead salts (e.g., Pb(NO₃)₂, Pb(CH₃COO)₂), Base (e.g., NaOH, KOH) | 20 - 100[1] | Room Temperature - 90 | 1 - 4 hours | High Purity[1] | Simple, low cost, good control over particle size.[2] | Potential for impurities from precursors, requires washing and filtration steps. |
| Sol-Gel | Lead acetate, Citric acid | 50 - 120[3][4] | 500 - 600 (calcination) | Several hours | High purity and crystallinity[3] | Excellent control over particle size and morphology, high purity products.[3] | More complex and time-consuming, requires careful control of parameters. |
| Sonochemical | Lead salts (e.g., Pb(NO₃)₂, PbCl₂), Base (e.g., NaOH, KOH) | 20 - 40[5] | 25 - 40 | 30 - 90 minutes | High Purity[6] | Rapid synthesis, formation of uniform nanoparticles.[6][7] | Requires specialized equipment, potential for localized heating effects. |
| Green Synthesis | Lead salts (e.g., PbCl₂), Plant extracts (M. indica, M. rubra) | 20 - 85[8][9] | Room Temperature | Minutes to hours | High purity crystalline product reported[8][9] | Eco-friendly, cost-effective, avoids toxic reagents.[8] | Variability in plant extract composition can affect reproducibility, often lower yield. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and should be adapted and optimized for specific laboratory conditions and desired outcomes.
Co-precipitation Method
This method involves the precipitation of lead hydroxide from a lead salt solution, followed by thermal dehydration to form this compound.
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of lead nitrate.
-
Prepare a 0.8 M aqueous solution of sodium hydroxide.
-
While vigorously stirring the lead nitrate solution, add the sodium hydroxide solution dropwise.
-
Continue stirring for 2 hours after the addition is complete.
-
Allow the precipitate to settle overnight.
-
Decant the supernatant and wash the precipitate several times with deionized water.
-
Dry the precipitate in an oven at 100°C.
-
Calcination of the dried powder at 600°C can be performed to improve crystallinity.[1]
Sol-Gel Method
The sol-gel process allows for the formation of a homogenous gel that, upon calcination, yields highly pure and crystalline PbO nanoparticles.
Materials:
-
Lead(II) acetate (Pb(CH₃COO)₂)
-
Citric acid (C₆H₈O₇)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of lead acetate and citric acid.
-
Mix the two solutions with a specific molar ratio (e.g., 1:1) and stir until a clear sol is formed.
-
Heat the sol at a controlled temperature (e.g., 80°C) to evaporate the solvent and form a viscous gel.
-
Dry the gel in an oven to remove residual water.
-
Calcination of the dried gel at a temperature between 500-600°C results in the formation of PbO nanoparticles.[3][4]
Sonochemical Synthesis
This method utilizes ultrasonic waves to induce the chemical reaction and control the nucleation and growth of nanoparticles.
Materials:
-
Lead(II) chloride (PbCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare a 0.2 M aqueous solution of lead chloride.
-
Prepare a 1 M aqueous solution of sodium hydroxide.
-
Place the lead chloride solution in a reaction vessel and immerse a high-intensity ultrasonic probe.
-
While sonicating, add the sodium hydroxide solution dropwise over a period of 30 minutes.
-
Continue sonication for a specific duration (e.g., 30-90 minutes) at a controlled temperature (e.g., 25°C).[7]
-
Wash the resulting precipitate with deionized water and ethanol.
-
Dry the product at room temperature.
Green Synthesis
This environmentally friendly approach uses plant extracts as reducing and capping agents.
Materials:
-
Lead(II) chloride (PbCl₂)
-
Plant extract (e.g., from Mangifera indica leaves)
-
Deionized water
Procedure:
-
Prepare an aqueous extract of the plant material by boiling the leaves in deionized water and filtering the solution.
-
Prepare a dilute aqueous solution of lead chloride (e.g., 6 x 10⁻³ M).
-
Mix the plant extract with the lead chloride solution and stir. A color change indicates the formation of nanoparticles.
-
Centrifuge the solution to separate the PbO nanoparticles.
-
Wash the nanoparticles with deionized water and dry them.[8]
Visualization of the Synthesis Method Selection Process
The selection of an appropriate synthesis method depends on several factors, including the desired particle characteristics, available resources, and scalability requirements. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A decision tree for selecting a suitable this compound synthesis method.
This guide provides a foundational understanding of the various methods available for synthesizing this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to optimize the protocols for their specific experimental setups and desired product characteristics.
References
- 1. troindia.in [troindia.in]
- 2. An Overview of Synthesis and Structural Regulation of Magnetic Nanomaterials Prepared by Chemical Coprecipitation [mdpi.com]
- 3. iust.ac.ir [iust.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijnnonline.net [ijnnonline.net]
- 7. hcpmanida.com [hcpmanida.com]
- 8. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalajacr.com [journalajacr.com]
A Comparative Guide to Lead Monoxide-Based Sensors: Performance Assessment and Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of various gases is crucial for safety, process control, and environmental monitoring. Lead monoxide (PbO)-based sensors have emerged as a noteworthy technology in the field of semiconductor gas sensors. This guide provides an objective comparison of the performance of PbO-based sensors with alternative technologies, supported by experimental data and detailed methodologies.
This guide will delve into the performance metrics of this compound-based sensors, particularly when doped with other metal oxides, and compare them against other established sensor types for the detection of common volatile organic compounds (VOCs) and toxic gases.
Performance Comparison of Gas Sensing Technologies
The efficacy of a gas sensor is determined by several key performance indicators. The following tables summarize the performance of this compound-based sensors and their alternatives for various target analytes. It is important to note that performance characteristics can vary significantly based on the specific sensor fabrication method, operating temperature, and humidity conditions.
Table 1: Comparison of Ethanol Sensor Performance
| Sensor Type | Sensing Material | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Metal Oxide Semiconductor | PbO-doped SnO₂ | 200 | 41 | 125 | - | High | [1] |
| Metal Oxide Semiconductor | La₂O₃-SnO₂ | 250 | - | - | 58 ppb | 89 (to 20 ppm) | [2] |
| Electrochemical | - | 15 - 40 | ~6 - 20 | - | - | Linear output | [3] |
| Optical Fibre | Graphene Oxide coated | Room Temperature | - | < 60 | - | High | [4] |
Table 2: Comparison of LPG Sensor Performance
| Sensor Type | Sensing Material | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Metal Oxide Semiconductor | PbO-doped SnO₂ | 200 | 79 | 185 | - | Moderate | [1] |
| Metal Oxide Semiconductor | MoTe₂ | Room Temperature | 8 | 22 | - | 137 (to 2.0 vol%) | [5] |
| Infrared (IR) | - | -40 to +75 | 10 (T90) | - | - | 1-5% accuracy | [6] |
| Catalytic Bead | - | -40 to +75 | - | - | - | 3-5% accuracy | [6] |
Table 3: Comparison of Acetone Sensor Performance
| Sensor Type | Sensing Material | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Metal Oxide Semiconductor | PbO-doped SnO₂ | 200 | - | - | - | Moderate | [1] |
| Metal Oxide Semiconductor | K/Sn–Co₃O₄ | 110 | 20 | 25 | 0.1 ppm | 101 (to 100 ppm) | [7] |
| Metal Oxide Semiconductor | LaFeO₃/ZnO | 340 | - | 16 | - | 208.7 (to 100 ppm) | [8] |
| Photoionization Detector (PID) | - | Ambient | < 2 | - | ppb level | High for acetone | [2] |
Table 4: Comparison of H₂S Sensor Performance
| Sensor Type | Sensing Material | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Metal Halide Perovskite | Lead-free CsCu₂I₃ | Room Temperature | - | - | 0.2 ppm | High | [9] |
| Metal Oxide Semiconductor | WO₃ | 350 | 20 | 420 | 20 ppm | 6.6 (to 100 ppm) | [10] |
| Electrochemical | - | -20 to 40 | < 35 (T90) | - | 1 ppm | 1.45 µA/ppm | [11] |
Table 5: Comparison of NO₂ Sensor Performance
| Sensor Type | Sensing Material | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Metal Oxide Semiconductor | SnO₂ quantum wires/Ti₃C₂Tₓ MXene | 80 | 11 | 23 | 20 ppb | 27.8 (to 10 ppm) | [12] |
| Metal Oxide Semiconductor | ZnO-SnO₂ | 180 | - | - | 20 ppb | 37 (to 0.2 ppm) | [13] |
| Metal Oxide Semiconductor | WO₃ | 150 | 870 | 144 | 65 ppb | 225 (to 5 ppm) | [14] |
| Electrochemical | - | -30 to 50 | < 120 (T90) | - | 15 ppb | -250 nA/ppm | [15] |
Table 6: Comparison of CO Sensor Performance
| Sensor Type | Sensing Material | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) | Limit of Detection (LOD) | Sensitivity/Response | Reference |
| Metal Oxide Semiconductor | CuO-SnO₂ | 250 | 390 | - | - | 1.2 (to 20 ppm) | [16] |
| Electrochemical | - | -30 to 50 | < 70 (T90) | - | 40 ppb | 90 mV/ppm | [9] |
| Infrared (GFC) | - | - | - | - | - | High |
Experimental Protocols
The fabrication and testing of gas sensors involve a series of precise steps to ensure reliability and reproducibility. Below are detailed methodologies for the key experiments cited in this guide.
Fabrication of Screen-Printed PbO-Doped SnO₂ Sensors
-
Paste Preparation:
-
Synthesize SnO₂ nanoparticles using a sol-gel or hydrothermal method.
-
Create a paste by mixing the SnO₂ powder with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).
-
Incorporate a specific weight percentage of PbO powder into the SnO₂ paste and mix thoroughly to ensure homogeneity.
-
-
Screen Printing:
-
Use a screen with a predefined pattern for the sensor's interdigitated electrodes.
-
Place an alumina substrate with pre-printed gold or platinum electrodes and a heater on the screen-printing machine.
-
Apply the prepared PbO-doped SnO₂ paste onto the screen and use a squeegee to print the sensing layer onto the substrate.
-
-
Sintering:
-
Dry the printed sensors at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Sinter the sensors in a furnace at a high temperature (e.g., 600-800°C) for several hours. This step removes the organic binder and forms a stable, porous sensing film.
-
Gas Sensor Testing Protocol
-
Test Chamber Setup:
-
Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.
-
Use a programmable power supply to control the sensor's operating temperature via the integrated heater.
-
Employ a data acquisition system to continuously monitor the sensor's resistance or conductance.
-
-
Environmental Control:
-
Utilize a gas mixing system with mass flow controllers to precisely control the concentration of the target gas and the background gas (typically synthetic air).
-
Incorporate a humidity and temperature control system to maintain stable environmental conditions within the test chamber, as these factors can significantly influence sensor performance.[17]
-
-
Measurement Procedure:
-
Zero Point Calibration: Stabilize the sensor in a flow of zero air (or pure nitrogen) to establish a baseline resistance (Rₐ).[18]
-
Gas Exposure: Introduce a known concentration of the target gas into the chamber and record the change in sensor resistance until it reaches a stable value (R₉).
-
Recovery: Purge the chamber with zero air to allow the sensor's resistance to return to its baseline.
-
Data Analysis: Calculate the sensor response (often defined as Rₐ/R₉ for reducing gases or R₉/Rₐ for oxidizing gases), response time (the time to reach 90% of the final response), and recovery time (the time to return to 90% of the baseline).
-
Visualizing Sensor Mechanisms and Workflows
To better understand the processes involved in assessing this compound-based sensors, the following diagrams illustrate the gas sensing mechanism and the experimental workflow.
Caption: Gas sensing mechanism of a p-type PbO sensor.
The sensing mechanism of p-type semiconductor gas sensors like this compound involves the adsorption of oxygen molecules on the surface, which trap electrons and create a hole accumulation layer, thereby decreasing the sensor's resistance.[19][20][21][22][23] When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the semiconductor. This leads to a recombination of electrons and holes, reducing the hole concentration in the accumulation layer and increasing the sensor's resistance.[19][20][21][22][23]
Caption: Experimental workflow for sensor fabrication and testing.
This workflow outlines the key stages from material preparation to performance evaluation of the gas sensors.
Conclusion
This compound-based sensors, particularly when used as a dopant in other metal oxide semiconductors like SnO₂, demonstrate competitive performance for the detection of various gases. They offer high sensitivity and relatively fast response times. However, like many metal oxide semiconductor sensors, they often require elevated operating temperatures and can be susceptible to cross-sensitivity from other gases.
Alternative technologies such as electrochemical, photoionization, and infrared sensors provide distinct advantages depending on the specific application. Electrochemical sensors often exhibit excellent selectivity and low power consumption. PIDs are highly sensitive to a broad range of VOCs at very low concentrations. Infrared sensors are robust and immune to poisoning, making them suitable for harsh environments.
The selection of an appropriate gas sensor technology ultimately depends on the specific requirements of the application, including the target gas, required sensitivity and selectivity, operating environment, and cost considerations. This guide provides a foundation for researchers and professionals to make informed decisions when selecting and assessing gas sensing technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dart-sensors.com [dart-sensors.com]
- 4. A Review of Optical Fibre Ethanol Sensors: Current State and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 10. indsci.com [indsci.com]
- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 16. Carbon Monoxide Sensor Specifications | Control Instruments Corporation [controlinstruments.com]
- 17. renesas.com [renesas.com]
- 18. permapure.com [permapure.com]
- 19. Frontiers | Review: Influences of Semiconductor Metal Oxide Properties on Gas Sensing Characteristics [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Studies on nanomaterial-based p-type semiconductor gas sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pure.korea.ac.kr [pure.korea.ac.kr]
A Researcher's Guide to Differentiating Litharge and Massicot Using X-ray Diffraction
For researchers, scientists, and professionals in drug development, the accurate identification of crystalline phases is paramount. Litharge (α-PbO) and massicot (β-PbO), the two common polymorphs of lead(II) oxide, are a case in point. Though chemically identical, their distinct crystal structures—tetragonal for litharge and orthorhombic for massicot—lead to different physical properties and reactivity, making their differentiation crucial in various applications. X-ray diffraction (XRD) stands out as the definitive method for this purpose, providing unambiguous identification based on the unique diffraction pattern of each polymorph.
This guide provides a comprehensive comparison of litharge and massicot using XRD, complete with experimental data, detailed protocols, and a visual workflow to aid in their differentiation.
Core Principles of Differentiation via XRD
X-ray diffraction is a powerful non-destructive analytical technique that reveals the atomic and molecular structure of a crystal. When a crystalline material is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.
The key to differentiating litharge and massicot lies in their different crystal systems:
-
Litharge (α-PbO): Possesses a tetragonal crystal structure.
-
Massicot (β-PbO): Exhibits an orthorhombic crystal structure.[1]
This fundamental structural difference results in distinct sets of crystallographic planes, which in turn produce unique XRD patterns with peaks at different 2θ angles.
Quantitative XRD Data Comparison
The most direct way to distinguish between litharge and massicot is by comparing the 2θ positions and relative intensities of their characteristic diffraction peaks. The following table summarizes the most intense peaks for each polymorph, referenced from the Joint Committee on Powder Diffraction Standards (JCPDS) database.
| Litharge (α-PbO) [JCPDS Card No. 05-0561] | Massicot (β-PbO) [JCPDS Card No. 38-1477] |
| 2θ (degrees) | Relative Intensity (%) |
| 28.55 | 100 |
| 31.85 | 80 |
| 35.88 | 50 |
| 48.65 | 40 |
| 54.85 | 60 |
| 57.80 | 35 |
Note: Peak positions and intensities can vary slightly depending on the specific instrument and experimental conditions.
As the data indicates, while some peaks may be in close proximity, the overall patterns are clearly distinguishable, allowing for confident phase identification.
Experimental Protocol for XRD Analysis
The following protocol outlines the key steps for preparing and analyzing lead(II) oxide samples to differentiate between litharge and massicot.
Sample Preparation
Proper sample preparation is critical to obtain high-quality XRD data and avoid issues like preferred orientation, which can alter peak intensities.
-
Grinding: The sample should be finely ground to a homogenous powder using an agate mortar and pestle. The ideal particle size is typically in the range of 1-10 µm.
-
Mounting: The powdered sample should be carefully mounted onto a sample holder. A back-loading or cavity mount is often preferred to minimize preferred orientation. The surface of the powder should be flat and level with the surface of the holder.
XRD Instrument Parameters
The following are typical instrument settings for the phase identification of inorganic powders.
-
Radiation Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.
-
Generator Voltage and Current: Typically operated at 40 kV and 40 mA.
-
Scan Range (2θ): A range of 20° to 70° is generally sufficient to capture the most characteristic peaks of both litharge and massicot.
-
Step Size: A step size of 0.02° is appropriate for good resolution.
-
Counting Time per Step: A counting time of 1 to 30 seconds per step is common, depending on the desired signal-to-noise ratio.
Data Analysis
-
Phase Identification: The obtained XRD pattern is compared with standard reference patterns from a database such as the JCPDS/ICDD (International Centre for Diffraction Data).[2][3] Software with search-match algorithms can be used to identify the phases present in the sample by comparing the experimental peak positions and intensities with the database entries for litharge (JCPDS 05-0561) and massicot (JCPDS 38-1477).[4][5]
-
Quantitative Analysis (Optional): For mixtures of litharge and massicot, Rietveld refinement can be employed to determine the relative weight percentage of each phase. This method involves a least-squares refinement of a calculated diffraction pattern to match the experimental data.
Visualizing the Workflow
The following diagram illustrates the logical workflow for differentiating between litharge and massicot using XRD.
References
A Comparative Guide to the Validation of Lead Monoxide (PbO) Nanoparticle Band Gap
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined band gap values for lead monoxide (PbO) nanoparticles, synthesized via various methods. The data presented is collated from recent scientific literature to aid in the validation and selection of PbO nanoparticles for specific research and development applications.
Comparative Analysis of PbO Nanoparticle Band Gap
The optical band gap of this compound nanoparticles is a critical parameter influencing their electronic and optical properties. This value is highly sensitive to the synthesis method, particle size, and crystalline phase (tetragonal α-PbO or orthorhombic β-PbO). Below is a summary of reported band gap values from different synthesis techniques.
| Synthesis Method | Crystalline Phase | Average Particle/Crystallite Size (nm) | Reported Band Gap (eV) |
| Green Synthesis | α-PbO and β-PbO | < 100 | 4.2[1][2] |
| Green Synthesis (Green Tea Extract) | Not specified | 5 | 4.53[3] |
| Chemical Precipitation | α-PbO | 36 | 3.91[4][5] |
| Chemical Precipitation | β-PbO | 47 | 3.85[4][5] |
| Chemical Method | Not specified | 60 | 3.82[6] |
| Chemical Synthesis (with capping agents) | Not specified | Not specified | 3.73 - 3.80[7] |
| Sol-Gel | Not specified | 63 | 5.52[8][9] |
| Solvothermal | Not specified | 3.7 | ~5.5[10] |
| Microwave-Assisted | Not specified | 2.7 | ~5.5[10] |
Note: The bulk band gap of α-PbO (litharge) is typically in the range of 1.9-2.2 eV, while that of β-PbO (massicot) is around 2.7 eV[1][11]. The larger band gap values observed in nanoparticles are attributed to the quantum confinement effect[1][6].
Experimental Protocols
Synthesis of PbO Nanoparticles
A variety of methods can be employed to synthesize PbO nanoparticles. The choice of method can significantly impact the resulting particle size, morphology, and, consequently, the band gap.
a) Chemical Precipitation Method [4][5]
-
Prepare a 0.5 M aqueous solution of lead (II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O].
-
Prepare a separate aqueous solution of sodium hydroxide (NaOH).
-
Heat the lead acetate solution to 80°C while stirring.
-
Add the NaOH solution drop-wise to the heated lead acetate solution until the pH reaches approximately 10. The solution will become cloudy and eventually turn a deep red color, indicating the formation of a precipitate.
-
Allow the precipitate to settle, then separate it from the supernatant by filtration.
-
Wash the precipitate multiple times with de-ionized water to remove any unreacted precursors.
-
Dry the collected precipitate in an oven at 100°C for 2 hours.
-
To obtain the α-PbO phase, calcine a portion of the dried powder at 240°C for 2 hours. To obtain the β-PbO phase, calcine another portion at 700°C for 2 hours.
b) Green Synthesis Method (using plant extract) [1]
-
Prepare an aqueous solution of a lead salt, such as 3.67 g of lead bromide in distilled water, and heat to 70°C with vigorous stirring for 1 hour. A small amount of HCl (approximately 100 μl) can be added to ensure homogenization.
-
Prepare a plant extract, for example, by boiling Helichrysum sanguineum leaves in water.
-
Gradually add the plant extract (approximately 20 ml) to the lead salt solution. A color change in the solution indicates the formation of nanoparticles.
-
The resulting solution containing PbO nanoparticles can then be used for characterization or deposited on a substrate by drop-casting for thin-film analysis.
-
Prepare a solution containing 4 wt% lead acetate and 16 wt% polyvinyl alcohol (PVA) in a water/ethanol mixture (40/60 V/V).
-
Heat the solution to 80°C to produce a transparent "sol".
-
Continue heating to evaporate the majority of the solvent and obtain a more viscous "gel".
-
Calcine the obtained gel at a temperature between 300-500°C for 3 hours to form the nano-structured lead oxide.
Band Gap Validation: UV-Vis Spectroscopy and Tauc Plot Analysis
The optical band gap of the synthesized PbO nanoparticles is typically determined using UV-Visible (UV-Vis) absorption spectroscopy.
-
Sample Preparation: Disperse the synthesized PbO nanoparticles in a suitable solvent (e.g., ethanol) using ultrasonication to obtain a stable colloidal suspension.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the nanoparticle suspension over a wavelength range of approximately 200 nm to 800 nm using a spectrophotometer.
-
Tauc Plot Construction: The band gap energy (Eg) is calculated using the Tauc relation[6]: (αhν)^n = A(hν - Eg) where:
-
α is the absorption coefficient.
-
hν is the photon energy.
-
A is a constant.
-
n is an exponent that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). For PbO, a direct band gap is often assumed[1].
-
-
Data Analysis:
-
Convert the measured absorbance (Abs) to the absorption coefficient (α).
-
Calculate the photon energy (hν) for each corresponding wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).
-
Plot a graph of (αhν)² versus hν.
-
Extrapolate the linear portion of the curve to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap (Eg). It is important to note that baseline absorption below the expected band gap can lead to inaccuracies, and methods to subtract this background absorption can provide a more precise value[12].
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and band gap validation of PbO nanoparticles.
Caption: Experimental workflow for PbO nanoparticle synthesis and band gap validation.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization Studies on the Chemically Synthesized α and β Phase PbO Nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ijcps.org [ijcps.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 12. arxiv.org [arxiv.org]
Benchmarking Lead Monoxide: A Comparative Guide to Theoretical and Experimental Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of lead monoxide (PbO), a material of significant interest in various scientific and industrial applications, including ceramics, glass manufacturing, and electronic components. By juxtaposing theoretically calculated values with experimentally determined data, this document aims to offer a clear and objective benchmark for researchers working with PbO. Detailed experimental protocols for key characterization techniques are also provided to support and guide further research.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physical, electronic, and optical properties of the two common polymorphs of this compound: the tetragonal α-PbO (Litharge) and the orthorhombic β-PbO (Massicot).
Table 1: Crystal Structure and Physical Properties of this compound (α-PbO)
| Property | Theoretical Value | Experimental Value |
| Crystal System | Tetragonal[1][2] | Tetragonal[1] |
| Space Group | P4/nmm[1][2] | P4/nmm[1][3] |
| Lattice Constants | a = 4.00 Å, c = 5.26 Å[2] | a = 3.9729 Å, c = 5.0192 Å[4] |
| Density | 8.81 g/cm³[2] | 9.53 g/cm³[1][5] |
| Melting Point | - | 888 °C[1] |
| Boiling Point | - | 1477 °C[1] |
Table 2: Electronic and Optical Properties of this compound (α-PbO)
| Property | Theoretical Value | Experimental Value |
| Band Gap | 1.46 eV[2] | 1.90 eV, 2.75 eV[6] |
| Electrical Conductivity | - | 10⁻³ to 1.0 Ω⁻¹ cm⁻¹ (n-type)[6] |
| Refractive Index (nD) | - | 2.55[7] |
Table 3: Crystal Structure and Physical Properties of this compound (β-PbO)
| Property | Theoretical Value | Experimental Value |
| Crystal System | Orthorhombic[1] | Orthorhombic[1] |
| Lattice Constants | - | a = 5.489 Å, b = 4.755 Å, c = 5.891 Å[4] |
| Transition Temperature (from α-PbO) | - | > 489 °C[8] |
Table 4: Electronic and Optical Properties of this compound (β-PbO)
| Property | Theoretical Value | Experimental Value |
| Band Gap | - | 2.67 eV[6] |
| Electrical Conductivity | - | ~10⁻⁵ Ω⁻¹ cm⁻¹[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundational understanding of the techniques used to characterize the properties of this compound.
Crystal Structure Determination via X-Ray Diffraction (XRD)
Objective: To determine the crystal structure, space group, and lattice parameters of PbO.
Methodology:
-
Sample Preparation: A fine powder of the PbO sample is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a flat sample holder.
-
Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly Cu Kα radiation), a goniometer to rotate the sample and detector, and an X-ray detector.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters using Bragg's Law. The overall pattern is compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal phase (α-PbO or β-PbO) and space group.[9][10]
Band Gap Energy Measurement using UV-Vis Spectroscopy
Objective: To determine the optical band gap of PbO.
Methodology:
-
Sample Preparation: For thin films, PbO is deposited on a transparent substrate. For powder samples, a suspension can be prepared, or the powder can be analyzed using a diffuse reflectance accessory.
-
Instrumentation: A UV-Vis spectrophotometer is used. This instrument measures the absorption or reflectance of light as a function of wavelength.
-
Data Collection: The absorbance or reflectance spectrum of the PbO sample is recorded over a range of wavelengths, typically from the ultraviolet to the near-infrared region.
-
Data Analysis: The optical band gap (Eg) is determined from the absorption spectrum using a Tauc plot. The relationship (αhν)^(1/n) vs. hν is plotted, where α is the absorption coefficient, hν is the photon energy, and n is a constant that depends on the nature of the electronic transition (n=2 for an indirect band gap, which is common for PbO). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.[11][12][13]
Refractive Index Measurement via Ellipsometry
Objective: To determine the refractive index of a thin film of PbO.
Methodology:
-
Sample Preparation: A thin, smooth, and uniform film of PbO is deposited on a reflective substrate (e.g., a silicon wafer).
-
Instrumentation: An ellipsometer is used. This instrument measures the change in the polarization state of light upon reflection from the sample surface.
-
Data Collection: A polarized beam of light is directed onto the PbO film at a known angle of incidence. The instrument measures the ellipsometric parameters (Ψ and Δ), which describe the amplitude ratio and phase shift between the p- and s-polarized components of the reflected light.
-
Data Analysis: The measured Ψ and Δ values are fitted to a theoretical model that describes the optical properties of the film and substrate. By iterating the model parameters (thickness and refractive index of the PbO film), the best fit to the experimental data is obtained, yielding the refractive index of the PbO film.[5][14][15]
Electrical Conductivity Measurement using the Four-Point Probe Method
Objective: To measure the electrical conductivity of a PbO sample.
Methodology:
-
Sample Preparation: The PbO sample should be in the form of a thin film or a pellet with a flat, uniform surface.
-
Instrumentation: A four-point probe setup is used. This consists of four equally spaced, co-linear probes. A current source is connected to the outer two probes, and a voltmeter is connected to the inner two probes.
-
Data Collection: The four probes are brought into contact with the surface of the PbO sample. A known DC current is passed through the outer two probes, and the resulting voltage drop across the inner two probes is measured.
-
Data Analysis: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). The electrical conductivity (σ) is then determined by taking into account the thickness of the sample (t) using the formula σ = 1 / (Rs * t). This method minimizes the influence of contact resistance on the measurement.[2][3][16][17]
Visualizing the Benchmarking Workflow
The following diagrams illustrate the logical flow of the benchmarking process and a typical experimental workflow.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]
- 3. Four Point Probe Measurement Explained [suragus.com]
- 4. mdpi.com [mdpi.com]
- 5. Ellipsometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. people.bath.ac.uk [people.bath.ac.uk]
- 8. This compound | PbO | CID 14827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. omega-optical.com [omega-optical.com]
- 15. OPG [opg.optica.org]
- 16. valipod.com [valipod.com]
- 17. mgchemicals.com [mgchemicals.com]
A Comparative Guide to the Chemical Resistance of Lead Monoxide Composites
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Lead Monoxide Composites Against Common Alternatives in Harsh Chemical Environments.
In environments where chemical exposure is a significant concern, the selection of robust composite materials is paramount. This guide provides a detailed comparison of the chemical resistance of this compound (PbO) composites against common alternatives, including those reinforced with glass fiber, barium sulfate, and tungsten. The data presented is based on experimental findings to assist in making informed material choices for demanding applications.
Performance Against Aggressive Chemical Agents
The chemical resistance of a composite material is its ability to withstand degradation from chemical attack. This is a critical performance metric in applications such as chemical processing equipment, storage tanks, and laboratory infrastructure. The following tables summarize the performance of this compound composites and its alternatives when exposed to acidic and alkaline environments.
Data Presentation: Quantitative Analysis of Chemical Resistance
The primary method for evaluating chemical resistance in these studies is the immersion test, following the guidelines of ASTM D543.[1][2][3][4] This involves immersing composite specimens in chemical reagents for a specified duration and temperature and then measuring the changes in their physical and mechanical properties.[1][2][3][4]
Table 1: Chemical Resistance in Acidic Environment (10% Sulfuric Acid)
| Composite Material | Polymer Matrix | Filler/Reinforcement | Exposure Time (days) | Weight Change (%) | Flexural Strength Retention (%) | Source(s) |
| This compound Composite | Unsaturated Polyester | This compound (PbO) | 120 | Good stability, minimal change (qualitative) | Not Reported | |
| Glass Fiber Composite | Unsaturated Polyester | E-Glass Fiber (50 wt%) | 90 | ~ +0.5 | ~ 95 | [5] |
| Barium Sulfate Composite | Polypropylene | Barium Sulfate (BaSO₄) | Not Reported | Good chemical resistance (qualitative) | Not Reported | |
| Tungsten Composite | Epoxy | Tungsten (W) | Not Reported | Resistant to attack (qualitative) | Not Reported | [6] |
Table 2: Chemical Resistance in Alkaline Environment (5% Sodium Hydroxide)
| Composite Material | Polymer Matrix | Filler/Reinforcement | Exposure Time (days) | Weight Change (%) | Flexural Strength Retention (%) | Source(s) |
| This compound Composite | Unsaturated Polyester | This compound (PbO) | 120 | Lower stability due to reaction (qualitative) | Not Reported | |
| Glass Fiber Composite | Unsaturated Polyester | E-Glass Fiber (50 wt%) | 90 | ~ +0.8 | ~ 85 | [5] |
| Barium Sulfate Composite | Polypropylene | Barium Sulfate (BaSO₄) | Not Reported | Good chemical resistance (qualitative) | Not Reported | |
| Tungsten Composite | Epoxy | Tungsten (W) | Not Reported | Resistant to attack (qualitative) | Not Reported | [6] |
Experimental Protocols: A Closer Look at the Methodology
The evaluation of chemical resistance is a meticulous process governed by standardized protocols to ensure the reliability and comparability of results. The most relevant standard for the data presented is ASTM D543: "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[1][2][3][4]
Summary of ASTM D543 Immersion Test Protocol:
-
Specimen Preparation: Standardized specimens of the composite materials are prepared, typically in the form of tensile bars or flexural bars, with precise dimensions.
-
Initial Measurements: The initial weight and dimensions (length, width, and thickness) of each specimen are accurately measured and recorded. Mechanical properties, such as tensile strength or flexural strength, are also measured for a set of control specimens.[3][4]
-
Immersion: The test specimens are fully immersed in the chemical reagent (e.g., 10% sulfuric acid or 5% sodium hydroxide) in a sealed container.[2]
-
Controlled Conditions: The immersion is carried out at a specified temperature and for a predetermined duration.
-
Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and dried.
-
Final Measurements: The final weight and dimensions are measured, and the percentage change is calculated. The mechanical properties of the exposed specimens are then tested.
-
Data Reporting: The results are reported as the percentage change in weight, dimensions, and mechanical strength. Visual observations such as changes in color, swelling, cracking, or crazing are also documented.[1][7]
Visualizing the Process and Influencing Factors
To better understand the experimental process and the relationships between various factors influencing chemical resistance, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Lead Monoxide
This guide provides a detailed comparison of analytical methods for the quantification of lead monoxide (PbO). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable determination of PbO in various samples. The guide covers several common analytical techniques, presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the sample matrix, available equipment, and the desired specificity. The following table summarizes the quantitative performance characteristics of several common methods used for the analysis of lead and its compounds.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision/Repeatability | Key Features |
| Graphite Furnace AAS (GFAAS) | Pb | 0.02 µ g/sample [1] | 0.05 µ g/sample [1] | Measurement Precision: 0.049[1] | High sensitivity, suitable for trace analysis.[1] Requires sample digestion. |
| Electrothermal AAS (ETAAS) | Pb | 0.62 ng/mL[2] | 1.86 ng/mL[2] | RSD: ~1.5% (synthetic sample), ~3% (real sample)[2] | Similar to GFAAS, offers excellent sensitivity.[2] |
| Complexometric Titration (EDTA) | PbO | Not typically reported | Not typically reported | Dependent on analyst skill and equipment calibration | Cost-effective, suitable for assaying high-purity PbO.[3] Does not require advanced instrumentation. |
| Inductively Coupled Plasma (ICP-MS/AES) | Pb | Very Low (ppb range) | Low (ppb range) | High | Excellent for multi-element analysis and high-throughput screening.[4] |
| Flame AAS (FAAS) | Pb | Higher than GFAAS | Higher than GFAAS | Good | Suitable for higher concentrations of lead.[1][4] Faster than GFAAS. |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the accuracy and reproducibility of results. Below are methodologies for two distinct analytical techniques for this compound.
Assay of this compound by Complexometric Titration
This method is a classic wet chemistry technique suitable for determining the purity of a this compound sample.
Principle: Lead (II) ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a xylenol orange indicator, which changes color from purple-red to lemon yellow when all the lead ions have been complexed by the EDTA.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.8 g of the this compound sample and transfer it to a 400 mL beaker.[3]
-
Dissolution: Dissolve the sample by warming it with a mixture of 1 mL of acetic acid and 10 mL of water.[3]
-
Dilution: Once the solution is complete, dilute it to 250 mL with water.[3]
-
Buffering and Indication: Add 15 mL of a hexamethylenetetramine reagent solution and 50 mg of xylenol orange indicator mixture to the solution.[3]
-
Titration: Titrate the solution with a standardized 0.1 M EDTA volumetric solution. The endpoint is reached when the color changes from purple-red to a distinct lemon yellow.[3]
-
Calculation: Calculate the percentage of PbO in the sample. One milliliter of 0.1 M EDTA is equivalent to 0.02232 g of PbO.[3]
Determination of Lead by Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
This protocol is based on NIOSH Method 7105 and is designed for the determination of elemental lead in samples, which can be adapted for digested this compound samples.[1]
Principle: A sample solution is injected into a graphite tube furnace. The temperature is progressively increased to dry, char, and finally atomize the sample. A light beam from a lead hollow-cathode lamp is passed through the atomic vapor. The amount of light absorbed at a specific wavelength (283.3 nm) is proportional to the concentration of lead atoms.[1]
Methodology:
-
Sample Preparation (Digestion):
-
Place the sample in a beaker.
-
Add 3 mL of concentrated nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂). Cover with a watchglass.[1]
-
Heat on a hotplate at 140°C until the volume is reduced to approximately 0.5 mL.[1]
-
Rinse the watchglass and beaker walls with 3 to 5 mL of 5% HNO₃ and allow the solution to evaporate to 0.5 mL again.[1]
-
Cool the beaker and quantitatively transfer the solution to a 10-mL volumetric flask, diluting to the mark with distilled water.[1]
-
-
Calibration:
-
Measurement:
-
Set up the atomic absorption spectrophotometer according to the manufacturer's specifications.
-
Use the recommended furnace program: Dry at 110°C, Char at 800°C, and Atomize at 1800°C.[1]
-
Use a matrix modifier (e.g., NH₄H₂PO₄ and Mg(NO₃)₂) to reduce interferences.[1]
-
Analyze a standard for every 10 samples to check for instrumental drift.[1]
-
-
Quality Control:
Visualizing Workflows and Logic
Diagrams are essential for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a cross-validation workflow and a method selection decision tree.
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of an analytical method, ensuring its robustness and transferability between different laboratories or conditions.[5]
A typical workflow for the cross-validation of an analytical method.
Decision Tree for Selecting a Lead Analysis Method
This diagram provides a logical decision-making process for selecting the most suitable analytical method based on key experimental considerations.
References
"a comparative review of lead-based perovskites and lead monoxide"
In the realm of materials science, both lead-based perovskites and lead monoxide (PbO) are significant compounds leveraging the properties of lead. However, their structural differences give rise to vastly different applications, performance characteristics, and stability profiles. Lead-based perovskites, with the general formula APbX₃, have emerged as revolutionary materials in the field of optoelectronics, particularly for solar cells and light-emitting diodes (LEDs).[1][2] In contrast, this compound is a well-established industrial material with long-standing use in batteries, pigments, and glass manufacturing.[3]
This guide provides a detailed, objective comparison of these two lead compounds, focusing on their performance, underlying properties, and the experimental methods used to evaluate them.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for a representative lead-based perovskite (Methylammonium Lead Iodide, MAPbI₃) and this compound, highlighting their distinct characteristics.
| Property | Lead-Based Perovskite (CH₃NH₃PbI₃) | This compound (PbO) |
| Crystal Structure | Perovskite (Tetragonal at room temp.) | Litharge (α-PbO, Tetragonal), Massicot (β-PbO, Orthorhombic)[4][5] |
| Band Gap | ~1.5 - 1.6 eV (Direct, Tunable)[6][7] | ~1.9 - 2.7 eV (α-PbO, indirect), higher for nanoparticles (~5.5 eV reported)[8] |
| Power Conversion Efficiency (PCE) (in Solar Cells) | >25% (lab scale)[9] | Not applicable |
| Charge Carrier Mobility | High (e.g., ~66 cm²V⁻¹s⁻¹)[6] | Lower, not a primary performance metric for its main applications |
| Thermal Stability | Decomposes at relatively low temperatures (e.g., >85 °C)[10][11] | Stable at high temperatures (α to β transition at ~490 °C)[4] |
| Solubility | Soluble in polar solvents like DMF, DMSO[10] | Very low in water (0.05-0.1 g/L); soluble in acids and alkalis[12] |
| Primary Applications | Solar cells, LEDs, photodetectors[2][13] | Lead-acid batteries, pigments, glass, ceramics, gas sensors[3][4] |
Core Properties and Performance
Lead-Based Perovskites: The defining feature of lead-based perovskites is their exceptional optoelectronic performance.[1] They possess a direct and tunable bandgap, high absorption coefficients, and long charge carrier diffusion lengths, making them ideal for photovoltaic applications.[6][9] However, this high performance comes at the cost of stability. Lead halide perovskites are notoriously susceptible to degradation when exposed to moisture, oxygen, heat, and UV light, which represents a significant barrier to their commercialization.[7][14]
This compound (PbO): this compound is a stable semiconductor with a wider, indirect bandgap.[4] It exists in two main polymorphs: the red tetragonal α-PbO (litharge) and the yellow orthorhombic β-PbO (massicot).[5] Its properties make it unsuitable for high-efficiency solar energy harvesting but ideal for applications requiring chemical stability and specific electrochemical behavior. Its most significant application is in the manufacturing of lead-acid batteries, where it serves as a precursor for the active materials on both the anode and cathode.[3][13]
Visualization of Mechanisms and Workflows
To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of both materials.
Protocol 1: Synthesis of this compound (PbO) Nanoparticles via Chemical Precipitation
This protocol describes a common method for synthesizing PbO nanoparticles.[5]
-
Precursor Preparation:
-
Dissolve 0.5 N of lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O) in 50 mL of deionized water and stir until the solution is transparent.
-
In a separate beaker, prepare a 0.1 M solution of a capping agent like EDTA in 50 mL of deionized water.
-
-
Reaction:
-
Heat the lead acetate solution to 60 °C.
-
Add the EDTA solution dropwise to the heated lead acetate solution under constant, vigorous stirring.
-
Adjust the solution's pH to ~9 by adding 9.5 N Sodium Hydroxide (NaOH) dropwise.
-
Continue stirring the mixture for 2 hours at 60 °C. A red precipitate will form.
-
-
Purification and Drying:
-
Allow the precipitate to settle and then collect it by filtration or centrifugation.
-
Wash the collected precipitate alternately with deionized water and ethanol three times to remove unreacted precursors and byproducts.
-
Dry the washed precipitate in an oven at 100 °C for 2 hours.
-
-
Calcination:
-
Heat treat (calcinate) the dried powder in a furnace at a temperature between 300-500 °C for 2-3 hours to form crystalline PbO nanoparticles.[8]
-
Protocol 2: Synthesis of Methylammonium Lead Iodide (CH₃NH₃PbI₃) Perovskite Thin Film
This protocol outlines a one-step solution-based method for fabricating a perovskite thin film for solar cell applications.[7][15]
-
Precursor Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve equimolar amounts of methylammonium iodide (CH₃NH₃I) and lead(II) iodide (PbI₂) in a solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 volume ratio) to achieve a final concentration of ~1 M.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
-
Substrate Preparation:
-
Use a pre-cleaned conductive glass substrate (e.g., FTO or ITO glass) coated with an electron transport layer (like TiO₂ or SnO₂).
-
-
Film Deposition (Spin Coating):
-
Transfer the substrate into the glovebox.
-
Dispense approximately 80-100 µL of the perovskite precursor solution onto the center of the substrate.
-
Initiate a two-step spin coating program. A typical program might be:
-
Step 1: 1000 rpm for 10 seconds.
-
Step 2: 4000-5000 rpm for 30 seconds.
-
-
During the second step (with about 15 seconds remaining), dispense ~250 µL of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization.[15]
-
-
Annealing:
-
Immediately after spin coating, transfer the substrate to a hotplate inside the glovebox.
-
Anneal the film at 100-150 °C for 10-15 minutes. The film will change color from yellow to dark brown/black, indicating the formation of the perovskite crystal structure.
-
Protocol 3: Material Characterization
The following techniques are essential for confirming the properties of the synthesized materials.
-
X-Ray Diffraction (XRD):
-
Purpose: To identify the crystal structure, phase purity, and crystallite size.
-
Procedure: A small amount of the powdered PbO or the perovskite film on its substrate is placed in an X-ray diffractometer. The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å) over a 2θ range (e.g., 10° to 80°). The resulting diffraction pattern is compared to standard databases to confirm the material's identity.[5][16]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology, grain size, and film coverage.
-
Procedure: The sample (film or powder mounted on a stub) is coated with a thin conductive layer (e.g., gold or carbon) and placed in the SEM chamber. A focused beam of electrons scans the surface, and the resulting signals are used to create a high-resolution image of the topography.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To determine the material's light absorption properties and estimate its optical band gap.
-
Procedure: For thin films, the substrate is placed in the beam path of a UV-Vis spectrophotometer. For nanoparticles, they are dispersed in a suitable solvent and placed in a cuvette. The absorbance spectrum is recorded. The band gap can be estimated from the absorption edge using a Tauc plot.[7][8]
-
Toxicity and Environmental Impact
A critical point of comparison is toxicity. Both compounds contain lead, a potent neurotoxin with well-documented adverse health effects.[17][18] Lead can interfere with cellular processes by mimicking essential cations like calcium and zinc, leading to oxidative stress and enzyme inhibition.[1][19]
-
For This compound , the risk is primarily associated with occupational exposure during manufacturing and the environmental contamination from improper disposal of products like lead-acid batteries.[18]
-
For lead-based perovskites , the primary concern is the material's inherent instability. Degradation due to moisture or heat could lead to the leaching of soluble lead compounds into the environment, posing a significant risk.[15] This has spurred extensive research into lead-free perovskite alternatives and encapsulation strategies to prevent lead leakage.
Conclusion
Lead-based perovskites and this compound are two materials with divergent properties and applications, despite their shared elemental component. Lead-based perovskites are at the forefront of next-generation optoelectronic research, offering unparalleled performance but facing significant stability and toxicity challenges. This compound, conversely, is a mature, stable industrial material essential for energy storage in lead-acid batteries and other traditional applications. The choice between them is entirely application-dependent, with perovskites suited for high-performance electronics where stability can be managed, and this compound for applications demanding robustness and specific electrochemical properties. The overarching concern for both is the environmental and health impact of lead, which necessitates careful handling, encapsulation, and robust recycling strategies for any large-scale application.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lead Acid Battery: Working Principle, Diagram & Uses Explained [vedantu.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. physics.seu.edu.cn [physics.seu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. ijcps.org [ijcps.org]
- 9. circuitdigest.com [circuitdigest.com]
- 10. mdpi.com [mdpi.com]
- 11. On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lead/acid batteries [doitpoms.ac.uk]
- 14. Charge transport materials for mesoscopic perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC00828A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. arxiv.org [arxiv.org]
- 17. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Lead Monoxide: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates rigorous adherence to proper chemical waste management protocols. Lead monoxide, a toxic and potentially carcinogenic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. The following step-by-step procedures are designed to ensure operational safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to be aware of its hazards. Lead compounds can have severe toxic effects, including neurological damage, and are considered probable human carcinogens.[1] All manipulations of this compound that could generate dust, such as weighing or transferring, must be conducted within a certified chemical fume hood to prevent inhalation.[1]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and/or a full-face shield are necessary where dusting is possible.[2]
-
Gloves: Nitrile or chloroprene gloves are required for handling lead compounds.[3]
-
Lab Coat: A flame-resistant lab coat should be worn.[4]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a full-face piece high-efficiency dust/mist respirator is recommended after consulting with environmental health and safety professionals.[1][2]
Operational Plan for this compound Waste
A designated area within the laboratory should be established for all work involving lead compounds.[1] This area must be clearly labeled with appropriate hazard warnings. All equipment and PPE used in this area should remain there to prevent cross-contamination.[1]
Storage of this compound Waste:
-
Waste must be collected in a sealable, compatible container.[1]
-
The container must be stored in a cool, dry, well-ventilated area.[3]
-
Store waste away from incompatible materials such as strong acids, bases, and oxidizers.[1][5]
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., Toxic, Carcinogen).[1][3]
Spill Management:
In the event of a this compound spill, immediate action is required.
-
Evacuate all non-essential personnel from the area.[3]
-
Wearing appropriate PPE, sweep up the spilled material, avoiding dust formation. Wet sweeping or vacuuming with a HEPA filter is recommended.[2]
-
Collect the spilled material and any contaminated cleaning supplies in a designated hazardous waste container.[4]
-
Do not allow the spilled material to enter drains or waterways.[3][6]
-
Any spill of a lead compound should be reported immediately as a major spill event.[1]
Disposal Procedure
The disposal of this compound is strictly regulated. Under no circumstances should this compound or its waste be disposed of in the regular trash or down the sewer.[1][6]
Step-by-Step Disposal Protocol:
-
Collection: All this compound waste, including contaminated PPE, empty containers, and cleaning materials, must be collected as hazardous waste.[1][5] Even the rinse water from cleaning contaminated equipment must be collected.[1][5]
-
Packaging: Ensure the hazardous waste container is securely sealed. The exterior of the container must be free of contamination.[7] Liquid waste containers should not be filled to more than 75% capacity.[7]
-
Labeling: The waste container must have a completed hazardous waste label affixed, detailing its contents and associated hazards.[3]
-
Contacting Waste Management: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4][8] They are equipped to handle the transportation and final disposal in accordance with federal and local regulations.[9]
-
Record Keeping: Maintain records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.[7]
Regulatory and Safety Data
The following table summarizes key regulatory information and safety parameters for lead compounds.
| Parameter | Information | Source |
| Regulatory Framework | Regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste. | [10] |
| Toxicity Characteristic | Wastes exhibiting a lead concentration of 5.0 mg/L or greater in a Toxicity Characteristic Leaching Procedure (TCLP) test are considered hazardous. | [10] |
| GHS Classification | Acutely toxic, Carcinogen, Reproductive Toxin, Very toxic to aquatic life with long-lasting effects. | [3] |
| Incompatible Materials | Strong acids, bases, halides, oxidizers, halogenates, potassium nitrate, permanganate, peroxides, nascent hydrogen, and reducing agents. | [1][5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. drexel.edu [drexel.edu]
- 2. cargo.lv [cargo.lv]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. klen.com.au [klen.com.au]
- 7. nipissingu.ca [nipissingu.ca]
- 8. zotapro.com [zotapro.com]
- 9. nssf.org [nssf.org]
- 10. vendorportal.ecms.va.gov [vendorportal.ecms.va.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
